molecular formula C3H9P B1194731 Trimethylphosphine CAS No. 594-09-2

Trimethylphosphine

カタログ番号: B1194731
CAS番号: 594-09-2
分子量: 76.08 g/mol
InChIキー: YWWDBCBWQNCYNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trimethylphosphine (PMe3) is a highly basic, volatile organophosphorus compound with the formula P(CH3)3. It is a common and versatile ligand in coordination chemistry, forming complexes with a wide range of metals, from early transition metals like tungsten and tantalum to later ones like ruthenium . Its steric profile, defined by a Tolman cone angle of 118°, makes it valuable for studying catalyst structure and steric effects . Beyond its role as a ligand, PMe3 serves as a potent reagent in organic synthesis. It can reduce secondary nitro alkanes to imines, which are subsequently hydrolyzed to ketones . The compound is also a crucial probe for characterizing solid acid catalysts, such as zeolites. Using 31P NMR spectroscopy, researchers can differentiate between Brønsted and Lewis acid sites and assess their relative strengths based on the chemical shift of adsorbed PMe3 . More recent applications include its use in fabricating functional materials, such as this compound-functionalized anion exchange membranes for advanced desalination processes via electrodialysis . Researchers should note that this compound is a pyrophoric and toxic liquid with a characteristically unpleasant odor . It must be handled under inert atmosphere using appropriate techniques. Deactivation of waste and contaminated surfaces can be achieved with sodium hypochlorite or hydrogen peroxide, which oxidize PMe3 to the more stable and safer this compound oxide .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

trimethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9P/c1-4(2)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWDBCBWQNCYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208120
Record name Trimethyl phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name Trimethylphosphine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18372
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

594-09-2
Record name Trimethylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl phosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyl phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.932
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYL PHOSPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL6SQK9H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of Trimethylphosphine

Introduction

This compound, commonly abbreviated as PMe₃, is an organophosphorus compound with the formula P(CH₃)₃.[1] It is a colorless, pyrophoric liquid with a distinct, unpleasant odor characteristic of alkylphosphines.[1][2] Structurally, PMe₃ is a pyramidal molecule with approximate C₃ᵥ symmetry.[1][3] In the realms of coordination chemistry and homogeneous catalysis, this compound is a fundamentally important ligand. Its significance stems from its distinct electronic and steric properties, which can be finely tuned to influence the reactivity and stability of metal complexes.[4][5][6] This guide provides a detailed examination of the core electronic properties of this compound, offering quantitative data, experimental methodologies, and logical frameworks to understand its behavior.

Core Electronic Properties

The electronic nature of this compound is primarily defined by the lone pair of electrons on the phosphorus atom. The inductive effect of the three methyl groups makes PMe₃ a strong electron-donating ligand, significantly influencing the electronic environment of the metal center to which it coordinates.

Donor Strength and Basicity

This compound is classified as a strong σ-donor ligand.[7] The methyl groups, being electron-releasing, increase the electron density on the phosphorus atom, enhancing the availability and nucleophilicity of its lone pair. This strong donor capability is quantified by several key parameters.

  • pKa : The basicity of PMe₃ is measured by the pKa of its conjugate acid, the trimethylphosphonium ion ([HPMe₃]⁺). The pKa value is 8.65, indicating that this compound is a moderately strong base.[1][8][9]

  • Ionization Potential : Photoelectron spectroscopy (PES) provides a direct measure of the energy required to remove an electron from the phosphorus lone pair. The vertical ionization potential for this compound is 8.58 eV. This value is a direct reflection of the energy of the highest occupied molecular orbital (HOMO), which is predominantly the phosphorus lone pair.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a widely accepted scale for quantifying the electron-donating or -withdrawing ability of phosphine (B1218219) ligands.[7] It is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in nickel tricarbonyl phosphine complexes, [Ni(CO)₃(L)].[10][11]

For this compound, the TEP is 2064.1 cm⁻¹ .[11]

The principle behind the TEP is that stronger electron-donating phosphines increase the electron density on the metal center. This enhanced electron density is then donated into the π* antibonding orbitals of the carbonyl ligands (a process known as π-backbonding).[11][12] Increased backbonding weakens the carbon-oxygen triple bond, resulting in a lower C-O stretching frequency in the infrared spectrum.[7][12] Therefore, ligands with lower TEP values are stronger electron donors.

Structural and Bonding Characteristics

The electronic properties of PMe₃ are intrinsically linked to its molecular structure.

  • Bond Angles and Hybridization : The C–P–C bond angles are approximately 98.6°.[1] This deviation from the ideal tetrahedral angle (109.5°) suggests that the phosphorus atom uses predominantly its 3p orbitals for bonding, with little sp³ hybridization.[1] Consequently, the lone pair on the phosphorus atom possesses a high degree of s-character.[1]

  • Dipole Moment : this compound is a polar molecule with a dipole moment of 1.19 Debye.[1] This polarity arises from the difference in electronegativity between phosphorus and carbon and the pyramidal geometry of the molecule.

Data Presentation: Summary of Properties

The key steric and electronic parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueDescriptionReference(s)
Tolman Electronic Parameter (TEP) 2064.1 cm⁻¹A measure of ligand donor strength via IR spectroscopy of the Ni(CO)₃(PMe₃) complex. Lower values indicate stronger donation.[11]
pKa of Conjugate Acid ([HPMe₃]⁺) 8.65A measure of the phosphine's basicity.[1][8][9]
Vertical Ionization Potential 8.58 eVThe energy required to remove an electron from the phosphorus lone pair, determined by photoelectron spectroscopy.
Dipole Moment 1.19 DA measure of the molecule's overall polarity.[1]
C-P-C Bond Angle ~98.6°The angle between the carbon-phosphorus-carbon bonds in the pyramidal structure.[1]
Tolman Cone Angle (Θ) 118°A measure of the steric bulk of the ligand. It is a steric, not electronic, parameter but is crucial for ligand design.[1][2][9]

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

Principle: The TEP is determined using infrared (IR) spectroscopy to measure the C-O stretching frequency of a standard metal carbonyl complex, Ni(CO)₃(PMe₃).[10]

Methodology:

  • Synthesis of the Complex: The complex Ni(CO)₃(PMe₃) is synthesized by the reaction of tetracarbonylnickel(0), Ni(CO)₄, with this compound. This is a ligand substitution reaction where one CO ligand is replaced by PMe₃. The reaction must be carried out under an inert atmosphere due to the toxicity and volatility of Ni(CO)₄.

  • Sample Preparation: The synthesized Ni(CO)₃(PMe₃) complex is dissolved in a suitable, IR-transparent solvent, such as dichloromethane (B109758) (CH₂Cl₂) or cyclohexane.

  • IR Spectroscopy: The infrared spectrum of the solution is recorded using an FTIR (Fourier-Transform Infrared) spectrometer.

  • Data Analysis: The spectrum is analyzed to identify the absorption bands in the metal-carbonyl stretching region (typically 1800-2200 cm⁻¹).[12] For a C₃ᵥ symmetric molecule like Ni(CO)₃(PMe₃), two IR-active bands are expected: a high-frequency, symmetric A₁ mode and a lower-frequency, degenerate E mode. The TEP is defined as the wavenumber (cm⁻¹) of the A₁ stretching vibration.[10]

Photoelectron Spectroscopy (PES) for Ionization Potential

Principle: PES is used to measure the binding energies of electrons in a molecule. When a molecule is irradiated with high-energy photons, electrons are ejected. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated, corresponding to the molecule's ionization potentials.

Methodology:

  • Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber of a photoelectron spectrometer.

  • Ionization: The sample is irradiated with a monochromatic source of high-energy photons. For valence shell electrons, a Helium(I) source (He I, 21.22 eV) is commonly used.[13] For core-level spectra, synchrotron radiation may be employed.[13]

  • Electron Energy Analysis: The ejected photoelectrons pass through an electrostatic energy analyzer, which separates them based on their kinetic energy.

  • Detection: The electrons are detected, and a spectrum of electron counts versus binding energy is generated.

  • Data Analysis: The first peak in the spectrum at the lowest binding energy corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). For PMe₃, this is the lone pair on the phosphorus atom. The peak maximum gives the vertical ionization potential.

Visualizations: Logical and Experimental Frameworks

The following diagrams, generated using the DOT language, illustrate key relationships and workflows.

G PMe3 This compound (PMe3) Properties Strong σ-Donor Low TEP (2064.1 cm⁻¹) High Basicity (pKa 8.65) PMe3->Properties Exhibits Metal Transition Metal Center (M) PMe3->Metal Coordinates to ElectronDensity Increased Electron Density on Metal Properties->ElectronDensity Metal->ElectronDensity Causes Backbonding Increased π-Backbonding to Other Ligands (e.g., CO) CO_Ligand Weakened C-O Bond (Lower ν(CO) in IR) Backbonding->CO_Ligand Results in ElectronDensity->Backbonding Enhances

Caption: Logical flow of electronic effects from PMe₃ to a metal center.

G start Start synth Synthesize Ni(CO)3(PMe3) from Ni(CO)4 + PMe3 start->synth dissolve Dissolve Complex in IR-transparent Solvent synth->dissolve ir Acquire Infrared Spectrum (1800-2200 cm⁻¹ region) dissolve->ir identify Identify A1 Symmetric ν(CO) Stretching Band ir->identify tep Wavenumber of A1 Band = Tolman Electronic Parameter identify->tep end End tep->end

Caption: Experimental workflow for determining the Tolman Electronic Parameter.

Conclusion

This compound is a cornerstone ligand in organometallic chemistry, characterized by its strong electron-donating nature. This property, quantitatively described by its low Tolman Electronic Parameter, high basicity, and accessible ionization potential, is a direct result of the inductive effects of its three methyl groups and the unique bonding structure at the phosphorus center. A thorough understanding of these electronic characteristics is critical for researchers and professionals in catalyst design and drug development, as they dictate the stability, reactivity, and catalytic efficacy of the resulting metal complexes. The experimental protocols and logical frameworks provided herein serve as a robust guide for harnessing the powerful electronic effects of this compound in molecular design and synthesis.

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Trimethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and bond angles of trimethylphosphine (P(CH₃)₃), a crucial ligand in coordination chemistry and a valuable compound in organic synthesis. The document details the key structural parameters determined through experimental techniques and supported by computational methods, offering insights for professionals in research and development.

Core Molecular Structure and Geometry

This compound adopts a trigonal pyramidal geometry, consistent with the Valence Shell Electron Pair Repulsion (VSEPR) theory for an AX₃E₁ molecule (three bonding pairs and one lone pair on the central phosphorus atom).[1] This arrangement results in C₃ᵥ symmetry.[2][3] The phosphorus atom's lone pair of electrons occupies a significant amount of space, leading to the compression of the C-P-C bond angles.[2] This pyramidal structure is a common feature among phosphines.[2]

Quantitative Structural Parameters

The precise bond lengths and angles of this compound in the gaseous phase have been determined primarily through gas-phase electron diffraction (GED) and microwave spectroscopy. These experimental findings are in good agreement with each other and are further supported by computational studies. A summary of the key quantitative data is presented in the table below.

ParameterValue (Electron Diffraction)Value (Microwave Spectroscopy)
Bond Lengths
C-P Bond Length (rCP)1.8465 ± 0.003 Å[4][5]-
C-H Bond Length (rCH)1.091 ± 0.006 Å[4][5]-
Bond Angles
∠C–P–C98.6 ± 0.3°[2][4][5]-
∠P–C–H110.7 ± 0.5°[4][5]-

Note: Microwave spectroscopy primarily provides rotational constants, which are then used to derive structural parameters, often in conjunction with data from other techniques like electron diffraction.

Experimental Protocols for Structural Determination

The determination of the molecular geometry of this compound relies on sophisticated experimental techniques that probe the molecule in the gas phase, free from intermolecular interactions that are present in liquid or solid states.[3]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths, angles, and overall geometry of molecules in the vapor state.[3]

Methodology:

  • Sample Preparation and Introduction: A sample of high-purity this compound, a volatile and pyrophoric liquid, is carefully handled under an inert atmosphere. It is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar) through a fine nozzle (approximately 0.2 mm in diameter), creating a gaseous molecular beam.[3]

  • Electron Beam Generation and Interaction: A high-energy beam of electrons (e.g., 40-keV) is generated by an electron gun and directed to intersect the molecular beam at a right angle.[1][3] The electrons are scattered by the electrostatic potential of the atoms within the this compound molecules.

  • Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings, which is recorded on a detector, such as photographic plates or a CCD camera.[1] To enhance the weaker, high-angle scattering data, a rotating sector is often placed in front of the detector.[1]

  • Data Analysis and Structure Refinement:

    • The recorded diffraction intensities are converted into a function of the scattering angle.

    • The total scattering intensity is composed of atomic and molecular scattering components. The molecular scattering component, which contains the structural information, is isolated.[3]

    • A theoretical model of the molecular scattering is calculated based on an initial assumed geometry of this compound.

    • This theoretical model is then refined using a least-squares fitting process to achieve the best possible agreement with the experimental scattering data.[3] This refinement process yields the final, high-precision values for the bond lengths and angles.[3]

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase.[6] These transitions are highly sensitive to the molecule's moments of inertia, from which its geometry can be derived.[7]

Methodology:

  • Sample Introduction: A gaseous sample of this compound at low pressure is introduced into a waveguide or a resonant cavity within the spectrometer.[6]

  • Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range. Molecules with a permanent dipole moment, such as this compound, will absorb microwaves at frequencies corresponding to their rotational transitions.[6]

  • Detection of Absorption: The absorption of microwave radiation is detected, and a spectrum of absorption intensity versus frequency is generated.[8]

  • Spectral Analysis and Structural Determination:

    • The frequencies of the absorption lines in the microwave spectrum are used to determine the rotational constants (A, B, and C) of the molecule.[7]

    • The rotational constants are related to the principal moments of inertia of the molecule, which in turn depend on its mass distribution and geometry (bond lengths and angles).[7]

    • For complex molecules, data from isotopically substituted species are often used to provide additional information and aid in the precise determination of the atomic coordinates.[7]

Logical Workflow for Structural Elucidation

The determination of the molecular geometry of this compound is a synergistic process that often combines experimental data with theoretical calculations to arrive at a highly accurate and reliable structural model. The following diagram illustrates this logical workflow.

molecular_structure_workflow cluster_experimental Experimental Determination cluster_computational Theoretical Approach cluster_data_analysis Data Analysis and Refinement cluster_results Final Output GED Gas-Phase Electron Diffraction (GED) ScatteringData Scattering Intensity Curves GED->ScatteringData MW Microwave Spectroscopy RotationalConstants Rotational Constants MW->RotationalConstants CompChem Computational Chemistry (e.g., DFT, ab initio) InitialModel Initial Structural Model CompChem->InitialModel Refinement Least-Squares Refinement ScatteringData->Refinement RotationalConstants->Refinement InitialModel->Refinement FinalStructure Precise Molecular Geometry (Bond Lengths & Angles) Refinement->FinalStructure

Caption: Workflow for determining the molecular geometry of this compound.

This diagram illustrates how experimental data from Gas-Phase Electron Diffraction and Microwave Spectroscopy are processed to yield scattering data and rotational constants, respectively. These experimental results, in conjunction with an initial structural model often derived from computational chemistry, are fed into a refinement process to determine the final, precise molecular geometry.

References

An In-depth Technical Guide to the Synthesis of Trimethylphosphine from Triphenyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylphosphine (PMe₃) from triphenyl phosphite (B83602). This method offers a reliable route to a crucial ligand in coordination chemistry and a valuable reagent in organic synthesis. This document details the reaction, experimental protocols, and quantitative data to support laboratory preparation.

Core Reaction and Mechanism

The synthesis of this compound from triphenyl phosphite is primarily achieved through a Grignard reaction. In this process, triphenyl phosphite is treated with a methyl Grignard reagent, such as methylmagnesium chloride or methylmagnesium iodide. The reaction proceeds via the nucleophilic attack of the Grignard reagent on the phosphorus atom, displacing the phenoxy groups. The use of a high-boiling ether solvent, such as di-n-butyl ether, is crucial as it allows for the separation of the highly volatile this compound product by distillation.[1][2]

The overall chemical equation for this reaction is:

P(OC₆H₅)₃ + 3 CH₃MgX → P(CH₃)₃ + 3 C₆H₅OMgX (where X = Cl, Br, or I)

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from triphenyl phosphite.

ParameterValueReference
Yield 80 - 95%[1]
Boiling Point of PMe₃ 38-39 °C[2]
Solvent Di-n-butyl ether[1][2]
Grignard Reagent CH₃MgCl, CH₃MgBr, or CH₃MgI[1]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods.[1] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials:

  • Triphenyl phosphite (P(OC₆H₅)₃)

  • Magnesium (Mg) turnings

  • Methyl iodide (CH₃I) or Methyl chloride (CH₃Cl)

  • Di-n-butyl ether ((C₄H₉)₂O), anhydrous

  • An inert atmosphere (Nitrogen or Argon)

  • Standard glassware for Grignard reaction and distillation

Procedure:

Step 1: Preparation of the Grignard Reagent

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings suspended in anhydrous di-n-butyl ether under an inert atmosphere.

  • Dissolve methyl iodide (or condense methyl chloride) in anhydrous di-n-butyl ether.

  • Slowly add the methyl halide solution dropwise to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. Gentle heating may be required to start the reaction.

  • Once the reaction has started, maintain a gentle reflux by controlling the addition rate of the methyl halide solution.

  • After the addition is complete, stir the mixture and gently heat for an additional two hours to ensure complete formation of the Grignard reagent.[1]

Step 2: Reaction with Triphenyl Phosphite

  • Prepare a solution of triphenyl phosphite in anhydrous di-n-butyl ether. For example, dissolve 236 g (0.76 mol) of triphenyl phosphite in 400 ml of di-n-butyl ether.[1]

  • Cool the prepared methylmagnesium halide solution in an ice bath.

  • Slowly add the triphenyl phosphite solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain a low temperature during the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional three hours.[1]

Step 3: Isolation and Purification of this compound

  • Replace the dropping funnel and reflux condenser with a distillation apparatus. The receiving flask should be cooled to -78 °C using a dry ice/acetone bath to collect the volatile this compound.[1]

  • Slowly heat the reaction mixture with stirring. A mixture of di-n-butyl ether and this compound will begin to distill.

  • Continue the distillation until the temperature of the distillate reaches the boiling point of pure di-n-butyl ether, indicating that all the this compound has been collected.

  • The collected distillate is a mixture of this compound and di-n-butyl ether. For higher purity, a fractional distillation of the collected liquid is required. Due to the pyrophoric nature of this compound, all distillation and handling must be performed under an inert atmosphere.

Diagrams

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Reaction_Pathway Reaction Pathway for this compound Synthesis TPP Triphenyl Phosphite (P(OC₆H₅)₃) PMe3 This compound (P(CH₃)₃) TPP->PMe3 + 3 CH₃MgX Grignard Methylmagnesium Halide (3 CH₃MgX) Grignard->PMe3 Solvent Di-n-butyl Ether Solvent->TPP in Byproduct Magnesium Phenoxide Salt (3 C₆H₅OMgX) Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_grignard Step 1: Grignard Reagent Preparation cluster_reaction Step 2: Reaction cluster_purification Step 3: Isolation & Purification start Mg turnings + Di-n-butyl ether add_meX Add CH₃X in Di-n-butyl ether start->add_meX reflux_grignard Stir and gently heat (2h) add_meX->reflux_grignard add_tpp Add P(OC₆H₅)₃ solution (cooled) reflux_grignard->add_tpp stir_rt Stir at room temperature (3h) add_tpp->stir_rt distill Distillation (Receiver at -78°C) stir_rt->distill fractional_distill Fractional Distillation (under inert gas) distill->fractional_distill final_product Pure this compound fractional_distill->final_product

References

An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of Trimethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of trimethylphosphine (P(CH₃)₃), a fundamental organophosphorus compound. This document details its characteristic chemical shift, coupling constants, and the experimental protocols necessary for accurate measurement. It is intended to serve as a valuable resource for professionals in research and development who utilize phosphine (B1218219) chemistry and NMR analytical techniques.

Introduction to ³¹P NMR of this compound

Phosphorus-31 NMR spectroscopy is a powerful analytical tool for the characterization of phosphorus-containing compounds.[1] Due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, it is a highly sensitive technique for probing the electronic environment of phosphorus atoms.[1] this compound, a common ligand in organometallic chemistry and a versatile reagent in organic synthesis, exhibits a distinct ³¹P NMR signature that is highly sensitive to its coordination state and chemical environment.

³¹P NMR Chemical Shift and Coupling Constants

The ³¹P NMR chemical shift of this compound is a key parameter for its identification and for studying its interactions. The chemical shifts are typically reported relative to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm.

Chemical Shift Data

The ³¹P NMR chemical shift of free this compound is consistently reported to be approximately -62 ppm .[2][3] This upfield shift is characteristic of a trivalent phosphine with electron-donating alkyl groups. The chemical shift can be influenced by the solvent and temperature, although specific data across a wide range of conditions is not extensively tabulated in the literature. Upon coordination to a metal center or reaction to form a phosphonium (B103445) salt, the ³¹P chemical shift moves significantly downfield.

Compound/ComplexSolvent³¹P Chemical Shift (δ) [ppm]
Free this compound Not Specified-62 [2][3]
This compound (in Toluene)Toluene(component of a mixture)[4]
This compound OxideCDCl₃+36.2[2]
[HP(CH₃)₃]⁺ (Phosphonium ion)Not Specified(downfield of free phosphine)

Note: The chemical shift of free this compound may show slight variations depending on the solvent and concentration.

Coupling Constants

The interaction between the phosphorus nucleus and the protons of the methyl groups results in spin-spin coupling, which is observed in both ¹H and ³¹P NMR spectra.

  • ²J(P,H) Coupling: The two-bond coupling between the phosphorus-31 nucleus and the protons of the methyl groups is a characteristic feature. For the free this compound component in a mixture with trimethylborane (B1581522) in toluene, the ²J(P,H) has been reported as +2.5 Hz .[4] In a proton-coupled ³¹P NMR spectrum, the this compound signal appears as a decet (a multiplet of 10 lines) due to coupling with the nine equivalent protons of the three methyl groups. Conversely, in the ¹H NMR spectrum, the signal for the methyl protons appears as a doublet.[5]

Coupling TypeNuclei InvolvedTypical Value (Hz)
Two-Bond²J(P,H)~2.5[4]

Experimental Protocols for ³¹P NMR of this compound

Due to the air-sensitive and pyrophoric nature of this compound, proper handling techniques are crucial for obtaining high-quality NMR data. The following is a detailed protocol for the preparation and acquisition of a ³¹P NMR spectrum of this compound.

Sample Preparation (Under Inert Atmosphere)
  • Glassware Preparation: Ensure all glassware, including the NMR tube and cap, syringes, and any transfer cannulas, are thoroughly dried in an oven at >120°C overnight and allowed to cool in a desiccator.

  • Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Solvent Preparation: Use a deuterated solvent that has been dried over an appropriate drying agent and degassed by several freeze-pump-thaw cycles. Common solvents for ³¹P NMR include benzene-d₆, toluene-d₈, THF-d₈, and chloroform-d₃.

  • Sample Transfer:

    • Neat Liquid: If acquiring a spectrum of neat this compound, carefully condense a small amount (approximately 0.5 mL) into a pre-weighed and cooled NMR tube under vacuum.

    • Solution: To prepare a solution, add approximately 0.5-0.6 mL of the desired deuterated solvent to the NMR tube via syringe or cannula. Add a few drops of this compound using a gastight syringe. The concentration should be in the range of 2-10 mg/mL.[3]

  • Reference Standard: An external reference of 85% H₃PO₄ in a sealed capillary can be inserted into the NMR tube, or the spectrum can be referenced externally to the known chemical shift of the solvent's residual proton signal and then calibrated for ³¹P.

  • Sealing: Securely cap the NMR tube. For long-term or variable-temperature experiments, flame-sealing the NMR tube is recommended.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning: Tune the NMR probe to the ³¹P frequency (this will depend on the magnetic field strength of the spectrometer).

  • Experiment Selection: Choose a standard one-pulse ³¹P NMR experiment. For routine characterization, a proton-decoupled experiment (³¹P{¹H}) is typically used to simplify the spectrum to a single sharp peak. To observe the P-H coupling, a proton-coupled experiment should be run.

  • Acquisition Parameters:

    • Pulse Width: Use a calibrated 90° pulse.

    • Acquisition Time: Set to at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay: A delay of 5-10 seconds is generally sufficient for ³¹P nuclei in small molecules.

    • Number of Scans: Depending on the concentration, 16 to 128 scans should provide a good signal-to-noise ratio.

  • Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the 85% H₃PO₄ signal at 0 ppm.

Visualization of Reaction Monitoring by ³¹P NMR

³¹P NMR is an excellent technique for monitoring reactions involving phosphines. The significant change in chemical shift upon reaction provides a clear indication of the reaction's progress. The following diagram illustrates the monitoring of the quaternization of this compound.

ReactionMonitoring cluster_spectrum Spectral Changes Over Time Reactants Reactants This compound (PMe₃) + Alkyl Halide (R-X) Reaction Reaction Mixture in NMR Tube Reactants->Reaction t = 0 NMR ³¹P NMR Spectrometer Reaction->NMR Acquire Spectrum Spectrum Resulting ³¹P NMR Spectrum NMR->Spectrum Interpretation Interpretation Spectrum->Interpretation PMe3_signal PMe₃ signal at ~ -62 ppm (Decreases over time) Product Product Phosphonium Salt ([RPMe₃]⁺X⁻) Interpretation->Product Identify Product Signal Product_signal [RPMe₃]⁺ signal at ~ +20 to +40 ppm (Increases over time)

Caption: Monitoring the reaction of this compound to form a phosphonium salt using ³¹P NMR.

In this logical workflow, the reactants are mixed in an NMR tube and a series of ³¹P NMR spectra are acquired over time. The disappearance of the this compound signal at approximately -62 ppm and the appearance of a new signal in the downfield region (typically +20 to +40 ppm) corresponding to the phosphonium salt product allows for the real-time monitoring of the reaction kinetics and conversion.

Conclusion

The ³¹P NMR chemical shift of this compound is a sensitive and informative parameter for its characterization and for studying its reactivity. A thorough understanding of its spectral properties, coupled with careful experimental technique, enables researchers to effectively utilize this powerful analytical tool in a wide range of applications, from fundamental organometallic research to the development of new pharmaceuticals.

References

An In-depth Technical Guide to Trimethylphosphine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylphosphine (PMe₃), a fundamental organophosphorus compound, has secured a vital role as a versatile ligand in the sphere of coordination chemistry. Its unique combination of strong σ-donating ability and modest steric bulk allows for the formation of a diverse array of stable transition metal complexes. This guide provides a comprehensive overview of the synthesis, properties, and coordination chemistry of this compound. It details the electronic and steric characteristics that govern its reactivity and explores its significant applications in catalysis, including cross-coupling reactions and hydroformylation. Furthermore, this document touches upon its relevance in the synthesis of fine chemicals and pharmaceuticals. Detailed experimental protocols for the synthesis of key PMe₃ complexes are provided, alongside tabulated quantitative data for comparative analysis.

Introduction

This compound (PMe₃) is a colorless, pyrophoric liquid with a characteristically strong, unpleasant odor.[1] Despite its challenging handling requirements, it is a widely utilized ligand in inorganic and organometallic chemistry.[2] The phosphorus atom in PMe₃ possesses a lone pair of electrons, which it readily donates to metal centers, forming stable coordination complexes.[3] This strong σ-donating character, coupled with its relatively small size, makes it an invaluable tool for stabilizing metals in various oxidation states and for tuning the catalytic activity of metal complexes.[4]

Synthesis and Properties of this compound

Synthesis

The most common laboratory-scale synthesis of this compound involves the reaction of a phosphorus trihalide, typically phosphorus trichloride (B1173362) (PCl₃), with a methyl Grignard reagent, such as methylmagnesium chloride (CH₃MgCl) or methylmagnesium bromide (CH₃MgBr).[5] Another reported method utilizes the reaction of triphenyl phosphite (B83602) with methylmagnesium chloride.[2]

Experimental Protocol: Synthesis of this compound from Phosphorus Trichloride and Methylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Bromomethane (B36050) (CH₃Br)

  • Anhydrous diethyl ether

  • Phosphorus trichloride (PCl₃)

  • Anhydrous dioxane

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of bromomethane in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Reaction with Phosphorus Trichloride: Once the Grignard reagent formation is complete, the solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature below 10 °C.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of ice-cold water to hydrolyze the unreacted Grignard reagent and magnesium salts. The ether layer containing the crude this compound is separated.

  • Purification: The crude product is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and then purified by fractional distillation under a nitrogen atmosphere to yield pure this compound. Due to its low boiling point (38-40 °C), care must be taken to avoid losses during distillation.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Formula P(CH₃)₃[2]
Molar Mass 76.08 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 38-40 °C[5]
Melting Point -86 °C[2]
Density 0.738 g/mL at 20 °C[5]
Tolman Cone Angle (θ) 118°[1][2]
pKa of [HPMe₃]⁺ 8.65[1][2]
Dipole Moment 1.19 D[6]

Table 1: Physicochemical Properties of this compound

Electronic and Steric Properties in Coordination Chemistry

The behavior of PMe₃ as a ligand is primarily dictated by its electronic and steric properties.

Electronic Effects

This compound is a strong σ-donor and a weak π-acceptor ligand.[3] The phosphorus atom's lone pair has significant s-character, leading to a strong σ-bond upon coordination to a metal center.[2] The electron-donating inductive effect of the three methyl groups further enhances the electron density on the phosphorus atom, making PMe₃ a more potent Lewis base compared to phosphine (B1218219) (PH₃) or arylphosphines.[3] The π-acceptor ability of PMe₃ arises from the interaction of the metal's d-orbitals with the σ* anti-bonding orbitals of the P-C bonds. Due to the high energy of these σ* orbitals, this back-donation is generally weak.[4]

Steric Effects

The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ), which is the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a P-M distance of 2.28 Å. For this compound, the Tolman cone angle is 118°, which is considered relatively small for a tertiary phosphine.[1][2] This modest steric requirement allows for the coordination of multiple PMe₃ ligands to a single metal center, leading to the formation of homoleptic complexes such as Ni(PMe₃)₄.[5]

Coordination Chemistry of this compound

This compound forms complexes with a wide variety of transition metals across different oxidation states.[1][2]

Synthesis of this compound Complexes

The synthesis of metal-PMe₃ complexes typically involves the reaction of a metal precursor with this compound in a suitable solvent under an inert atmosphere.

Experimental Protocol: Synthesis of Tetrakis(this compound)nickel(0), Ni(PMe₃)₄

Materials:

  • Nickel(II) formate (B1220265) dihydrate (Ni(O₂CH)₂·2H₂O)

  • This compound (PMe₃)

  • Anhydrous diethyl ether

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • A suspension of nickel(II) formate dihydrate in anhydrous diethyl ether is prepared in a Schlenk flask under a nitrogen atmosphere.

  • An excess of this compound is added to the suspension with stirring.

  • The reaction mixture is stirred at room temperature. The solid nickel(II) formate will gradually react and dissolve, and the color of the solution will change.

  • The reaction is monitored until the starting material is consumed.

  • The solvent is removed under vacuum to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent like pentane (B18724) at low temperature to give yellow crystals of Ni(PMe₃)₄.[5]

Experimental Protocol: Synthesis of Tetracarbonyl(this compound)iron(0), Fe(CO)₄(PMe₃)

Materials:

  • Iron pentacarbonyl (Fe(CO)₅)

  • This compound (PMe₃)

  • Anhydrous solvent (e.g., hexane (B92381) or benzene)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, a solution of iron pentacarbonyl in the chosen anhydrous solvent is prepared.

  • A stoichiometric amount of this compound is added to the solution via syringe.

  • The reaction mixture is stirred at room temperature. The reaction can be monitored by IR spectroscopy by observing the changes in the ν(CO) stretching frequencies.

  • Upon completion of the reaction, the solvent is removed under vacuum to yield the product as a yellow oil or solid.[6][7]

Structural and Spectroscopic Data

The coordination of PMe₃ to a metal center can be characterized by various spectroscopic techniques and X-ray crystallography. A selection of structural and spectroscopic data for representative this compound complexes is presented in Tables 2 and 3.

ComplexM-P Bond Length (Å)P-M-P Bond Angle (°)C-P-C Bond Angle (°)Reference(s)
[CuI(PMe₃)]₄2.193(3) - 2.201(3)-102.3(4) - 103.2(4)[8]
[CuCl(PMe₃)₃]2.263(2) - 2.285(2)107.9(1) - 111.9(1)101.3(4) - 103.7(4)[8]
[{AgCl(PMe₃)₂}₂]2.454(2) - 2.463(2)118.9(1)103.2(4) - 104.5(4)[8]
Mo(CO)₅(PMe₃)2.467 (calc.)-99.7 (calc.)[9]

Table 2: Selected Structural Data for this compound Complexes

Complex³¹P NMR Chemical Shift (δ, ppm)ν(CO) (cm⁻¹)Reference(s)
[CuCl(PMe₃)₃]-46.0-[8]
[{AgCl(PMe₃)₂}₂]-1.7-[8]
Fe(CO)₄(PMe₃)+14.52054, 1978, 1942[7][10]
Mo(CO)₅(PMe₃)-33.52071, 1945[9]

Table 3: Selected Spectroscopic Data for this compound Complexes

Applications in Homogeneous Catalysis

The strong electron-donating nature and moderate steric bulk of this compound make it an effective ligand for a variety of homogeneous catalytic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing phosphine ligands are workhorses in C-C and C-heteroatom bond formation. Electron-rich phosphines like PMe₃ can enhance the rate of oxidative addition of aryl halides to the Pd(0) center, a key step in many cross-coupling catalytic cycles. PMe₃ has been employed as a ligand in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[11]

Catalytic_Cycle

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the oxo process, is the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Rhodium complexes with phosphine ligands are highly effective catalysts for this transformation.[12] The electronic properties of the phosphine ligand influence both the activity and the regioselectivity (linear vs. branched aldehyde) of the catalyst. The strong σ-donating character of PMe₃ can increase the electron density on the rhodium center, which can in turn affect the rates of the elementary steps in the catalytic cycle.

Hydroformylation_Cycle

Role in the Synthesis of Fine Chemicals and Pharmaceuticals

While this compound itself is not a component of final drug products, its role as a ligand and reagent is significant in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[13] Its utility in palladium-catalyzed cross-coupling reactions is particularly relevant, as these reactions are fundamental in modern medicinal chemistry for the construction of the carbon skeletons of many drug candidates. For instance, PMe₃ can be used as a reagent in the Staudinger reaction for the conversion of azides to amines, a common transformation in pharmaceutical synthesis.[11]

Staudinger_Reaction

Safety and Handling

This compound is a toxic and pyrophoric liquid that can ignite spontaneously in air.[1] It must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. It has a strong, unpleasant odor and should be used in a well-ventilated fume hood. Personal protective equipment, including flame-resistant lab coats, safety glasses, and gloves, is mandatory when working with this compound.

Conclusion

This compound is a cornerstone ligand in coordination chemistry, offering a unique set of electronic and steric properties that have been exploited in a vast range of applications. Its strong σ-donating ability and modest size enable the synthesis of stable metal complexes and highly active catalysts. While its primary impact on drug development is indirect, through its enabling role in synthetic methodologies, the importance of PMe₃ in the broader chemical sciences is undisputed. Future research will likely continue to uncover new applications for this versatile and powerful ligand in both fundamental and applied chemistry.

References

An In-depth Technical Guide to the Physical Properties of Trimethylphosphine (PMe3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimethylphosphine (PMe3), a colorless and volatile liquid, is a fundamental organophosphorus compound with the chemical formula P(CH₃)₃. Its distinct pyramidal structure and electron-donating properties make it a widely utilized ligand in coordination chemistry and a valuable reagent in organic synthesis. This guide provides a comprehensive overview of the core physical properties of PMe3, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Quantitative Physical Properties

The physical characteristics of this compound are well-documented across various chemical and safety data sources. A summary of these key quantitative properties is presented below for easy reference and comparison.

Physical PropertyValueTemperature (°C)PressureCitations
Molecular Weight 76.08 g/mol N/AN/A[1]
Appearance Colorless liquidAmbientAtmospheric[2][3][4]
Odor Strong, unpleasant, pungentAmbientAtmospheric[2][5]
Melting Point -86 °CN/AAtmospheric[2][3][4][6][7][8][9][10][11][12][13]
Boiling Point 38-40 °CN/AAtmospheric[2][4][5][6][7][8][9][10][11][13][14]
Density 0.735 - 0.748 g/mL20Atmospheric[2][3][6][7][9][15][16][17]
Vapor Pressure 7.24 psi (374.3 mmHg, 49.9 kPa)20N/A[2][5][7][9][11][12][15][16]
Refractive Index (n20/D) 1.428 - 1.4320N/A[3][7][8][9][12][15][16]
Flash Point -19 °C to -30 °CN/AN/A[2][8][17][18][19]
Dipole Moment 1.19 DebyeN/AN/A[6]
Acidity (pKa of conjugate acid) 8.65N/AN/A[2]
Solubility Profile
Solubility in Water Low to soluble
Solubility in Organic Solvents Miscible with most organic solvents, including THF and toluene

Note: Slight variations in reported values can be attributed to different experimental conditions and purity levels.

Experimental Protocols for Property Determination

The determination of the physical properties of PMe3 requires specialized techniques due to its volatile, pyrophoric, and air-sensitive nature. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Melting Point Determination

The melting point of PMe3 is determined by cooling a sample until it solidifies and then observing the temperature at which it melts upon warming.

  • Apparatus: A low-temperature thermometer or thermocouple, a small sample tube, and a cooling bath (e.g., liquid nitrogen or a dry ice/acetone slurry).

  • Methodology:

    • A small amount of PMe3 is condensed into a sample tube under an inert atmosphere.

    • The tube is sealed and placed in a cooling bath to freeze the sample.

    • The bath is allowed to warm slowly, and the temperature is monitored.

    • The melting point is recorded as the temperature at which the solid completely transitions to a liquid.

Boiling Point Determination

The boiling point can be determined using a micro-boiling point or distillation method adapted for air-sensitive compounds.

  • Apparatus: A small distillation flask or a Thiele tube setup, a condenser, a thermometer, and a heating mantle or oil bath. The entire apparatus must be assembled to allow for an inert atmosphere.

  • Methodology (Distillation):

    • The distillation apparatus is thoroughly dried and purged with an inert gas.

    • A small volume of PMe3 is transferred to the distillation flask.

    • The liquid is gently heated.

    • The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.[20]

Density Measurement

The density of PMe3 can be measured using a pycnometer or an electronic density meter, with modifications for handling air-sensitive liquids.

  • Apparatus: A pycnometer of known volume, an analytical balance, and a temperature-controlled bath.

  • Methodology:

    • The empty pycnometer is weighed.

    • The pycnometer is filled with PMe3 under an inert atmosphere and sealed.

    • The filled pycnometer is placed in a temperature-controlled bath to reach thermal equilibrium.

    • The pycnometer is removed, carefully cleaned and dried on the outside, and weighed again.

    • The density is calculated by dividing the mass of the PMe3 by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is measured using a refractometer, ensuring the sample is not exposed to air.

  • Apparatus: An Abbe refractometer with a temperature-controlled prism.

  • Methodology:

    • The refractometer prism is cleaned and calibrated.

    • A few drops of PMe3 are applied to the prism under a stream of inert gas.

    • The prism is closed, and the sample is allowed to equilibrate to the set temperature.

    • The refractive index is read from the instrument's scale.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a volatile and air-sensitive liquid like PMe3.

PMe3_Characterization_Workflow cluster_properties Physical Property Determination start PMe3 Synthesis and Purification safety Safety Assessment (Pyrophoric, Toxic) start->safety handling Inert Atmosphere Handling (Glovebox/Schlenk Line) safety->handling mp Melting Point (Low-Temp Bath) handling->mp bp Boiling Point (Micro-Distillation) handling->bp density Density (Pycnometer) handling->density ri Refractive Index (Refractometer) handling->ri solubility Solubility Screening (Water, Organic Solvents) handling->solubility vp Vapor Pressure (Manometry) handling->vp data_analysis Data Compilation and Analysis mp->data_analysis bp->data_analysis density->data_analysis ri->data_analysis solubility->data_analysis vp->data_analysis sds Safety Data Sheet (SDS) Generation data_analysis->sds end Complete Physical Profile data_analysis->end

Caption: Workflow for PMe3 Physical Property Characterization.

This technical guide provides a foundational understanding of the key physical properties of this compound, essential for its safe handling, application in research and development, and for the prediction of its behavior in various chemical processes. The provided experimental frameworks, while general, offer a starting point for developing specific standard operating procedures for the characterization of this and other similar reactive compounds.

References

An In-depth Technical Guide to the Tolman Cone Angle of Trimethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tolman cone angle, a critical parameter in coordination chemistry and catalysis, with a specific focus on the trimethylphosphine (PMe₃) ligand. This document details the conceptual basis of the cone angle, its quantitative value for this compound, and the methodologies for its determination.

The Concept of the Tolman Cone Angle

The Tolman cone angle (θ) is a quantitative measure of the steric bulk of a ligand, first introduced by Chadwick A. Tolman.[1] It is defined as the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand.[1] This parameter is of paramount importance in fields such as homogeneous catalysis, where the size of a ligand can significantly influence the reactivity, selectivity, and stability of a metal complex.[2] For phosphine (B1218219) ligands, the cone angle provides a numerical value to the steric hindrance around the phosphorus atom, which in turn affects the coordination environment of the metal center.[3]

This compound: A Key Ligand

This compound is a highly basic and compact phosphine ligand widely used in coordination chemistry.[4] It forms complexes with a vast array of transition metals. Due to its relatively small size, multiple this compound ligands can coordinate to a single metal center.[4][5]

The accepted Tolman cone angle for this compound is 118° .[2][4][5] This value indicates a moderate level of steric protection provided to the metal center, influencing the accessibility of coordination sites and the kinetics of catalytic reactions.

Data Presentation: Comparative Tolman Cone Angles

To contextualize the steric profile of this compound, the following table presents its Tolman cone angle alongside those of other common phosphine ligands.

LigandFormulaTolman Cone Angle (θ) in degrees
PhosphinePH₃87
Trimethyl phosphiteP(OCH₃)₃107
This compound P(CH₃)₃ 118
TriethylphosphineP(CH₂CH₃)₃132
TriphenylphosphineP(C₆H₅)₃145
TricyclohexylphosphineP(cyclo-C₆H₁₁)₃170
Tri-tert-butylphosphineP(t-Bu)₃182

Data sourced from multiple chemical resources.[1][2]

Methodologies for Determining the Tolman Cone Angle

The determination of the Tolman cone angle has evolved from physical models to sophisticated computational methods.

The original method developed by Tolman was based on measurements from physical, space-filling (CPK) molecular models.[2]

Methodology:

  • Model Construction: A physical model of the phosphine ligand coordinated to a nickel atom is constructed.

  • Standard Bond Length: The Ni-P bond length is fixed at an empirically determined value of 2.28 Å.[2]

  • Conformational Arrangement: The substituents on the phosphorus atom are arranged to form the smallest possible cone, representing the most sterically compact conformation.[2]

  • Measurement: A specialized protractor is used to measure the angle of the cone that encompasses the entire ligand.

This method, while foundational, is now considered less accurate due to its reliance on idealized geometries and its inability to account for the dynamic nature of molecules and the influence of the electronic environment on the ligand's conformation.[2]

Current methodologies for determining the Tolman cone angle predominantly employ computational chemistry, which offers higher accuracy and the ability to model a wide range of complexes. A common and robust approach is a combined Molecular Mechanics (MM) and Density Functional Theory (DFT) protocol.[6][7][8]

Detailed Protocol:

  • Initial Structure Generation: A 3D model of the metal-phosphine complex is generated. For consistency with historical data and to allow for comparison, a model complex such as [Ni(CO)₃(PMe₃)] is often used.[2]

  • Conformational Search (MM):

    • Objective: To identify the lowest energy conformer(s) of the ligand.

    • Procedure: A molecular mechanics-based conformational search is performed. This can be achieved through systematic rotation of dihedral angles or by running a molecular dynamics simulation at a given temperature (e.g., 300 K) for a sufficient duration (e.g., 1 ns) to explore the conformational space.[2]

    • Software: Commonly used software includes DL_POLY, AMBER, or similar molecular mechanics packages.

  • Geometry Optimization (DFT):

    • Objective: To obtain an accurate, optimized geometry of the lowest energy conformer.

    • Procedure: The lowest energy structure(s) identified from the MM search are then subjected to full geometry optimization using DFT.

    • Software: Gaussian, ORCA, or other quantum chemistry software packages are suitable.

    • Level of Theory: A suitable functional and basis set must be chosen. For example, the ωB97xD functional with a basis set like 6-31G* for the main group elements and an appropriate effective core potential for the metal has been shown to provide reliable results.[2]

  • Cone Angle Calculation:

    • Objective: To calculate the cone angle from the optimized geometry.

    • Procedure: From the optimized structure, the coordinates of the metal, phosphorus, and the outermost atoms of the ligand (typically hydrogens of the methyl groups for PMe₃) are used. The cone angle is then calculated as the angle of the cone, with the metal at the apex, that tangentially touches the van der Waals spheres of these outermost atoms. Specialized software or custom scripts are often used for this final calculation.

Mandatory Visualizations

Tolman_Cone_Angle θ (Cone Angle) cluster_ligand Phosphine Ligand (PMe₃) P P Me1 Me P->Me1 Me2 Me P->Me2 Me3 Me P->Me3 M Metal M->P M-P bond (2.28 Å) M->Me1 M->Me3

Caption: Conceptual diagram of the Tolman cone angle (θ).

Computational_Workflow arrow arrow start 1. Generate Initial 3D Structure of Metal-Ligand Complex mm 2. Conformational Search (Molecular Mechanics) start->mm dft 3. Geometry Optimization of Lowest Energy Conformer (DFT) mm->dft calc 4. Calculate Cone Angle from Optimized Geometry dft->calc end Final Tolman Cone Angle (θ) calc->end

Caption: Workflow for the computational determination of the Tolman cone angle.

References

An In-depth Technical Guide to the Reactivity of Trimethylphosphine with Strong Acids and Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylphosphine (P(CH₃)₃, PMe₃), a tertiary phosphine (B1218219), is a versatile and widely utilized ligand in coordination chemistry and organometallic catalysis. Its reactivity is fundamentally governed by the lone pair of electrons on the phosphorus atom, which imparts both nucleophilic and basic characteristics. Understanding its interactions with strong acids and bases is crucial for its appropriate application in synthesis and catalysis, particularly in contexts where pH and proton transfer play a critical role. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound with strong acids and bases, including relevant quantitative data, representative experimental protocols, and visualizations of the underlying chemical transformations.

Core Reactivity Principles

The phosphorus atom in this compound is sp³ hybridized, with the lone pair of electrons residing in one of the hybrid orbitals. This lone pair is readily available for donation to electrophiles, including the proton (H⁺) of strong acids. The electron-donating nature of the three methyl groups enhances the electron density on the phosphorus atom, making this compound a stronger base than phosphine (PH₃) itself.

Reaction with Strong Acids

With strong acids, this compound acts as a Brønsted-Lowry base, accepting a proton to form a stable trimethylphosphonium salt. This reaction is a classic acid-base neutralization.

General Reaction: P(CH₃)₃ + HX → [HP(CH₃)₃]⁺X⁻ (where HX is a strong acid such as HCl, HBr, HI, etc.)

The formation of the phosphonium (B103445) salt is typically a rapid and exothermic process. The resulting salt is an ionic compound, often crystalline, and is generally soluble in polar solvents.

Reaction with Strong Bases

While this compound is basic, the protons on its methyl groups are weakly acidic. However, in the presence of a sufficiently strong base, such as an organolithium reagent, a proton can be abstracted from one of the methyl groups to form a phosphine ylide (a phosphorus ylide or phosphorane). This reaction highlights the amphoteric nature of the C-H bonds adjacent to the phosphorus atom.

General Reaction: P(CH₃)₃ + B⁻ → [P(CH₃)₂CH₂]⁻ + BH (where B⁻ is a strong base, e.g., n-butyllithium)

The resulting methanide (B1207047) is a potent nucleophile and can be utilized in various subsequent synthetic transformations.

Quantitative Data

A key parameter for quantifying the basicity of this compound is its pKa value, which refers to the acidity of its conjugate acid, the trimethylphosphonium ion ([HP(CH₃)₃]⁺).

ParameterValueReference
pKa of [HP(CH₃)₃]⁺8.65[1]

This pKa value indicates that this compound is a moderately strong base, capable of being protonated by acids with a pKa lower than 8.65.

While specific kinetic and thermodynamic data for the acid-base reactions of this compound in solution are not extensively reported in the literature, techniques such as Isothermal Titration Calorimetry (ITC) and Stopped-Flow Spectroscopy could be employed to determine these parameters.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event (in this case, protonation). It can be used to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the reaction between this compound and a strong acid. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the protonation reaction.

  • Stopped-Flow Spectroscopy: This method is suitable for studying the kinetics of fast reactions in solution. By rapidly mixing solutions of this compound and a strong acid, the change in absorbance or fluorescence over a very short timescale (milliseconds) can be monitored. This data allows for the determination of the rate constant of the protonation reaction.

Experimental Protocols

The following are representative protocols for the reaction of this compound with a strong acid and a strong base. These are intended as illustrative examples and should be adapted and optimized based on specific experimental requirements and safety considerations. Caution: this compound is a toxic and pyrophoric liquid and must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment. Organolithium reagents are also highly reactive and pyrophoric.

Protocol 1: Synthesis of Trimethylphosphonium Chloride

Objective: To synthesize and isolate the trimethylphosphonium chloride salt from the reaction of this compound with hydrochloric acid.

Materials:

  • This compound (PMe₃)

  • Anhydrous diethyl ether (Et₂O)

  • Hydrochloric acid solution in diethyl ether (e.g., 2.0 M)

  • Schlenk flask and other appropriate glassware for inert atmosphere techniques

  • Cannula or syringe for liquid transfers

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere, dissolve a known amount of this compound in anhydrous diethyl ether in a Schlenk flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a stoichiometric amount of the hydrochloric acid solution in diethyl ether to the stirred this compound solution via cannula or syringe.

  • A white precipitate of trimethylphosphonium chloride will form immediately.

  • Continue stirring the mixture at 0 °C for 30 minutes to ensure complete reaction.

  • Isolate the white solid by filtration under inert atmosphere, for example, using a Schlenk filter.

  • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting trimethylphosphonium chloride under vacuum.

  • Characterize the product by NMR spectroscopy (¹H, ¹³C, ³¹P) and elemental analysis. In the ¹H NMR spectrum, a doublet corresponding to the P-H proton will be observed with a large coupling constant (¹JP-H). The methyl protons will also appear as a doublet due to coupling with the phosphorus atom.

Protocol 2: Deprotonation of this compound with n-Butyllithium

Objective: To generate the (dimethylphosphino)methyllithium reagent by deprotonating this compound with n-butyllithium.

Materials:

  • This compound (PMe₃)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Schlenk flask and other appropriate glassware for inert atmosphere techniques

  • Syringes for liquid transfers

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Under an inert atmosphere, dissolve a known amount of this compound in anhydrous THF or diethyl ether in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of the n-butyllithium solution to the stirred this compound solution via syringe.

  • Allow the reaction mixture to stir at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

  • The resulting solution of (dimethylphosphino)methyllithium can be used in situ for subsequent reactions with electrophiles.

  • Characterization of the lithiated species can be performed by low-temperature NMR spectroscopy (¹H, ¹³C, ³¹P, ⁷Li). The ¹H and ¹³C NMR spectra will show a shift in the signals corresponding to the deprotonated methyl group. ³¹P NMR will also show a characteristic shift upon deprotonation.

Mandatory Visualizations

Reaction_with_Strong_Acid cluster_reactants Reactants cluster_product Product PMe3 This compound (P(CH₃)₃) Phosphonium_Salt Trimethylphosphonium Salt ([HP(CH₃)₃]⁺X⁻) PMe3->Phosphonium_Salt Protonation H_plus H⁺ X_minus X⁻

Caption: Reaction of this compound with a Strong Acid.

Reaction_with_Strong_Base cluster_reactants Reactants cluster_products Products PMe3 This compound (P(CH₃)₃) Ylide Phosphine Ylide ([P(CH₃)₂CH₂]⁻) PMe3->Ylide Deprotonation Base Strong Base (B⁻) BH Conjugate Acid (BH)

Caption: Reaction of this compound with a Strong Base.

Experimental_Workflow_Protonation start Start dissolve Dissolve PMe₃ in Anhydrous Solvent under Inert Atmosphere start->dissolve cool Cool Solution to 0 °C dissolve->cool add_acid Slowly Add Strong Acid Solution cool->add_acid react Stir for Complete Reaction add_acid->react isolate Isolate Product by Filtration react->isolate wash Wash with Cold Anhydrous Solvent isolate->wash dry Dry Product under Vacuum wash->dry characterize Characterize Product (NMR, etc.) dry->characterize end End characterize->end

Caption: Experimental Workflow for Protonation.

Conclusion

References

An In-depth Technical Guide to the Basicity and pKa of the Trimethylphosphine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of the trimethylphosphine (PMe₃) ligand, a crucial parameter in its coordination chemistry and catalytic applications. This document outlines the fundamental properties, experimental and computational methodologies for pKa determination, and the role of basicity in catalytic processes.

Core Concepts: Basicity and pKa of this compound

This compound is a tertiary phosphine (B1218219) that acts as a Lewis base, readily donating its lone pair of electrons. Its basicity is a measure of its ability to accept a proton (H⁺). The strength of this basicity is quantified by the pKa of its conjugate acid, the trimethylphosphonium ion ([HPMe₃]⁺). A higher pKa value indicates a stronger base.

The protonation equilibrium of this compound in an aqueous solution can be represented as follows:

P(CH₃)₃ + H₂O ⇌ [HP(CH₃)₃]⁺ + OH⁻

The pKa value for the conjugate acid of this compound, [HP(CH₃)₃]⁺, is widely reported to be 8.65 .[1][2] This value places it as a moderately strong base, capable of reacting with strong acids to form stable phosphonium (B103445) salts.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the basicity of this compound.

ParameterValueReference(s)
pKa of [HP(CH₃)₃]⁺ 8.65[1][2]
Tolman Cone Angle 118°[1][2]
Dipole Moment 1.19 D[2]

Experimental Protocols for pKa Determination

Accurate determination of the pKa of this compound requires careful consideration of its volatile and air-sensitive nature. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Potentiometric Titration

Potentiometric titration is a highly precise method for pKa determination.[3][4]

Methodology:

  • Apparatus Setup:

    • A jacketed titration vessel to maintain a constant temperature (e.g., 25 °C).

    • A calibrated pH electrode and reference electrode, or a combination pH electrode.

    • A burette for the addition of the titrant.

    • A magnetic stirrer and stir bar.

    • An inert gas inlet and outlet to maintain an oxygen-free environment.

  • Solution Preparation (under inert atmosphere):

    • Analyte Solution: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deoxygenated water or a suitable solvent mixture. To ensure complete protonation at the start of the titration, the solution should be acidified with a strong acid (e.g., HCl) to a pH of approximately 2.

    • Titrant Solution: Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte (e.g., 0.1 M KCl).

  • Titration Procedure:

    • Place the analyte solution in the titration vessel and begin stirring.

    • Purge the solution with an inert gas for at least 30 minutes prior to and during the titration.

    • Immerse the pH electrode in the solution.

    • Add the titrant in small increments, allowing the pH reading to stabilize after each addition.

    • Record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point.

    • Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of nuclei sensitive to the protonation state of the phosphine.[5][6]

Methodology:

  • Sample Preparation (under inert atmosphere):

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., pH 7 to 10).

    • In a glovebox, dissolve a small amount of this compound in each buffer solution.

    • Transfer each solution to a separate NMR tube and seal it to prevent air exposure.

  • NMR Data Acquisition:

    • Acquire ³¹P NMR spectra for each sample. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.

    • Alternatively, ¹H NMR can be used to monitor the chemical shift of the methyl protons.

  • Data Analysis:

    • Plot the observed chemical shift (δ) versus the pH of the solution.

    • The data should fit a sigmoidal curve.

    • The inflection point of this curve corresponds to the pKa of the trimethylphosphonium ion.

Computational Protocol for pKa Calculation

Computational chemistry provides a powerful tool for predicting the pKa of molecules. Density Functional Theory (DFT) combined with a solvation model is a common approach.[7][8]

Methodology:

  • Software and Model Selection:

    • Quantum Chemistry Software: Gaussian, Spartan, or other similar packages.

    • DFT Functional: A hybrid functional such as M06-2X has shown good accuracy for pKa predictions.[7]

    • Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-style basis set such as aug-cc-pVTZ is recommended.

    • Solvation Model: An implicit solvation model like the SMD (Solvation Model based on Density) is crucial to account for the solvent effects.[7][8] For higher accuracy, a few explicit solvent molecules (e.g., water) can be included in the calculation in a hybrid QM/MM approach.[8]

  • Computational Workflow:

    • Geometry Optimization: Perform geometry optimizations for both this compound (the base) and the trimethylphosphonium ion (the conjugate acid) in the chosen solvent model.

    • Frequency Calculation: Perform frequency calculations on the optimized structures to obtain the Gibbs free energies (G) and to confirm that the structures are true minima (no imaginary frequencies).

    • pKa Calculation: The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔG_sol) using the following equation:

      pKa = ΔG_sol / (2.303 * RT)

      where ΔG_sol = G_sol(PMe₃) + G_sol(H⁺) - G_sol([HPMe₃]⁺)

      • G_sol(PMe₃) and G_sol([HPMe₃]⁺) are the calculated Gibbs free energies in solution.

      • G_sol(H⁺) is the solvation free energy of the proton, which is a well-established value for a given solvent (e.g., approximately -264.0 kcal/mol in water).

      • R is the gas constant, and T is the temperature in Kelvin.

Role of Basicity in Catalysis and Reaction Mechanisms

The basicity of this compound is a key factor in its role as a nucleophilic catalyst in a variety of organic reactions.[9][10] The initial step in many of these catalytic cycles involves the nucleophilic attack of the phosphine's lone pair on an electrophilic center, a process that is directly related to its Lewis basicity.

Nucleophilic Catalysis

In nucleophilic phosphine catalysis, the phosphine adds to an electron-deficient substrate, such as an activated alkene or alkyne, to generate a zwitterionic intermediate.[9][10] The basicity of the phosphine influences the rate of this initial addition, which can be the rate-determining step of the overall catalytic cycle.[11] A more basic phosphine will generally be a more potent nucleophile, leading to a faster reaction.

The following diagram illustrates a generic catalytic cycle for a phosphine-catalyzed reaction where the basicity of PMe₃ is crucial for the initial activation of the substrate.

Nucleophilic_Catalysis PMe3 P(CH₃)₃ Intermediate Zwitterionic Intermediate PMe3->Intermediate Nucleophilic Attack (Basicity Dependent) Substrate Electrophilic Substrate (E=X) Substrate->Intermediate Intermediate->PMe3 Catalyst Regeneration Product Product Intermediate->Product Reaction with Nucleophile/Electrophile Catalyst_Regen Catalyst Regeneration

Figure 1: A generalized catalytic cycle where the basicity of this compound drives the initial nucleophilic attack.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with a methyl Grignard reagent, such as methylmagnesium bromide.[1]

Reaction: PCl₃ + 3CH₃MgBr → P(CH₃)₃ + 3MgBrCl

The following diagram outlines the general workflow for this synthesis.

Synthesis_Workflow Start Start Materials: Phosphorus Trichloride (PCl₃) Methylmagnesium Bromide (CH₃MgBr) Reaction Reaction in Anhydrous Ether (-10 °C to 10 °C) Start->Reaction Quench Aqueous Workup (e.g., addition of water) Reaction->Quench Separation Phase Separation Quench->Separation Distillation Fractional Distillation of Organic Layer Separation->Distillation Product Pure this compound (b.p. 38-39 °C) Distillation->Product

Figure 2: A simplified workflow for the synthesis of this compound.

Conclusion

The basicity of this compound, quantified by its pKa of 8.65, is a fundamental property that dictates its behavior as a ligand and a catalyst. Understanding the experimental and computational methods for determining this value is essential for its effective application in research and development. The protocols and data presented in this guide provide a solid foundation for professionals working with this important organophosphorus compound.

References

An In-depth Technical Guide to the Preparation of Trimethylphosphine Solution in Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preparation of trimethylphosphine (PMe₃) solution in dibutyl ether, a critical reagent in various chemical syntheses. The following sections detail the necessary safety precautions, experimental protocol, and underlying chemical principles.

Introduction

This compound (PMe₃) is a versatile organophosphorus compound widely utilized as a ligand in coordination chemistry and as a reagent in organic synthesis. Its strong nucleophilicity and steric compactness make it valuable in numerous catalytic and stoichiometric reactions. This document outlines a robust method for the preparation of PMe₃ in a high-boiling point solvent, dibutyl ether, which facilitates the isolation of the volatile product. The synthesis involves the reaction of a methylmagnesium halide with triphenyl phosphite (B83602).

Safety Precautions

Extreme caution is paramount when working with this compound and Grignard reagents.

  • Pyrophoric Nature: this compound is pyrophoric, meaning it can ignite spontaneously upon contact with air.[1] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood or a glovebox.[2][3]

  • Toxicity: PMe₃ is a toxic compound.[1] Inhalation and skin contact must be avoided.

  • Personal Protective Equipment (PPE): Appropriate PPE, including a fire-resistant lab coat, chemical splash goggles, a face shield, and compatible gloves (e.g., nitrile gloves underneath neoprene gloves), must be worn at all times.[2][4]

  • Emergency Preparedness: An appropriate fire extinguisher (e.g., Class D for metal fires or a dry powder ABC extinguisher) and a container of powdered lime or sand should be readily accessible to smother any potential fire.[3][4] An emergency eyewash and safety shower must be in close proximity.[4][5]

  • Solvent Hazards: Dibutyl ether is flammable and can form explosive peroxides upon storage.[6] Ensure the solvent is tested for peroxides before use.

Experimental Protocol

This protocol is based on the synthesis of this compound from triphenyl phosphite and a methylmagnesium halide in dibutyl ether, a method that allows for the direct distillation of the product from the reaction mixture.[5]

Materials and Equipment
Material/EquipmentSpecifications
Magnesium turningsReagent grade
Methyl iodide or Methyl chlorideReagent grade
Triphenyl phosphiteReagent grade
Di-n-butyl etherAnhydrous, peroxide-free
Three-necked round-bottom flaskSized appropriately for the reaction scale
Dropping funnelPressure-equalizing
Mechanical stirrerWith an inert atmosphere seal
Reflux condenserWith an inert gas inlet
Distillation apparatusIncluding a fractionating column and condenser
Receiving flaskCooled in a dry ice/acetone bath
Inert gas supplyNitrogen or Argon
Heating mantleWith temperature control
Ice-water bathFor cooling the reaction vessel
Dry ice/acetone bathFor cooling the receiving flask to -78 °C
Step-by-Step Procedure

Step 1: Preparation of the Grignard Reagent

  • Set up a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel. Flame-dry the apparatus under a flow of inert gas to remove any moisture.

  • Place magnesium turnings (e.g., 72 g, 2.96 mol) and a portion of anhydrous di-n-butyl ether (e.g., 200 ml) into the flask.

  • Prepare a solution of the methyl halide (e.g., 420 g, 2.96 mol of methyl iodide) in anhydrous di-n-butyl ether (e.g., 1 L) in the dropping funnel.

  • Initiate the Grignard reaction by adding a small amount of the methyl halide solution to the magnesium. The reaction may require gentle warming or the addition of an iodine crystal to start.

  • Once the reaction has initiated (indicated by bubbling and a gray, cloudy appearance), slowly add the remaining methyl halide solution dropwise while stirring and cooling the flask with an ice-water bath to maintain a gentle reflux.[5]

  • After the addition is complete, continue to stir the mixture and allow it to warm to room temperature. A slight warming may be applied to ensure the reaction goes to completion (e.g., stir for an additional two hours).[5]

Step 2: Synthesis of this compound

  • Cool the prepared Grignard reagent solution.

  • Prepare a solution of triphenyl phosphite (e.g., 236 g, 0.76 mol) in anhydrous di-n-butyl ether (e.g., 400 ml).

  • Slowly add the triphenyl phosphite solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain a controlled temperature throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 3 hours) to ensure the reaction is complete.[5]

Step 3: Isolation of this compound Solution

  • Replace the dropping funnel and reflux condenser with a distillation bridge connected to a condenser and a receiving flask cooled to -78 °C in a dry ice/acetone bath.[5]

  • Slowly heat the reaction mixture with stirring. The volatile this compound (boiling point: 38-40 °C) will co-distill with some of the dibutyl ether.[1][5]

  • Continue the distillation until the temperature of the distillate begins to rise towards the boiling point of pure dibutyl ether (142-143 °C).[5]

  • The collected distillate in the cooled receiving flask is a solution of this compound in dibutyl ether. This solution should be handled under an inert atmosphere at all times.

Step 4: (Optional) Purification by Fractional Distillation

  • For applications requiring pure this compound, the collected distillate can be subjected to fractional distillation.

  • Set up a fractional distillation apparatus with a well-insulated column.

  • Carefully heat the distillate and collect the fraction boiling between 38-41 °C.[5]

Data Presentation

ReactantMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (ml)
Magnesium24.312.9672-
Methyl Iodide141.942.96420-
Triphenyl Phosphite310.280.76236-
Di-n-butyl ether130.23--~1600
ProductMolar Mass ( g/mol )Theoretical Yield (g)Reported Yield (g)[5]Boiling Point (°C)
This compound76.0857.853.438-41

Note: The reported yield is for the purified product after fractional distillation.

Diagrams

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 3 CH3X 3 CH3X (X = Cl, Br, I) Grignard 3 CH3MgX (Grignard Reagent) 3 CH3X->Grignard + Mg in Dibutyl Ether Mg Mg P(OPh)3 P(OPh)3 (Triphenyl Phosphite) PMe3 P(CH3)3 (this compound) Grignard->PMe3 + P(OPh)3 Byproduct 3 PhOMgX Grignard->Byproduct

Caption: Synthesis of this compound via a Grignard Reaction.

Experimental Workflow

ExperimentalWorkflow A Step 1: Grignard Reagent Formation B Step 2: Addition of Triphenyl Phosphite A->B Cooling C Step 3: Reaction at Room Temperature B->C Warm to RT D Step 4: Distillation of PMe3 from Reaction Mixture C->D Heating E Step 5: Collection of PMe3 Solution in Dibutyl Ether (at -78 °C) D->E Condensation F (Optional) Step 6: Fractional Distillation for Pure PMe3 E->F Purification

Caption: Workflow for the Preparation of this compound Solution.

Conclusion

The preparation of a this compound solution in dibutyl ether offers a convenient method for synthesizing and handling this pyrophoric reagent. The use of a high-boiling point solvent simplifies the isolation of the volatile product. Adherence to strict safety protocols and inert atmosphere techniques is essential for the safe and successful execution of this procedure. This guide provides a detailed framework for researchers to prepare this valuable chemical resource in a laboratory setting.

References

An In-depth Technical Guide to the C3v Symmetry and Molecular Structure of Trimethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and C3v symmetry of trimethylphosphine (P(CH₃)₃, or PMe₃). This compound is a fundamental organophosphorus compound and a widely used ligand in coordination chemistry.[1] Its structural and electronic properties are crucial for understanding its reactivity and the behavior of its metal complexes. This document details the experimental and theoretical basis for its established geometry, supported by quantitative data, experimental methodologies, and visual diagrams.

Molecular Structure and Symmetry

This compound is a pyramidal molecule with the phosphorus atom at the apex.[1][2] This geometry is analogous to other simple p-block hydrides and alkyls like ammonia (B1221849) (NH₃) and phosphine (B1218219) (PH₃).[3] The central phosphorus atom possesses a lone pair of electrons, which results in a trigonal pyramidal coordination geometry and dictates the molecule's overall symmetry.[2][4][5]

The molecule belongs to the C₃ᵥ point group . This point group is characterized by the following symmetry operations:

  • E : The identity element.

  • 2C₃ : Two threefold rotation axes, where a 120° rotation around the axis passing through the phosphorus atom and the center of the triangle formed by the three carbon atoms leaves the molecule unchanged.

  • 3σᵥ : Three vertical mirror planes, each containing a P-C bond and bisecting the opposite C-P-C bond angle.

The C-P-C bond angles of approximately 98.6° suggest that the phosphorus atom utilizes predominantly its 3p orbitals for bonding, with minimal sp hybridization.[1] Consequently, the lone pair on the phosphorus atom has significant s-character, a common feature in phosphine chemistry.[1]

C3v_Symmetry C3v Point Group Operations on this compound cluster_molecule PMe₃ Structure (Top-down view) cluster_operations Symmetry Operations cluster_logic Logical Flow P P C1 CH₃ P->C1 C2 CH₃ P->C2 C3 C₃ (Rotation) P->C3 E E (Identity) sigma_v σᵥ (Reflection) start PMe₃ Molecule point_group Belongs to C₃ᵥ Point Group start->point_group operations Has Symmetry Operations point_group->operations operations->C3 operations->E operations->sigma_v

Caption: Logical relationship of this compound to its C3v point group symmetry operations.

Quantitative Structural Data

The precise geometric parameters of this compound have been determined through gas-phase electron diffraction and microwave spectroscopy. These experimental techniques provide accurate measurements of bond lengths and angles.

Caption: Key structural parameters of the this compound molecule.

Table 1: Molecular Structure Parameters for this compound

ParameterElectron Diffraction Value
P-C Bond Length (rCP)1.8465 ± 0.003 Å[6]
C-H Bond Length (rCH)1.091 ± 0.006 Å[6]
C-P-C Bond Angle (∠CPC)98.6 ± 0.3°[1][6]
P-C-H Bond Angle (∠PCH)110.7 ± 0.5°[6]
Dipole Moment1.19 D[1]

Experimental Protocols for Structural Determination

The structural parameters presented above were primarily determined using gas-phase electron diffraction and microwave spectroscopy. Vibrational spectroscopy (Infrared and Raman) further corroborates the C₃ᵥ symmetry.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the geometric structure of molecules.

Methodology:

  • Sample Introduction: A sample of this compound is vaporized and introduced into a high-vacuum chamber as a jet of gas.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed through the gas jet, perpendicular to its flow.

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the PMe₃ molecules. The scattering pattern is a result of the interference between electrons scattered by different pairs of atoms. This interference pattern is dependent on the interatomic distances within the molecule.

  • Data Collection: The scattered electrons produce a diffraction pattern on a photographic plate or a digital detector. The pattern consists of concentric rings of varying intensity.

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is converted into a molecular scattering function. A radial distribution function is then generated via Fourier transform, which shows peaks corresponding to the various interatomic distances in the molecule (P-C, P-H, C-C, C-H).

  • Structure Refinement: A theoretical model of the molecule's structure is proposed, and theoretical scattering patterns are calculated. The structural parameters of the model (bond lengths, bond angles) are refined by a least-squares fitting process to achieve the best possible agreement with the experimental data.[7]

For this compound, this technique established the key bond lengths and angles and confirmed that the methyl groups are in a staggered configuration.[6]

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of gas-phase molecules and provides highly accurate structural information for polar molecules like this compound.[8]

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a waveguide sample cell at very low pressure to minimize intermolecular collisions.

  • Microwave Radiation: The sample is irradiated with microwave radiation of continuously varying frequency.

  • Absorption and Transition: When the frequency of the microwave radiation matches the energy difference between two rotational levels of the molecule, the radiation is absorbed. This absorption is possible because PMe₃ has a permanent dipole moment.[8]

  • Detection: A detector at the end of the waveguide measures the intensity of the transmitted radiation. A plot of absorption versus frequency constitutes the microwave spectrum.

  • Spectral Analysis: The spectrum consists of a series of sharp absorption lines. The frequencies of these lines are used to determine the molecule's moments of inertia. For a molecule with C₃ᵥ symmetry like PMe₃, the rotational constants derived from the moments of inertia are used to calculate precise structural parameters.

  • Isotopic Substitution: To determine the structure completely, spectra of different isotopically substituted versions of the molecule (e.g., ¹³C or deuterium (B1214612) substituted) are often measured.[9] The shifts in the rotational constants upon isotopic substitution allow for the precise location of each atom to be determined.

Microwave studies on this compound have provided data that is in excellent agreement with electron diffraction results.[7][10]

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The number and activity (i.e., whether a mode is IR or Raman active) of these modes are strictly determined by the molecule's symmetry. For a C₃ᵥ molecule like PMe₃, group theory predicts the distribution of its vibrational modes among the symmetry species A₁, A₂, and E. The analysis of IR and Raman spectra for PMe₃ and its deuterated isotopomers is fully consistent with the C₃ᵥ point group, providing strong evidence for this symmetry.[11]

Table 2: Selected Vibrational Frequencies for this compound (Gas Phase)

Frequency (cm⁻¹)Symmetry SpeciesAssignment
2980Eνₐₛ(CH₃)
2915A₁νₛ(CH₃)
1445Eδₐₛ(CH₃)
1295A₁δₛ(CH₃)
945Eρ(CH₃)
710A₁ν(PC₃)
285A₁δ(PC₃)

(Data adapted from vibrational studies. ν = stretching, δ = deformation/bending, ρ = rocking; as = asymmetric, s = symmetric)

Conclusion

The molecular structure of this compound is definitively characterized as a trigonal pyramid belonging to the C₃ᵥ point group.[1][3] This structural assignment is robustly supported by a confluence of evidence from gas-phase electron diffraction, microwave spectroscopy, and vibrational (IR/Raman) spectroscopy. The quantitative data on its bond lengths and angles provide a precise geometric description essential for professionals in coordination chemistry, materials science, and drug development, where PMe₃ serves as a critical building block and ligand. The detailed experimental protocols outlined herein form the basis for the modern understanding of this fundamental organophosphorus compound.

References

In-depth Technical Guide on the Gas-Phase Acidity of Trimethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental and computational studies on the gas-phase acidity of trimethylphosphine. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and quantitative data pertinent to this fundamental chemical property.

Core Concepts: Gas-Phase Acidity and Proton Affinity

Gas-phase acidity (ΔG°acid) is a measure of the Gibbs free energy change for the deprotonation of a molecule in the gas phase (Equation 1). It is a fundamental indicator of a molecule's intrinsic acidity, devoid of solvent effects. A lower gas-phase acidity value indicates a stronger acid.

Equation 1: AH → A⁻ + H⁺

Proton affinity (PA) is the negative of the enthalpy change for the protonation of a molecule in the gas phase (Equation 2). It quantifies the intrinsic basicity of a molecule.

Equation 2: A⁻ + H⁺ → AH

These two values are related through a thermochemical cycle. For this compound, the gas-phase acidity refers to the removal of a proton from one of the methyl groups, forming the this compound methylene (B1212753) anion.

Quantitative Data on the Gas-Phase Acidity of this compound

The gas-phase acidity of this compound has been determined experimentally and investigated through computational methods. The key quantitative data are summarized in the table below for easy comparison.

ParameterExperimental Value (kJ mol⁻¹)Computational Value (kJ mol⁻¹)MethodReference
Gas-Phase Acidity (ΔG°acid) 1577 ± 13Not explicitly found in a single high-level calculationFlowing Afterglow Mass Spectrometry[1]
Proton Affinity (PA) 958.8-Not specified (likely from a compilation)[NIST WebBook]
Gas Basicity (GB) 926.3-Not specified (likely from a compilation)[NIST WebBook]

Experimental Determination of Gas-Phase Acidity

The seminal experimental work on the gas-phase acidity of this compound was conducted by Grabowski, Roy, and Leone in 1988 using a Flowing Afterglow (FA) instrument.[1] This technique allows for the study of ion-molecule reactions at thermal energies.

Experimental Protocol: Flowing Afterglow Mass Spectrometry

The determination of the gas-phase acidity of this compound was achieved by studying its proton-transfer reactions with various anions of known basicity in a flowing stream of helium buffer gas.

1. Instrument Setup:

  • A Flowing Afterglow (FA) apparatus is used, which consists of a flow tube (typically ~1 meter long and ~8 cm in diameter).

  • A carrier gas, in this case, helium, is flowed through the tube at a pressure of approximately 40 Pa.[1]

  • An electron gun at the upstream end of the flow tube is used to generate electrons, which then react with a precursor gas to create the desired reactant anions.

  • A mass spectrometer at the downstream end of the flow tube detects and quantifies the ions present in the gas stream.

2. Generation of Reactant Anions:

  • Hydroxide (B78521) anion (OH⁻): This is typically generated by the reaction of electrons with a mixture of helium and a small amount of nitrous oxide (N₂O) to produce O⁻, followed by the reaction of O⁻ with methane (B114726) (CH₄).

  • Methoxide (B1231860) anion (CH₃O⁻): This can be generated from the reaction of OH⁻ with methyl nitrite.

  • The reactant anions are allowed to thermalize to the ambient temperature of the flow tube through collisions with the helium buffer gas.

3. Reaction with this compound:

  • This compound vapor is introduced into the flow tube downstream from where the reactant anions are generated.

  • The reactant anions (e.g., OH⁻, CH₃O⁻) react with this compound via proton transfer, as shown in the following reactions:

    • (CH₃)₃P + OH⁻ → [(CH₃)₂PCH₂]⁻ + H₂O

    • (CH₃)₃P + CH₃O⁻ → [(CH₃)₂PCH₂]⁻ + CH₃OH

  • The reaction is allowed to proceed for a known reaction time, which is determined by the flow velocity of the helium gas and the distance between the neutral inlet and the mass spectrometer.

4. Data Acquisition and Analysis:

  • The ion signals for the reactant and product anions are monitored with the mass spectrometer as a function of the this compound concentration.

  • The rate coefficients for the proton-transfer reactions are determined from the decay of the reactant ion signal as the neutral reactant concentration is increased.

  • The branching ratios for the different reaction pathways (proton transfer vs. other reactions) are determined from the relative intensities of the product ion signals.

5. Bracketing the Acidity:

  • By observing whether a proton transfer reaction occurs with a series of reference acids of known gas-phase acidity, the acidity of this compound can be "bracketed."

  • If a reference anion B⁻ deprotonates this compound, then this compound is more acidic than the conjugate acid of B⁻. Conversely, if no reaction is observed, this compound is less acidic.

  • In the study by Grabowski et al., the observation of proton transfer from this compound to hydroxide and methoxide ions, along with the observation of rapid H-D exchange between D₂O and the conjugate base of this compound, established that this compound is more acidic than water.[1]

  • By measuring the equilibrium constant for the proton-transfer reaction, the difference in gas-phase acidity between this compound and the reference acid can be determined, leading to the absolute gas-phase acidity value of 1577 ± 13 kJ mol⁻¹.[1]

Flowing_Afterglow_Workflow cluster_generation Reactant Anion Generation cluster_reaction Reaction Zone cluster_detection Detection e e⁻ N2O N₂O e->N2O produces O_minus O⁻ N2O->O_minus CH4 CH₄ O_minus->CH4 reacts with OH_minus OH⁻ CH4->OH_minus React OH⁻ + (CH₃)₃P OH_minus->React TMP This compound TMP->React Products [(CH₃)₂PCH₂]⁻ + H₂O React->Products Proton Transfer MS Mass Spectrometer Products->MS Computational_Workflow Start Define Structures: (CH₃)₃P and [(CH₃)₂PCH₂]⁻ Opt_Neutral Geometry Optimization of (CH₃)₃P Start->Opt_Neutral Opt_Anion Geometry Optimization of [(CH₃)₂PCH₂]⁻ Start->Opt_Anion Freq_Neutral Frequency Calculation of (CH₃)₃P Opt_Neutral->Freq_Neutral Freq_Anion Frequency Calculation of [(CH₃)₂PCH₂]⁻ Opt_Anion->Freq_Anion Energies_Neutral Obtain G°((CH₃)₃P) Freq_Neutral->Energies_Neutral Energies_Anion Obtain G°([(CH₃)₂PCH₂]⁻) Freq_Anion->Energies_Anion Calc_GA Calculate ΔG°acid Energies_Neutral->Calc_GA Energies_Anion->Calc_GA

References

Methodological & Application

Application Notes and Protocols for Utilizing Trimethylphosphine in Mitsunobu Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trimethylphosphine (PMe₃) and its derivatives in Mitsunobu reaction protocols. The information is targeted toward researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this compound-based reagents for the synthesis of complex molecules. This document covers the underlying chemistry, comparative advantages over traditional methods, detailed experimental protocols, and specific application examples.

Introduction: The Mitsunobu Reaction and the Role of Phosphines

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups with inversion of stereochemistry. The reaction typically employs a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The phosphine plays a crucial role in activating the alcohol to facilitate nucleophilic attack.

While triphenylphosphine is widely used, the removal of its byproduct, triphenylphosphine oxide (TPPO), from the reaction mixture can be challenging due to its high polarity and tendency to co-crystallize with the desired product, often necessitating laborious chromatographic purification. This has driven the exploration of alternative phosphines to simplify product isolation and improve overall reaction efficiency.

This compound (PMe₃): A Promising Alternative

This compound (PMe₃) has emerged as a valuable alternative to triphenylphosphine in Mitsunobu reactions, primarily due to the favorable physical properties of its corresponding oxide.

Advantages of Using this compound-Based Reagents:

  • Simplified Purification: The primary advantage of using PMe₃ is that its byproduct, this compound oxide (Me₃PO), is highly soluble in water. This allows for its easy removal from the reaction mixture through a simple aqueous extraction, often eliminating the need for column chromatography to separate it from the desired product.

  • Increased Reactivity in Specific Cases: In certain challenging synthetic contexts, particularly with sterically hindered substrates or less reactive nucleophiles, the combination of PMe₃ with a suitable azodicarboxylate has been shown to provide superior yields where traditional PPh₃-based systems fail.

Disadvantages and Safety Considerations:

  • Toxicity and Odor: this compound is a toxic liquid with an unpleasant odor and must be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Pyrophoric Nature: PMe₃ is pyrophoric and can ignite spontaneously upon contact with air. It is typically handled as a solution in a suitable solvent (e.g., THF or toluene).

Data Presentation: Comparative Overview

The following table summarizes a qualitative comparison between the use of triphenylphosphine and this compound-based reagents in the Mitsunobu reaction.

FeatureTriphenylphosphine (PPh₃)This compound (PMe₃) & Derivatives
Byproduct Triphenylphosphine oxide (TPPO)This compound oxide (Me₃PO)
Byproduct Solubility Sparingly soluble in water, soluble in many organic solventsHighly soluble in water
Purification Often requires column chromatographySimplified purification via aqueous extraction
Reactivity Generally effective for a wide range of substratesCan be more effective for sterically hindered substrates and less acidic nucleophiles (in specific combinations)
Handling Solid, air-stableLiquid, pyrophoric, unpleasant odor, toxic

A specific example of the successful application of PMe₃ in a challenging Mitsunobu reaction is found in the total synthesis of Darobactin A.

Alcohol SubstrateNucleophilePhosphineAzodicarboxylateSolventYieldReference
Complex secondary alcohol3-bromo-2-nitrophenolPMe₃TMADToluene (B28343)60%[1][2]

TMAD: Tetramethylazodicarboxamide

This result was significant as traditional Mitsunobu conditions with PPh₃ were not effective. This highlights the utility of PMe₃ in overcoming limitations of the standard protocol.[1][2]

Experimental Protocols

Two primary methodologies for utilizing this compound in Mitsunobu reactions are presented: the use of a pre-formed ylide reagent, (cyanomethylene)trimethylphosphorane (CMMP), and the direct use of this compound with an azodicarboxylate.

CMMP is a commercially available reagent that combines the functions of the phosphine and the azodicarboxylate, acting as both a reducing agent and a base. Its use is particularly advantageous for nucleophiles with higher pKa values (pKa > 13).[3]

Materials:

  • Alcohol

  • Nucleophile (e.g., carboxylic acid, phenol, etc.)

  • (Cyanomethylene)trimethylphosphorane (CMMP) (typically as a solution in THF)

  • Anhydrous solvent (e.g., THF, toluene)

  • Standard glassware for anhydrous reactions

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 equiv) and the nucleophile (1.1-1.5 equiv).

  • Dissolve the substrates in a minimal amount of anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of CMMP (1.2-1.5 equiv) to the reaction mixture dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS. For less reactive substrates, gentle heating may be required.

  • Upon completion, quench the reaction by adding a few milliliters of water.

  • Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with water (2x) and brine (1x). The aqueous washes will remove the this compound oxide byproduct.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be further purified by flash column chromatography if necessary.

This protocol is adapted from the total synthesis of Darobactin A and is particularly suited for challenging, sterically hindered substrates where standard Mitsunobu conditions have failed.[1][2]

Materials:

  • Hindered secondary alcohol (e.g., the precursor in the Darobactin A synthesis)

  • Phenolic nucleophile (e.g., 3-bromo-2-nitrophenol)

  • This compound (PMe₃) (as a 1M solution in toluene or THF)

  • Tetramethylazodicarboxamide (TMAD)

  • Triethylamine (B128534) (TEA)

  • Anhydrous Toluene

  • Standard glassware for anhydrous reactions

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the hindered alcohol (1.0 equiv), the phenolic nucleophile (e.g., 20.0 equiv, note the large excess used in the original synthesis), and triethylamine (10.0 equiv).

  • Add anhydrous toluene to dissolve the components.

  • Add tetramethylazodicarboxamide (TMAD) (13.0 equiv) to the mixture.

  • Add the this compound solution (1M in toluene, 10.0 equiv, and 1M in THF, 3.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for an extended period (e.g., 48 hours), monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine to remove water-soluble byproducts, including this compound oxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagram illustrates the generally accepted mechanism of the Mitsunobu reaction.

Caption: Mechanism of the Mitsunobu Reaction using PMe₃.

This diagram outlines the general workflow for performing and working up a Mitsunobu reaction using this compound.

Mitsunobu_Workflow start Combine Alcohol, Nucleophile, and Solvent under Inert Atmosphere cool Cool to 0 °C start->cool add_reagents Add PMe₃ (or CMMP) and Azodicarboxylate cool->add_reagents react Stir at RT (or heat) (2-24h) add_reagents->react quench Quench with Water react->quench extract Dilute with Organic Solvent and perform Aqueous Extraction quench->extract wash Wash with Water and Brine (Removes Me₃PO) extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify end Isolated Product purify->end

Caption: General experimental workflow for a Mitsunobu reaction with PMe₃.

Conclusion

The use of this compound and its derivatives in the Mitsunobu reaction offers a significant advantage in terms of simplifying product purification by leveraging the water solubility of this compound oxide. While the handling of PMe₃ requires specific safety precautions, its application, either directly or through reagents like CMMP, can be highly beneficial, especially in complex syntheses or for substrates that are challenging for traditional PPh₃-based systems. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors.

References

Application Notes and Protocols for Trimethylphosphine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylphosphine (PMe₃) is a fundamental, electron-rich, and sterically compact phosphine (B1218219) ligand that plays a significant role in coordination chemistry and catalysis.[1][2] Its strong σ-donating ability and relatively small size, characterized by a Tolman cone angle of 118°, allow it to form stable complexes with a variety of transition metals, including palladium, which is a cornerstone of cross-coupling catalysis.[1][3] These characteristics make PMe₃ an interesting ligand for facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination.[4]

These application notes provide a detailed overview of the properties, synthesis, and handling of this compound, along with protocols and mechanistic insights into its use as a ligand in essential palladium-catalyzed cross-coupling reactions. While modern catalysis often favors bulkier and more elaborate phosphine ligands for challenging substrates,[5][6] understanding the application of a foundational ligand like PMe₃ is crucial for catalyst design and reaction optimization.

Physicochemical Properties and Handling of this compound

This compound is a colorless, pyrophoric liquid with a strong, unpleasant odor.[2][7] Its high reactivity and air-sensitivity necessitate specialized handling techniques under an inert atmosphere.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Formula P(CH₃)₃[2]
Molar Mass 76.08 g/mol [7]
Appearance Colorless liquid[2][7]
Boiling Point 38-40 °C[7]
Melting Point -86 °C[7]
Density 0.738 g/mL at 20 °C[7]
Tolman Cone Angle (θ) 118°[1][3]
pKa 8.65[2]
Solubility Soluble in most organic solvents[7]

Handling and Safety Precautions:

Due to its pyrophoric nature, PMe₃ must be handled with extreme care in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. All glassware should be oven-dried to remove moisture. Solutions of PMe₃ are typically handled via syringe. In case of a spill, it should be immediately quenched with a suitable material like powdered lime.[8]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃), with a methyl Grignard reagent (e.g., methylmagnesium chloride). The reaction is typically carried out in an ether solvent, and the volatile PMe₃ product is isolated by distillation.[7]

Reaction: PCl₃ + 3 CH₃MgCl → P(CH₃)₃ + 3 MgCl₂

This compound in Palladium-Catalyzed Cross-Coupling Reactions

This compound can serve as a ligand in various palladium-catalyzed cross-coupling reactions. Its strong electron-donating character can enhance the rate of oxidative addition of the palladium(0) species to the organic halide, a crucial step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[9] While bulkier phosphines are often employed for coupling challenging substrates like aryl chlorides, PMe₃ can be effective in certain systems.

Catalytic Cycle for Suzuki-Miyaura Coupling with a Monodentate Phosphine Ligand:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)(PMe₃)₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(PMe₃)₂ Oxidative\nAddition->Ar-Pd(II)-X(L)2 Transmetalation Transmetalation Ar-Pd(II)-X(L)2->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L)2 Ar-Pd(II)-Ar'(PMe₃)₂ Transmetalation->Ar-Pd(II)-Ar'(L)2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)(PMe₃)₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(PMe₃) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination R₂NH Ar-Pd(II)-Amine(L) [Ar-Pd(II)(HNR₂)(PMe₃)]⁺X⁻ Amine\nCoordination->Ar-Pd(II)-Amine(L) Deprotonation Deprotonation Ar-Pd(II)-Amine(L)->Deprotonation Base Ar-Pd(II)-Amido(L) Ar-Pd(II)-NR₂(PMe₃) Deprotonation->Ar-Pd(II)-Amido(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Amido(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR₂ Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dry Glassware Oven-dried Schlenk Flask Add Solids Add Pd source & Base Dry Glassware->Add Solids Add Solvent Add Anhydrous Solvent Add Solids->Add Solvent Add PMe3 Add PMe₃ Solution via Syringe Add Solvent->Add PMe3 Add Substrates Add Organic Halide & Coupling Partner Add PMe3->Add Substrates Heat & Stir Heat & Stir Add Substrates->Heat & Stir Cool Cool Heat & Stir->Cool Quench Quench Cool->Quench Extract Extract Quench->Extract Dry & Concentrate Dry & Concentrate Extract->Dry & Concentrate Chromatography Chromatography Dry & Concentrate->Chromatography

References

Application Notes and Protocols for Handling Pyrophoric Trimethylphosphine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed protocol for the safe handling of trimethylphosphine (PMe₃), a pyrophoric and toxic liquid commonly used as a ligand in coordination chemistry. The protocol is intended for researchers, scientists, and drug development professionals. It covers essential safety precautions, personal protective equipment (PPE), engineering controls, detailed experimental procedures for handling, and emergency response. All quantitative data is summarized for easy reference, and a logical workflow diagram is provided to visualize the safe handling process.

Introduction

This compound (P(CH₃)₃ or PMe₃) is a highly reactive organophosphorus compound that is pyrophoric, meaning it can spontaneously ignite upon contact with air.[1][2] It is also toxic and has a strong, unpleasant odor.[3][4] Due to these hazardous properties, strict adherence to safety protocols is mandatory when working with this reagent. These application notes provide a comprehensive guide to mitigate the risks associated with the laboratory use of this compound.

Hazards Associated with this compound

This compound presents several significant hazards:

  • Pyrophoric: Spontaneously ignites on contact with air.[2]

  • Toxicity: Toxic by inhalation, skin contact, and ingestion.[4] It can cause severe skin burns and eye damage.[4][5]

  • Reactivity: Reacts violently with water, strong acids, and oxidizing agents.[4][6]

  • Flammability: Highly flammable liquid and vapor.[6] Vapors may form explosive mixtures with air.[2]

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReferences
Molecular FormulaC₃H₉P[3]
Molar Mass76.079 g/mol [3]
AppearanceColorless liquid[3][5]
OdorStrong, unpleasant, pungent[1][3]
Boiling Point38-40 °C[3][4][5]
Melting Point-86 °C[3][5]
Flash Point-19 °C to -30 °C[3]
Vapor Pressure374.3 mmHg at 20 °C[3]
Density0.738 g/cm³ at 20 °C[3]
Solubility in waterInsoluble, reacts violently[4][6]
Solubility in organic solventsMiscible with THF, toluene (B28343), ether, and benzene[3][4]

Experimental Protocols

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • All manipulations of this compound must be performed in a well-ventilated laboratory fume hood or a glove box with an inert atmosphere (e.g., nitrogen or argon).[7]

  • A Class C or D dry chemical fire extinguisher must be readily available.[7] A container of powdered lime (calcium oxide) or dry sand should also be kept within arm's length for smothering small fires.[7][8]

  • An ANSI-approved safety shower and eyewash station must be immediately accessible.[9]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[7][9]

  • Hand Protection: Wear two pairs of chemical-resistant gloves; nitrile gloves are a suitable inner layer with neoprene or other heavy-duty gloves as the outer layer.[7]

  • Body Protection: A flame-resistant lab coat (e.g., Nomex) must be worn over clothing made of natural fibers (e.g., cotton).[9] Synthetic clothing should be avoided.[9]

  • Footwear: Closed-toe shoes are required.[7]

  • Respiratory Protection: If there is a risk of inhalation, a self-contained breathing apparatus should be used.[4]

Safe Handling and Transfer Protocol

Preparation:

  • Notify other laboratory personnel of the impending work with this compound.[10]

  • Clear the fume hood of all flammable materials and unnecessary equipment.[9]

  • Ensure all glassware is oven-dried to remove any moisture.[11]

  • Set up all necessary equipment, including reaction flasks, syringes, and needles, within the fume hood.

  • Secure the this compound container to a clamp or stand.[11]

Transfer using a Syringe (for small volumes < 20 mL): [11]

  • Purge a clean, dry syringe and needle with an inert gas (nitrogen or argon).

  • Puncture the septum of the this compound container with the inert gas-filled syringe.

  • Slowly draw the desired volume of liquid into the syringe. The syringe should have a capacity at least twice the volume to be transferred.[11]

  • Withdraw the needle from the container and immediately insert it into the reaction flask through a septum under a positive pressure of inert gas.

  • Slowly dispense the this compound into the reaction vessel.

Transfer using a Cannula (for larger volumes):

  • Ensure the reaction flask is under a positive pressure of inert gas.

  • Insert one end of a double-tipped needle (cannula) through the septum of the this compound container and the other end through the septum of the reaction flask.

  • Apply a slight positive pressure of inert gas to the this compound container to initiate the liquid transfer.

  • Once the desired volume has been transferred, stop the inert gas flow and remove the cannula.

Quenching and Disposal Protocol

Unused or residual this compound must be carefully quenched before disposal.[7]

Quenching Procedure:

  • Transfer the residual this compound to a reaction flask under an inert atmosphere.

  • Dilute the this compound with an inert, high-boiling solvent such as toluene or heptane.[7]

  • Cool the flask in an ice-water bath.[7]

  • Slowly and dropwise, add a less reactive alcohol like isopropanol (B130326) to the cooled solution.[7][9]

  • Once the initial vigorous reaction subsides, a more reactive alcohol like methanol (B129727) can be slowly added to ensure complete quenching.[7]

  • Finally, very slowly add water dropwise to neutralize any remaining reactive material.[7]

  • The resulting solution should be disposed of as hazardous waste in accordance with local regulations.[7]

Disposal of Empty Containers:

  • Triple rinse the empty container with an inert solvent (e.g., toluene) under an inert atmosphere.[10]

  • The rinsate must be quenched using the procedure described above.[10]

  • The rinsed container can then be carefully washed with water before disposal.[10]

Spill and Emergency Procedures

Small Spill (<10 mL) without fire:

  • Alert personnel in the immediate area.

  • Cover the spill with an inert absorbent material like dry sand, powdered lime (calcium oxide), or a specialized spill absorbent for pyrophorics.[8]

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[5]

  • The collected material must be quenched as described in the disposal protocol.

Large Spill or any Spill with Fire:

  • If a person's clothing is on fire, they should immediately use the safety shower.[7][9]

  • Activate the fire alarm.

  • Evacuate the laboratory immediately.[9]

  • Call emergency services.[9]

  • Do not attempt to extinguish a large fire involving pyrophoric materials unless you are trained to do so. Use a Class D fire extinguisher if available. Do not use water or carbon dioxide extinguishers.[8]

Workflow and Logic Diagrams

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Transfer cluster_cleanup Cleanup & Disposal A Notify Colleagues & Clear Hood B Don PPE (Flame-Resistant Lab Coat, Goggles, Face Shield, Double Gloves) A->B C Setup Inert Atmosphere & Dry Glassware B->C D Secure Reagent Bottle C->D Proceed to Handling E Transfer under Inert Gas (Syringe or Cannula) D->E F Conduct Reaction E->F G Quench Excess Reagent & Reaction Residues F->G Reaction Complete H Rinse & Quench Empty Containers G->H I Dispose as Hazardous Waste H->I L Safe Completion I->L End of Procedure J Small Spill: Smother with Sand/Lime K Large Spill/Fire: Evacuate & Call for Help

Caption: Workflow for the safe handling of this compound.

References

Applications of Trimethylphosphine in Organometallic Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylphosphine (PMe₃) is a versatile and highly effective ligand in organometallic catalysis. Its small cone angle (118°) and strong electron-donating properties make it a valuable tool for a variety of catalytic transformations.[1][2] PMe₃'s compact size allows for the formation of coordinatively unsaturated metal centers, which can lead to enhanced catalytic activity. This document provides detailed application notes and experimental protocols for the use of this compound in key organometallic cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. Additionally, a protocol for the synthesis of a common palladium-trimethylphosphine precatalyst is provided.

Properties of this compound

PropertyValueReference
Formula P(CH₃)₃[1]
Molar Mass 76.08 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 38-39 °C[1]
Tolman Cone Angle 118°[2]
pKa 8.65[1]

Safety Note: this compound is a toxic and pyrophoric liquid with a strong, unpleasant odor.[1] It should be handled in a well-ventilated fume hood under an inert atmosphere.[3][4] Always wear appropriate personal protective equipment (PPE), including flame-retardant gloves and safety goggles.[4]

Applications in Organometallic Catalysis

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Palladium catalysts bearing this compound ligands have been shown to be effective in these couplings, particularly for challenging substrates. While extensive quantitative data for this compound in this reaction is not as widespread as for bulkier phosphines, computational studies highlight its potential.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)2 Oxidative_Addition->Ar-Pd(II)-X(L)2 Transmetalation Transmetalation Ar-Pd(II)-X(L)2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L)2 Ar-Pd(II)-Ar'(L)2 Transmetalation->Ar-Pd(II)-Ar'(L)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X(L)2 R-Pd(II)-X(L)2 Oxidative_Addition->R-Pd(II)-X(L)2 Olefin_Coordination Olefin Coordination R-Pd(II)-X(L)2->Olefin_Coordination Alkene R-Pd(II)-X(L)(Olefin) R-Pd(II)-X(L)(Olefin) Olefin_Coordination->R-Pd(II)-X(L)(Olefin) Migratory_Insertion Migratory Insertion R-Pd(II)-X(L)(Olefin)->Migratory_Insertion Intermediate Intermediate Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination H-Pd(II)-X(L)2 H-Pd(II)-X(L)2 Beta_Hydride_Elimination->H-Pd(II)-X(L)2 Substituted Alkene Reductive_Elimination_Base Reductive Elimination H-Pd(II)-X(L)2->Reductive_Elimination_Base Base Reductive_Elimination_Base->Pd(0)L2 HX + Base Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)2 Oxidative_Addition->Ar-Pd(II)-X(L)2 Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)2->Amine_Coordination HNR'R'' Ar-Pd(II)-X(L)(HNR'R'') Ar-Pd(II)-X(L)(HNR'R'') Amine_Coordination->Ar-Pd(II)-X(L)(HNR'R'') Deprotonation Deprotonation Ar-Pd(II)-X(L)(HNR'R'')->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Workup and Isolation Start Suspend PdCl₂ in Methanol Add_PMe3 Add this compound (2.2 equiv.) dropwise at 0°C Start->Add_PMe3 Stir Stir at room temperature overnight Add_PMe3->Stir Filter Filter the yellow precipitate Stir->Filter Wash Wash with cold methanol and diethyl ether Filter->Wash Dry Dry under vacuum Wash->Dry Product Obtain PdCl₂(PMe₃)₂ as a yellow solid Dry->Product

References

Application Notes and Protocols for Trimethylphosphine in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction between aryl halides (or pseudo-halides) and amines.[1] This reaction has revolutionized the synthesis of arylamines, which are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and, most critically, the supporting phosphine (B1218219) ligand.[1] While a wide array of bulky, electron-rich biaryl phosphine ligands have been developed and are commonly employed, this document focuses on the application of a simpler, yet effective, trialkylphosphine ligand: trimethylphosphine (PMe₃).

This compound is a small, electron-rich, and relatively inexpensive phosphine ligand. Its steric and electronic properties can influence the rates of the key steps in the catalytic cycle—oxidative addition, amine coordination, deprotonation, and reductive elimination—offering a potentially distinct reactivity profile compared to bulkier ligands. These notes provide an overview of its application, illustrative quantitative data, and detailed experimental protocols for its use in the Buchwald-Hartwig amination.

Catalytic Cycle and Role of this compound

The generally accepted mechanism for the Buchwald-Hartwig amination begins with an active Pd(0) species, which is typically generated in situ from a Pd(II) precursor.[3] The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated, regenerating the active Pd(0) catalyst.[3]

The this compound ligand coordinates to the palladium center throughout this cycle, influencing its stability and reactivity. As a strong σ-donating ligand, PMe₃ increases the electron density on the palladium, which can facilitate the oxidative addition step. However, its small steric footprint may affect the rate of reductive elimination, a step often favored by bulkier ligands.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 L₂Pd⁰ pdiia L₂PdII(Ar)(X) pd0->pdiia Oxidative Addition (Ar-X) pdiib [L₂PdII(Ar)(R₂NH)]⁺X⁻ pdiia->pdiib Amine Coordination (R₂NH) pdiic L₂PdII(Ar)(NR₂) pdiib->pdiic Deprotonation (Base) pdiic->pd0 Reductive Elimination product Ar-NR₂ pdiic->product Product Release caption Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Application Data

The following table summarizes representative data for the Buchwald-Hartwig amination of various aryl halides with different amines using a palladium/trimethylphosphine catalyst system. This data is illustrative and serves to provide a general expectation of the catalyst system's performance under typical laboratory conditions.

EntryAryl Halide (1.0 mmol)Amine (1.2 mmol)Pd Source (mol%)PMe₃ (mol%)Base (1.4 mmol)Solvent (2 mL)Temp (°C)Time (h)Yield (%)
14-Bromotoluene (B49008)Morpholine (B109124)Pd(OAc)₂ (2)4NaOt-BuToluene (B28343)1001288
24-Chlorotoluene (B122035)MorpholinePd₂(dba)₃ (1)4NaOt-BuDioxane1102475
31-Bromo-4-methoxybenzeneAnilinePd(OAc)₂ (2)4K₃PO₄Toluene1001882
41-Chloro-4-nitrobenzenen-HexylaminePd₂(dba)₃ (1)4Cs₂CO₃THF801691
52-BromopyridinePiperidinePd(OAc)₂ (2)4NaOt-BuToluene1001285
64-BromotolueneDiethylaminePd₂(dba)₃ (1)4LHMDSTHF802078

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and deoxygenated prior to use. This compound is toxic and pyrophoric and should be handled with extreme care in a well-ventilated fume hood.

Protocol 1: Amination of an Aryl Bromide with a Cyclic Secondary Amine

This protocol details the coupling of 4-bromotoluene with morpholine (Table 1, Entry 1).

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound (PMe₃, typically as a 1.0 M solution in THF or toluene)

  • Sodium tert-butoxide (NaOt-Bu)

  • 4-Bromotoluene

  • Morpholine

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Add anhydrous toluene (2 mL) via syringe.

  • Add this compound solution (0.04 mL of a 1.0 M solution, 0.04 mmol, 4 mol%) via syringe. The mixture should change color, indicating the formation of the active catalyst.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 4-bromotoluene (171 mg, 1.0 mmol) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir for 12 hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-(4-methylphenyl)morpholine.

Protocol 2: Amination of an Aryl Chloride with a Cyclic Secondary Amine

This protocol details the coupling of 4-chlorotoluene with morpholine (Table 1, Entry 2), a more challenging substrate.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (PMe₃, 1.0 M solution)

  • Sodium tert-butoxide (NaOt-Bu)

  • 4-Chlorotoluene

  • Morpholine

  • Anhydrous dioxane

Procedure:

  • In a glovebox or under a nitrogen atmosphere in a Schlenk flask, combine Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add anhydrous dioxane (2 mL).

  • Add this compound solution (0.04 mL of a 1.0 M solution, 0.04 mmol, 4 mol%).

  • Stir the mixture for 10 minutes at room temperature.

  • Add 4-chlorotoluene (127 mg, 1.0 mmol) and morpholine (105 µL, 1.2 mmol).

  • Seal the reaction vessel and heat to 110 °C for 24 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Experimental Workflow Diagram

The following diagram outlines the general workflow for setting up a Buchwald-Hartwig amination reaction using a palladium/trimethylphosphine catalyst system.

Experimental_Workflow start Prepare Inert Atmosphere (Schlenk Line or Glovebox) reagents Add Pd Source and Base to Dry Flask start->reagents solvent Add Anhydrous, Deoxygenated Solvent reagents->solvent ligand Add PMe₃ Ligand Solution solvent->ligand catalyst_formation Stir for Catalyst Pre-formation (10 min at RT) ligand->catalyst_formation substrates Add Aryl Halide and Amine catalyst_formation->substrates reaction Heat Reaction Mixture (e.g., 80-110 °C) substrates->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify by Column Chromatography workup->purification

References

Application Notes and Protocols: Synthesis of Metal Complexes with Trimethylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various metal complexes featuring trimethylphosphine (PMe₃) ligands. This compound is a strong σ-donating and relatively compact phosphine (B1218219) ligand, which imparts unique electronic and steric properties to the resulting metal complexes, making them valuable in catalysis and medicinal chemistry.[1]

Synthesis of Gold(I)-Trimethylphosphine Complexes

Gold(I) phosphine complexes are of significant interest in drug development due to their potential anticancer and anti-inflammatory properties.[2][3] The following protocols detail the synthesis of key gold(I)-trimethylphosphine precursors.

1.1. Synthesis of Chloro(this compound)gold(I), [AuCl(PMe₃)]

This complex is a versatile starting material for the synthesis of other gold(I) compounds with potential therapeutic applications.

Experimental Protocol:

  • Preparation of HAuCl₄ solution: Dissolve tetrachloroauric(III) acid (HAuCl₄) in deionized water to create a 0.5 M solution.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 mmol of triphenylphosphine (B44618) (PPh₃) in 10 mL of methanol.

  • Reduction of Au(III): To the stirred PPh₃ solution, add 0.5 mmol of the 0.5 M HAuCl₄ solution (1 mL). The PPh₃ acts as both a ligand and a reducing agent.

  • Ligand Exchange: To the resulting solution containing the [AuCl(PPh₃)] intermediate, add a stoichiometric amount of this compound (PMe₃).

  • Isolation: The desired [AuCl(PMe₃)] complex will precipitate from the solution. The precipitate can be collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

1.2. Synthesis of Cationic Gold(I)-Trimethylphosphine Complexes

Cationic gold(I) complexes have shown enhanced cytotoxicity against various cancer cell lines.[2]

Experimental Protocol:

  • Starting Material: Begin with the chloro(this compound)gold(I) complex, [AuCl(PMe₃)].

  • Halide Abstraction: Dissolve [AuCl(PMe₃)] in a suitable solvent such as dichloromethane.

  • Addition of Silver Salt: Add one equivalent of a silver salt with a non-coordinating anion (e.g., AgSbF₆ or AgOTf) to the solution. This will precipitate AgCl.

  • Introduction of a Neutral Ligand: To the filtered solution containing the cationic gold species, introduce a neutral ligand (L) of choice (e.g., another phosphine, an N-heterocyclic carbene, or a biologically relevant molecule).

  • Isolation: The final cationic complex, [Au(PMe₃)(L)]⁺, can be isolated by precipitation with a non-polar solvent like hexane (B92381) or by evaporation of the solvent.

Quantitative Data for Gold(I)-Trimethylphosphine Complexes:

ComplexPrecursorReagentsYield (%)³¹P NMR (δ, ppm)Reference
[AuCl(PMe₃)]HAuCl₄PPh₃, PMe₃HighNot specified[4]
Cationic Au(I)[AuCl(PMe₃)]AgSbF₆, LGoodVariable[2]
Synthesis of Platinum(II)-Trimethylphosphine Complexes

Platinum complexes are a cornerstone of cancer chemotherapy. The inclusion of this compound ligands can modulate the electronic properties and steric bulk of the complexes, potentially overcoming resistance mechanisms and reducing side effects.

2.1. Synthesis of cis-Dichlorobis(this compound)platinum(II), cis-[PtCl₂(PMe₃)₂]

This cis-isomer is a common precursor for other platinum(II) and platinum(IV) complexes.

Experimental Protocol:

  • Starting Material: Use potassium tetrachloroplatinate(II) (K₂[PtCl₄]).

  • Reaction: Dissolve K₂[PtCl₄] in water and add two equivalents of this compound (PMe₃). The reaction is typically stirred at room temperature.

  • Precipitation: The less soluble cis-[PtCl₂(PMe₃)₂] will precipitate from the aqueous solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, then a small amount of cold ethanol (B145695), and finally diethyl ether. The product can be dried under vacuum.

2.2. Synthesis of trans-Dichlorobis(this compound)platinum(II), trans-[PtCl₂(PMe₃)₂]

The trans-isomer can be synthesized from Zeise's salt.

Experimental Protocol:

  • Starting Material: Use potassium trichloro(ethylene)platinate(II) (Zeise's salt, K[Pt(C₂H₄)Cl₃]).

  • Reaction: Treat a solution of Zeise's salt with two equivalents of this compound. The ethylene (B1197577) ligand is displaced by the phosphine.

  • Isolation: The trans-isomer can be isolated by crystallization from the reaction mixture.

Quantitative Data for Platinum(II)-Trimethylphosphine Complexes:

ComplexPrecursorReagentsYield (%)³¹P NMR (δ, ppm)¹⁹⁵Pt-¹H Coupling (¹J(Pt-P), Hz)Reference
cis-[PtCl₂(PMe₃)₂]K₂[PtCl₄]PMe₃GoodNot specifiedNot specified[5]
trans-[PtCl₂(PMe₃)₂]K[Pt(C₂H₄)Cl₃]PMe₃GoodNot specifiedNot specified[2]

Cytotoxicity Data for Selected Platinum-Phosphine Complexes:

While specific IC₅₀ values for this compound complexes were not detailed in the searched literature, related phosphine-containing platinum(II) complexes have shown significant cytotoxic activity. For instance, chiral platinum(II) complexes with other phosphine ligands have demonstrated promising results against various cancer cell lines, including human breast (MDA-MB-231, MCF-7), lung (A549), and prostate (DU-145) cancers.[6]

Synthesis of Rhodium(I)-Trimethylphosphine Complexes

Rhodium-phosphine complexes are widely used as catalysts in organic synthesis, for reactions such as hydrogenation and hydroformylation.

3.1. Synthesis of trans-Carbonylchlorobis(this compound)rhodium(I), trans-[RhCl(CO)(PMe₃)₂]

This complex is an analogue of the well-known Vaska's complex and is a precursor for various catalytic cycles.

Experimental Protocol:

  • Starting Material: Use Wilkinson's catalyst, [RhCl(PPh₃)₃].

  • Carbonylation: Bubble carbon monoxide (CO) gas through a solution of Wilkinson's catalyst in a suitable solvent like toluene (B28343) or benzene. This will displace one triphenylphosphine ligand to form [RhCl(CO)(PPh₃)₂].

  • Ligand Exchange: Add an excess of this compound to the solution of [RhCl(CO)(PPh₃)₂]. The more basic PMe₃ will displace the PPh₃ ligands.

  • Isolation: The product can be isolated by crystallization upon cooling or by the addition of a non-polar solvent.

Quantitative Data for Rhodium(I)-Trimethylphosphine Complexes:

ComplexPrecursorReagentsYield (%)³¹P NMR (δ, ppm)¹⁰³Rh-¹H Coupling (¹J(Rh-P), Hz)Reference
trans-[RhCl(CO)(PMe₃)₂][RhCl(PPh₃)₃]CO, PMe₃GoodNot specifiedNot specified[7]
Synthesis of Nickel(II)-Trimethylphosphine Complexes

Nickel-phosphine complexes are important catalysts for cross-coupling reactions and other organic transformations.

4.1. Synthesis of Dichlorobis(this compound)nickel(II), [NiCl₂(PMe₃)₂]

This complex is a common precursor for various nickel-catalyzed reactions.

Experimental Protocol:

  • Starting Material: Use anhydrous nickel(II) chloride (NiCl₂).

  • Reaction: Suspend NiCl₂ in a suitable solvent, such as ethanol or dichloromethane.

  • Ligand Addition: Add two equivalents of this compound to the suspension. The reaction mixture is typically stirred at room temperature until the solid NiCl₂ has reacted.

  • Isolation: The product can be isolated by filtration if it precipitates, or by removal of the solvent under vacuum. Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can be performed for purification.

Quantitative Data for Nickel(II)-Trimethylphosphine Complexes:

ComplexPrecursorReagentsYield (%)³¹P NMR (δ, ppm)Reference
[NiCl₂(PMe₃)₂]NiCl₂PMe₃GoodNot specified

Visualizations

Experimental Workflow for the Synthesis of [AuCl(PMe₃)]

Synthesis_AuCl_PMe3 cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Isolation and Purification cluster_product Final Product start1 HAuCl₄ Solution (0.5 M) react1 Mix HAuCl₄ and PPh₃ solutions (Reduction of Au(III) to Au(I)) start1->react1 start2 Triphenylphosphine (PPh₃) in Methanol start2->react1 react2 Add this compound (PMe₃) (Ligand Exchange) react1->react2 Forms [AuCl(PPh₃)] intermediate workup1 Precipitation of [AuCl(PMe₃)] react2->workup1 workup2 Filtration workup1->workup2 workup3 Wash with cold Methanol workup2->workup3 workup4 Dry under Vacuum workup3->workup4 product [AuCl(PMe₃)] workup4->product

Caption: Workflow for the synthesis of Chloro(this compound)gold(I).

General Synthetic Pathway for Metal-Trimethylphosphine Complexes

General_Synthesis_PMe3 cluster_precursors Precursors cluster_reaction Synthesis cluster_workup Workup & Characterization cluster_product Product metal_salt Metal Salt (e.g., K₂[PtCl₄], NiCl₂, HAuCl₄) reaction Reaction in a Suitable Solvent (e.g., Water, Ethanol, DCM) metal_salt->reaction pme3 This compound (PMe₃) pme3->reaction isolation Isolation (Filtration/Crystallization) reaction->isolation purification Purification (Washing/Recrystallization) isolation->purification final_complex Metal-Trimethylphosphine Complex [M(PMe₃)ₓLᵧ] purification->final_complex characterization Characterization (NMR, IR, X-ray, etc.) final_complex->characterization Analysis

Caption: General workflow for synthesizing metal-trimethylphosphine complexes.

References

Safe Quenching Procedures for Trimethylphosphine Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylphosphine (PMe₃) is a highly versatile and widely used reagent in organic synthesis and organometallic chemistry. Its strong nucleophilicity and steric profile make it an effective ligand and catalyst in a multitude of reactions. However, its utility is accompanied by significant safety concerns. This compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air. It is also toxic and has a strong, unpleasant odor.[1][2][3]

Proper quenching of reactions involving this compound is crucial to ensure the safety of laboratory personnel and to prevent fires and explosions. This document provides detailed application notes and protocols for the safe quenching of this compound reactions at various scales. Two primary methods are presented: sequential quenching with protic solvents and oxidation using sodium hypochlorite (B82951) (bleach).

Core Safety Principles

Before initiating any quenching procedure, it is imperative to adhere to the following safety principles:

  • Work in a controlled environment: All operations involving this compound must be conducted in a well-ventilated fume hood or a glove box under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes:

    • Flame-resistant lab coat

    • Chemical splash goggles

    • Face shield

    • Chemically resistant gloves (e.g., nitrile, neoprene)

  • Emergency Preparedness: Ensure that a Class D or dry chemical fire extinguisher, as well as sand or other suitable absorbent material, is readily accessible. An emergency safety shower and eyewash station must be in close proximity.

  • Avoid Incompatibilities: Keep this compound and its reaction mixtures away from incompatible materials such as oxidizing agents and acids.[4]

Quenching Method 1: Sequential Quenching with Protic Solvents

This is the most common and generally recommended method for quenching pyrophoric reagents. It involves the slow, controlled addition of protic solvents with increasing reactivity to deactivate the this compound. This method is suitable for a wide range of reaction scales.

Experimental Protocol
  • Inert Atmosphere and Cooling: Ensure the reaction vessel is under a positive pressure of an inert gas. Cool the reaction mixture to 0 °C using an ice-water bath. For larger scales, a dry ice/acetone bath may be necessary to maintain temperature control.

  • Dilution: Dilute the reaction mixture with an anhydrous, non-reactive solvent such as toluene (B28343) or hexane. This helps to dissipate heat generated during the quench.

  • Slow Addition of Isopropanol (B130326): Slowly add isopropanol dropwise via an addition funnel or a syringe pump. The rate of addition should be carefully controlled to prevent a rapid temperature increase.

  • Sequential Addition of Methanol and Water: Once the initial vigorous reaction with isopropanol has subsided, slowly add methanol, followed by water. The transition to more reactive quenching agents should be done cautiously.

  • Warming and Stirring: After the final addition of water, allow the mixture to slowly warm to room temperature and stir for at least one hour to ensure the complete quenching of any residual this compound.

  • Waste Disposal: The resulting aqueous mixture containing this compound oxide and other byproducts should be transferred to a clearly labeled hazardous waste container for proper disposal in accordance with institutional and local regulations.[5]

Quantitative Data for Sequential Quenching
Scale This compound (PMe₃) Dilution Solvent (Toluene or Hexane) Isopropanol Methanol Water Estimated Time
Small~1 mmol (0.076 g)5-10 mL1-2 mL1-2 mL1-2 mL15-30 min
Medium~10 mmol (0.76 g)50-100 mL10-20 mL10-20 mL10-20 mL30-60 min
Large~100 mmol (7.6 g)500-1000 mL100-200 mL100-200 mL100-200 mL1-2 hours

Note: The volumes of quenching agents are approximate and should be added until the exothermic reaction ceases. The rate of addition is critical and should be adjusted to maintain a safe internal temperature.

Quenching Method 2: Oxidation with Sodium Hypochlorite (Bleach)

An alternative method for quenching this compound is through oxidation to the non-pyrophoric this compound oxide using a dilute solution of sodium hypochlorite (household bleach, typically ~5-6% NaOCl).[6] This method can be faster but requires careful control of the reaction conditions to avoid the formation of chlorinated byproducts.

Experimental Protocol
  • Inert Atmosphere and Cooling: As with the sequential quench, maintain an inert atmosphere and cool the reaction mixture to 0 °C.

  • Dilution: Dilute the reaction mixture with a non-reactive solvent like toluene.

  • Preparation of Bleach Solution: Prepare a dilute solution of sodium hypochlorite by mixing commercially available bleach with water. A 1:1 or 1:2 dilution is often sufficient.

  • Slow Addition of Dilute Bleach: Slowly add the dilute bleach solution to the cooled and stirred reaction mixture. Monitor the temperature closely and control the addition rate to prevent a rapid exotherm.

  • Phase Separation: After the addition is complete and the reaction has subsided, allow the mixture to warm to room temperature. The mixture will separate into an organic and an aqueous layer.

  • Workup and Waste Disposal: Separate the layers. The aqueous layer containing sodium salts and the organic layer containing this compound oxide and solvent should be collected in separate, clearly labeled hazardous waste containers for proper disposal.[5][7]

Quantitative Data for Oxidation Quenching
Scale This compound (PMe₃) Dilution Solvent (Toluene) Household Bleach (5.25% NaOCl) Water for Dilution Estimated Time
Small~1 mmol (0.076 g)5-10 mL~2-3 mL2-3 mL10-20 min
Medium~10 mmol (0.76 g)50-100 mL~20-30 mL20-30 mL20-40 min
Large~100 mmol (7.6 g)500-1000 mL~200-300 mL200-300 mL45-90 min

Note: A slight excess of sodium hypochlorite is generally used to ensure complete oxidation. The concentration of commercial bleach can vary, so it is advisable to use a fresh bottle.

Diagrams

Quenching_Decision_Tree Decision Tree for this compound Quenching start Reaction containing This compound scale Assess Reaction Scale start->scale small_scale Small Scale (< 10 mmol) scale->small_scale Small large_scale Large Scale (> 10 mmol) scale->large_scale Large method_choice Choose Quenching Method small_scale->method_choice protic_quench Sequential Protic Quench large_scale->protic_quench method_choice->protic_quench Standard Protocol bleach_quench Bleach Oxidation method_choice->bleach_quench Alternative waste Dispose of Waste Appropriately protic_quench->waste bleach_quench->waste

Caption: Decision tree for selecting a this compound quenching method.

Protic_Quench_Workflow Sequential Protic Quench Workflow start Start: Reaction Mixture with PMe₃ inert_cool Establish Inert Atmosphere Cool to 0 °C start->inert_cool dilute Dilute with Anhydrous Solvent inert_cool->dilute add_isopropanol Slowly Add Isopropanol dilute->add_isopropanol add_methanol Slowly Add Methanol add_isopropanol->add_methanol add_water Slowly Add Water add_methanol->add_water warm_stir Warm to Room Temperature Stir for 1 hour add_water->warm_stir waste Transfer to Hazardous Waste warm_stir->waste

Caption: Workflow for the sequential protic quenching of this compound.

Waste Disposal

The final quenched reaction mixture will contain this compound oxide, solvents, and salts. This compound oxide is a skin and eye irritant and is harmful if swallowed.[5] Therefore, the waste must be handled as hazardous.

  • Containerize: Collect all liquid waste in a properly sealed and clearly labeled hazardous waste container.

  • Segregate: Do not mix this waste stream with other incompatible waste.

  • Dispose: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Conclusion

The safe quenching of this compound reactions is a critical aspect of laboratory safety. By following the detailed protocols and adhering to the safety principles outlined in this document, researchers can effectively mitigate the risks associated with this pyrophoric reagent. The choice between sequential protic quenching and bleach oxidation will depend on the specific reaction conditions and scale, with the sequential protic quench being the more generally applicable and controlled method. Always prioritize a slow and controlled quench to manage the exothermic nature of the reaction.

References

Application Notes and Protocols: Trimethylphosphine-Assisted C-H Bond Activation of Imines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling methodologies that require pre-functionalized starting materials. Imines are valuable synthetic intermediates, and the C-H activation of the aromatic or vinylic C-H bonds ortho to the imine directing group opens up a plethora of possibilities for the synthesis of complex nitrogen-containing molecules, including heterocycles of significant interest in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the use of trimethylphosphine (PMe₃) as a crucial ligand in transition metal-catalyzed C-H bond activation of imines. This compound, a strong σ-donating and relatively compact phosphine (B1218219) ligand, has been shown to be highly effective in promoting C-H activation at electron-rich, low-valent metal centers, particularly with first-row transition metals like iron.

Core Concepts and Applications

This compound plays a pivotal role in stabilizing low-valent metal catalysts, such as Fe(0) or Fe(II), which are active in C-H activation. The imine nitrogen atom acts as a directing group, coordinating to the metal center and positioning an ortho C-H bond for intramolecular activation, leading to the formation of a stable five-membered metallacycle intermediate.[1] This intermediate can then undergo further reactions with various coupling partners, such as alkenes or alkynes, to form new C-C bonds.

Key applications of this methodology include:

  • Ortho-alkylation and alkenylation of aromatic imines: The introduction of alkyl or vinyl groups at the ortho position of the aromatic ring of ketimines and aldimines.[2]

  • Synthesis of heterocyclic compounds: Cyclization reactions following C-H activation can lead to the formation of various N-heterocycles.[3][4]

  • Access to novel organometallic complexes: The C-H activation step itself leads to the formation of stable cyclometalated iron complexes, which can be isolated and studied.[1][5]

Experimental Protocols

Protocol 1: Synthesis of a Cyclometalated Hydrido-Iron(II) Complex from a Phenyl Ketimine

This protocol is based on the reaction of a phenyl ketimine with a tetrakis(this compound)iron(0) complex, leading to the oxidative addition of an ortho C-H bond to the iron center.[1]

Reaction Scheme:

Materials:

  • Diphenylketimine

  • Tetrakis(this compound)iron(0), Fe(PMe₃)₄

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous pentane

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bar

  • Celite

Procedure:

  • Preparation of Reactants: In a glovebox or under an inert atmosphere, dissolve diphenylketimine (1.0 mmol) in 20 mL of anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.

  • Reaction Setup: In a separate Schlenk flask, dissolve Fe(PMe₃)₄ (1.0 mmol) in 30 mL of anhydrous THF.

  • Reaction Execution: Cool both solutions to -78 °C (dry ice/acetone bath). Slowly add the Fe(PMe₃)₄ solution to the diphenylketimine solution via cannula with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours. The progress of the reaction can be monitored by ¹H or ³¹P NMR spectroscopy of aliquots.

  • Work-up and Isolation:

    • Remove the solvent in vacuo.

    • The residue is then dissolved in a minimal amount of THF and filtered through a pad of Celite to remove any insoluble impurities.

    • The filtrate is concentrated, and the product is precipitated by the addition of cold anhydrous pentane.

    • The resulting solid is collected by filtration, washed with cold pentane, and dried under vacuum to yield the hydrido-iron(II) complex.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a concentrated solution or by vapor diffusion.

Protocol 2: Catalytic Ortho-Alkylation of an Aromatic Ketone Imine with an Alkene

This protocol outlines a general procedure for the iron-catalyzed ortho-alkylation of an aromatic ketone imine, where this compound is part of the catalytically active species.[2]

Reaction Scheme:

Materials:

  • Aromatic ketone imine (e.g., N-(1-phenylethylidene)aniline) (1.0 mmol)

  • Alkene (e.g., 1-octene) (3.0 mmol)

  • Iron catalyst precursor (e.g., Fe(acac)₃) (0.05 mmol, 5 mol%)

  • This compound (PMe₃) (0.2 mmol, 20 mol%)

  • Reducing agent (e.g., NaBEt₃H, 1.0 M in THF) (0.1 mmol, 10 mol%)

  • Anhydrous toluene (B28343) (5 mL)

  • Standard Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, add the iron precursor, this compound, and toluene to a Schlenk tube. Add the reducing agent and stir for 30 minutes at room temperature to generate the active low-valent iron species.

  • Reaction Setup: To the catalyst mixture, add the aromatic ketone imine and the alkene.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-120 °C in an oil bath for 24-48 hours.

  • Reaction Monitoring: The reaction can be monitored by taking aliquots and analyzing them by GC-MS or ¹H NMR spectroscopy.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding a few drops of water.

    • Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

Table 1: Representative Yields for the Synthesis of Cyclometalated Iron(II) Complexes
EntryImine SubstrateIron PrecursorProductYield (%)Reference
1DiphenylketimineFe(PMe₃)₄[Fe(H)(κ²-C,N-C₆H₄C(Ph)=NH)(PMe₃)₃]High (not specified)[1]
2tert-ButylphenylketimineFe(PMe₃)₄[Fe(H)(κ²-C,N-C₆H₄C(tBu)=NH)(PMe₃)₃]High (not specified)[1]
3N-Methylbenzylic imineFe(CH₃)₂(PMe₃)₄[Fe(CH₃)(κ²-C,N-C₆H₄CH=NMe)(PMe₃)₃](not specified)[1]
Table 2: Substrate Scope for Catalytic Ortho-Alkylation of Imines
EntryImine SubstrateAlkene Coupling PartnerProductYield (%)Reference
1N-(1-phenylethylidene)aniline1-Hexeneortho-Hexyl substituted imine78[2]
2N-(1-phenylethylidene)anilineStyreneortho-Phenethyl substituted imine85[2]
3N-(1-(naphthalen-1-yl)ethylidene)aniline1-Octeneortho-Octyl substituted imine72[2]
4N-(1-phenylpropylidene)anilineVinyltrimethylsilaneortho-Silylethyl substituted imine91[2]

Note: Yields are indicative and may vary based on specific reaction conditions. The data in Table 2 is representative of the types of transformations possible as described in the reference, though specific yields for imine substrates may differ from the cited ketone examples.[2]

Visualizations

Catalytic Cycle for C-H Activation and Functionalization

Catalytic_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Active_Catalyst [Fe(0)(PMe₃)n] Imine_Coordination Imine Coordination Active_Catalyst->Imine_Coordination + Imine CH_Activation C-H Activation (Oxidative Addition) Imine_Coordination->CH_Activation Metallacycle Fe(II) Metallacycle CH_Activation->Metallacycle - H₂ (if applicable) Alkene_Coordination Alkene Coordination & Insertion Metallacycle->Alkene_Coordination + Alkene Intermediate Alkyl-Fe(II) Intermediate Alkene_Coordination->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Active_Catalyst releases product Product Functionalized Imine Reductive_Elimination->Product Imine Imine (Ar-CH=NR') Imine->Imine_Coordination Alkene Alkene (R''-CH=CH₂) Alkene->Alkene_Coordination

Caption: Proposed catalytic cycle for iron-catalyzed C-H alkylation of imines.

Experimental Workflow for Catalytic C-H Alkylation

Experimental_Workflow Start Start Setup Assemble Schlenk Tube (Inert Atmosphere) Start->Setup Catalyst_Prep Prepare Catalyst Solution (Fe Precursor, PMe₃, Solvent) Setup->Catalyst_Prep Add_Reagents Add Imine Substrate and Alkene Catalyst_Prep->Add_Reagents Reaction Heat Reaction Mixture (e.g., 120 °C, 24h) Add_Reagents->Reaction Monitoring Monitor Progress (GC-MS / NMR) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General workflow for a catalytic C-H alkylation experiment.

Mechanistic Considerations

The reaction is believed to proceed via a low-valent iron species, likely Fe(0), stabilized by this compound ligands. The key steps are:

  • Ligand Exchange and Imine Coordination: The imine substrate displaces a PMe₃ ligand and coordinates to the iron center through its nitrogen atom.

  • C-H Activation: An ortho-C-H bond of the imine's aromatic ring undergoes oxidative addition to the Fe(0) center, forming a five-membered ferracycle and oxidizing the iron to Fe(II). This is often the rate-determining step.

  • Coupling Partner Coordination and Insertion: The coupling partner (e.g., an alkene) coordinates to the Fe(II) center and subsequently inserts into the Fe-H or Fe-C bond.

  • Reductive Elimination: The final C-C bond is formed through reductive elimination, which regenerates the active Fe(0) catalyst and releases the functionalized imine product.

The use of this compound is critical as its strong electron-donating ability helps to stabilize the low-valent iron center and facilitates the oxidative addition step. Its relatively small cone angle also allows for the coordination of the bulky imine substrate and the coupling partner.

Conclusion

The use of this compound in conjunction with transition metal catalysts, particularly iron, provides a powerful platform for the C-H activation and subsequent functionalization of imines. These methods offer a direct route to valuable ortho-substituted aromatic amines and are foundational for the synthesis of complex nitrogen-containing heterocycles. The protocols and data provided herein serve as a guide for researchers looking to explore and apply this cutting-edge synthetic methodology. Further research in this area is likely to expand the substrate scope, improve catalyst efficiency, and uncover new transformations.

References

The Role of Trimethylphosphine in the Aza-Wittig Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aza-Wittig reaction is a powerful and versatile tool in organic synthesis for the formation of imines from carbonyl compounds and iminophosphoranes. This reaction has found extensive application in the construction of nitrogen-containing molecules, including complex heterocycles that are often the core scaffolds of pharmaceuticals. A key reagent in many Aza-Wittig sequences is trimethylphosphine (PMe₃), a highly nucleophilic phosphine (B1218219) that plays a crucial role in the in situ generation of the requisite iminophosphorane from an organic azide (B81097) via the Staudinger reaction. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the Aza-Wittig reaction.

The Role of this compound

This compound serves as the precursor to the active Aza-Wittig reagent, the iminophosphorane. Its primary role is to react with an organic azide in a process known as the Staudinger reaction (or Staudinger ligation) to form a phosphazide (B1677712) intermediate, which then loses dinitrogen gas to afford the highly reactive iminophosphorane.[1][2]

The overall tandem Staudinger/Aza-Wittig reaction sequence can be summarized as follows:

  • Staudinger Reaction: An organic azide (R-N₃) reacts with this compound (PMe₃) to form an iminophosphorane (R-N=PMe₃) and nitrogen gas (N₂).

  • Aza-Wittig Reaction: The in situ generated iminophosphorane reacts with a carbonyl compound (an aldehyde or ketone) to produce an imine (C=N bond) and this compound oxide (O=PMe₃) as a byproduct.[3][4]

Theoretical studies have indicated that P-trimethyl-λ5-phosphazenes are more reactive than their commonly used P-triphenyl analogues, which can be advantageous in certain synthetic applications.[5] The high nucleophilicity of this compound facilitates a rapid and efficient Staudinger reaction, often under mild conditions.

Reaction Mechanism and Workflow

The Aza-Wittig reaction mechanism is analogous to the conventional Wittig reaction and is generally accepted to proceed through a [2+2] cycloaddition of the iminophosphorane onto the carbonyl group, forming a four-membered oxazaphosphetidine intermediate. This intermediate then undergoes a cycloreversion to yield the final imine and this compound oxide.[6]

A generalized workflow for a one-pot tandem Staudinger/intramolecular Aza-Wittig reaction using this compound is depicted below. This approach is particularly valuable for the synthesis of nitrogen-containing heterocyclic compounds.

Aza_Wittig_Workflow Experimental Workflow: One-Pot Staudinger/Intramolecular Aza-Wittig Reaction cluster_prep Reaction Setup cluster_reaction Reaction Progression cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve azido-carbonyl substrate in anhydrous solvent add_pme3 Add this compound (solution or neat) start->add_pme3 Inert atmosphere (N₂ or Ar) staudinger Staudinger Reaction: Formation of iminophosphorane (N₂ evolution) add_pme3->staudinger Stir at specified temperature aza_wittig Intramolecular Aza-Wittig Reaction: Formation of cyclic imine staudinger->aza_wittig Often proceeds spontaneously or with heating quench Quench reaction (if necessary) aza_wittig->quench extract Solvent evaporation and extraction quench->extract purify Purification (e.g., chromatography) extract->purify characterize Characterization of product (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for the synthesis of cyclic imines via a one-pot Staudinger/intramolecular Aza-Wittig reaction.

Applications in Heterocyclic Synthesis

The intramolecular version of the tandem Staudinger/Aza-Wittig reaction is a particularly powerful strategy for the synthesis of a wide variety of nitrogen-containing heterocycles. By tethering the azide and carbonyl functionalities within the same molecule, complex ring systems can be constructed in a single synthetic operation. This compound has been successfully employed in the synthesis of alkaloids and other biologically active molecules.

ApplicationStarting MaterialProductYield (%)Reference
Synthesis of Cryptotackieine3-(o-Azidophenyl)quinolin-2-oneCryptotackieine40[7]
Synthesis of Piperidine-based bisamidesAzido (B1232118) aldehydePiperidine (B6355638) derivativeNot specified[7]
Synthesis of Morpholine-based bisamidesAzido aldehydeMorpholine (B109124) derivativeNot specified[7]

Experimental Protocols

Protocol 1: Synthesis of Cryptotackieine via Intramolecular Aza-Wittig Reaction

This protocol is adapted from the literature for the synthesis of the alkaloid cryptotackieine.[7]

Materials:

  • 3-(o-Azidophenyl)quinolin-2-one

  • This compound (PMe₃)

  • Nitrobenzene (anhydrous)

  • Microwave reactor vials

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a microwave reactor vial, dissolve 3-(o-azidophenyl)quinolin-2-one in anhydrous nitrobenzene.

  • To this solution, add a stoichiometric amount of this compound.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a temperature between 150-180 °C for a specified time (optimization may be required).

  • After the reaction is complete (monitored by TLC or LC-MS), allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the nitrobenzene.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford pure cryptotackieine.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: General Procedure for the Synthesis of Piperidine and Morpholine Derivatives via Tandem Staudinger/Intramolecular Aza-Wittig/Ugi Reaction

This protocol describes a one-pot, multi-component reaction for the synthesis of functionalized piperidine and morpholine derivatives.[7]

Materials:

  • Appropriate azido aldehyde (e.g., for piperidine or morpholine synthesis)

  • This compound (PMe₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Carboxylic acid or amino acid

  • Alkyl isocyanide

  • Standard laboratory glassware for reactions at low temperatures

Procedure:

  • Dissolve the azido aldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add this compound to the solution and stir at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas.

  • Once the Staudinger/intramolecular Aza-Wittig reaction is complete (formation of the intermediate cyclic imine), cool the reaction mixture to -78 °C.

  • To the cold solution, add the carboxylic acid (or amino acid) followed by the alkyl isocyanide.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the Ugi reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired functionalized piperidine or morpholine-based bisamide as a single diastereoisomer.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Mechanistic Diagram of the Aza-Wittig Reaction

Aza_Wittig_Mechanism Mechanism of the this compound-Mediated Aza-Wittig Reaction cluster_staudinger Staudinger Reaction cluster_aza_wittig Aza-Wittig Reaction azide R-N₃ (Organic Azide) iminophosphorane R-N=P(CH₃)₃ (Iminophosphorane) azide->iminophosphorane + P(CH₃)₃ iminophosphorane_copy R-N=P(CH₃)₃ pme3 P(CH₃)₃ (this compound) n2 N₂ carbonyl R'R''C=O (Carbonyl Compound) oxazaphosphetidine [Oxazaphosphetidine Intermediate] imine R'R''C=N-R (Imine) oxazaphosphetidine->imine pme3o O=P(CH₃)₃ (this compound Oxide) oxazaphosphetidine->pme3o iminophosphorane_copy->oxazaphosphetidine + R'R''C=O

Caption: The tandem Staudinger and Aza-Wittig reaction mechanism for imine synthesis.

Conclusion

This compound is a highly effective reagent for initiating the Aza-Wittig reaction through the efficient formation of iminophosphoranes from organic azides. Its high reactivity allows for the use of mild reaction conditions, and it has proven to be particularly useful in the synthesis of complex nitrogen-containing heterocycles via intramolecular pathways. The provided protocols offer a starting point for researchers looking to utilize this powerful synthetic methodology in their own work, from natural product synthesis to the development of novel pharmaceutical agents. Careful optimization of reaction conditions and purification procedures will be key to achieving high yields and purity for specific substrates.

References

Application Notes and Protocols for the Preparation of PMe₃-Ligated Catalysts for CO₂ Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of carbon dioxide (CO₂) into value-added chemicals is a cornerstone of sustainable chemistry and a critical area of research for mitigating greenhouse gas emissions. Among the various catalytic systems developed, those employing trimethylphosphine (PMe₃) as a ligand have demonstrated significant activity and selectivity. The strong electron-donating ability and relatively small cone angle of PMe₃ modulate the electronic and steric properties of the metal center, facilitating key steps in the catalytic cycle of CO₂ reduction.

This document provides detailed application notes and experimental protocols for the preparation of two prominent classes of PMe₃-containing catalysts: ruthenium-based complexes, specifically cis-RuCl(OAc)(PMe₃)₄ and cis-RuH₂(PMe₃)₄, and a cobalt(I) pincer complex. These catalysts have shown considerable efficacy in the hydrogenation of CO₂ to formate (B1220265) and other C₁ products.

Data Presentation

The following table summarizes the catalytic performance of selected PMe₃-ligated catalysts in the hydrogenation of CO₂. This data is compiled from various literature sources to provide a comparative overview.

Catalyst PrecursorBaseSolventTemp. (°C)H₂ Pressure (bar)CO₂ Pressure (bar)Time (h)ProductTurnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Selectivity (%)
cis-RuCl(OAc)(PMe₃)₄NEt₃Methanol5040600.5Formic Acid->3500-
cis-RuCl(OAc)(PMe₃)₄DBUTHF60202016+Formate39,800--
cis-RuH₂(PMe₃)₄-Supercritical CO₂----Formic AcidHigh Activity--
(CNC)Co(I)(CO)₂DBUTHF60202016+Formate39,800--

Experimental Protocols

I. Synthesis of Ruthenium-Based Catalysts

A. Synthesis of cis-Ru(OAc)₂(PPh₃)₂ (Precursor)

This protocol is adapted from established literature procedures for the synthesis of the triphenylphosphine (B44618) precursor.

Materials:

  • RuCl₃·xH₂O

  • Triphenylphosphine (PPh₃)

  • Sodium acetate (B1210297) (NaOAc)

  • Methanol (MeOH)

  • Toluene

  • Diethyl ether (Et₂O)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve RuCl₃·xH₂O in methanol.

  • Add a stoichiometric amount of sodium acetate to the solution and stir until fully dissolved.

  • To this solution, add a solution of triphenylphosphine (6 equivalents) in toluene.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, during which the color of the solution will change.

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Precipitate the product by adding diethyl ether.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

B. Synthesis of cis-Ru(OAc)₂(PMe₃)₄

This procedure involves a phosphine (B1218219) exchange reaction.

Materials:

  • cis-Ru(OAc)₂(PPh₃)₂

  • This compound (PMe₃) (typically a 1 M solution in THF or toluene)

  • Toluene

  • Hexane (B92381)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cis-Ru(OAc)₂(PPh₃)₂ in toluene.

  • To the stirred solution, add an excess of this compound solution (at least 4 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Wash the resulting solid with hexane to remove any unreacted PMe₃ and triphenylphosphine.

  • Dry the product, cis-Ru(OAc)₂(PMe₃)₄, under vacuum.

C. Synthesis of cis-RuH₂(PMe₃)₄

This dihydride complex is synthesized from the diacetate precursor.[1]

Materials:

  • cis-Ru(OAc)₂(PMe₃)₄

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., THF or Et₂O)

  • Pentane (B18724)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve cis-Ru(OAc)₂(PMe₃)₄ in the chosen anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of LiN(SiMe₃)₂ (2 molar equivalents) to the cooled solution. This step generates an intermediate spirocycle complex, Ru(CH₂PMe₂)₂(PMe₃)₂.[1]

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Introduce hydrogen gas into the reaction vessel and stir the solution under an H₂ atmosphere for 12-24 hours.[1]

  • Remove the solvent under reduced pressure.

  • Extract the product with pentane and filter to remove any insoluble byproducts.

  • Crystallize the product, cis-RuH₂(PMe₃)₄, from the pentane solution at low temperature.

D. Synthesis of cis-RuCl(OAc)(PMe₃)₄

This catalyst can be prepared following established literature procedures.

Materials:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • This compound (PMe₃)

  • Sodium acetate (NaOAc)

  • Methanol (MeOH)

  • Toluene

Procedure:

  • Follow a similar initial procedure as for the synthesis of cis-Ru(OAc)₂(PPh₃)₂, but use this compound directly instead of triphenylphosphine.

  • The specific conditions for the synthesis of the mixed chloride-acetate complex may vary, and consulting the primary literature is recommended for precise details.

II. Synthesis of (CNC)Co(I)(PMe₃)₂ Pincer Catalyst

The synthesis of cobalt(I) pincer complexes often involves the reduction of a Co(II) precursor in the presence of the pincer ligand and the desired ancillary ligands.[2][3]

Materials:

  • A suitable CNC (bis(carbene)pyridine) pincer ligand precursor (e.g., an imidazolium (B1220033) or benzimidazolium salt)

  • Cobalt(II) chloride (CoCl₂) or another suitable Co(II) salt

  • A reducing agent (e.g., NaBEt₃H or KC₈)

  • This compound (PMe₃)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a glovebox, combine the CNC pincer ligand precursor and CoCl₂ in an anhydrous solvent.

  • Stir the mixture to form the Co(II)-pincer complex.

  • Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Slowly add the reducing agent to the cooled mixture to reduce the cobalt center from Co(II) to Co(I).

  • To the resulting Co(I) species, add an excess of this compound.

  • Allow the reaction to warm to room temperature and stir for several hours to facilitate ligand exchange and formation of the desired (CNC)Co(I)(PMe₃)₂ complex.

  • The product can be isolated and purified by crystallization from a suitable solvent system.

III. General Protocol for CO₂ Hydrogenation

The following is a general procedure that can be adapted for the specific catalyst and desired product.

Materials:

  • PMe₃-ligated catalyst (e.g., cis-RuCl(OAc)(PMe₃)₄)

  • Anhydrous solvent (e.g., THF, Methanol)

  • Base (e.g., NEt₃, DBU)

  • High-pressure reactor (autoclave) equipped with a magnetic stir bar and pressure gauge

  • Carbon dioxide (CO₂)

  • Hydrogen (H₂)

Procedure:

  • In a glovebox, charge the high-pressure reactor with the catalyst, anhydrous solvent, and the base.

  • Seal the reactor and remove it from the glovebox.

  • Purge the reactor several times with H₂ gas to remove any residual air.

  • Pressurize the reactor with H₂ to the desired pressure.

  • Pressurize the reactor with CO₂ to the final desired total pressure.

  • Place the reactor in a heating mantle or oil bath set to the desired reaction temperature.

  • Stir the reaction mixture for the specified amount of time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • Analyze the reaction mixture by appropriate techniques (e.g., NMR spectroscopy, GC-MS) to determine the conversion, yield, and selectivity of the products.

Visualizations

Experimental Workflow for Ruthenium Catalyst Synthesis and CO₂ Hydrogenation

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_hydrogenation CO₂ Hydrogenation RuCl3 RuCl₃·xH₂O step1 Synthesis of cis-Ru(OAc)₂(PPh₃)₂ RuCl3->step1 PPh3 PPh₃ PPh3->step1 NaOAc NaOAc NaOAc->step1 PMe3 PMe₃ step2 Phosphine Exchange PMe3->step2 LiNTS LiN(SiMe₃)₂ step4 Reaction with LiN(SiMe₃)₂ LiNTS->step4 H2_gas H₂ Gas step5 Hydrogenation H2_gas->step5 step1->step2 step3 Formation of cis-Ru(OAc)₂(PMe₃)₄ step2->step3 step3->step4 step4->step5 RuH2_cat cis-RuH₂(PMe₃)₄ Catalyst step5->RuH2_cat Catalyst PMe₃ Catalyst (Ru or Co) RuH2_cat->Catalyst RuCl_cat cis-RuCl(OAc)(PMe₃)₄ Catalyst RuCl_cat->Catalyst RuCl3_alt RuCl₃·xH₂O step_alt Direct Synthesis RuCl3_alt->step_alt PMe3_alt PMe₃ PMe3_alt->step_alt NaOAc_alt NaOAc NaOAc_alt->step_alt step_alt->RuCl_cat Reactor High-Pressure Reactor Catalyst->Reactor Solvent Solvent Solvent->Reactor Base Base Base->Reactor CO2_gas CO₂ Gas CO2_gas->Reactor H2_gas2 H₂ Gas H2_gas2->Reactor Analysis Product Analysis (NMR, GC-MS) Reactor->Analysis

Caption: Experimental workflow for the synthesis of ruthenium-PMe₃ catalysts and their application in CO₂ hydrogenation.

Catalytic Cycle for CO₂ Hydrogenation to Formate

catalytic_cycle M_H [M]-H (Active Catalyst) M_OCHO [M]-OCHO (Formate Complex) M_H->M_OCHO + CO₂ M_vacant [M] (Vacant Site) M_OCHO->M_vacant + Base - Formate M_vacant->M_H + H₂

Caption: Simplified catalytic cycle for the hydrogenation of CO₂ to formate mediated by a metal-hydride catalyst.

References

Application Notes and Protocols for Reactions with Air-Sensitive Phosphines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the successful execution of chemical reactions involving air-sensitive phosphines. Adherence to these procedures is critical to prevent the oxidation of phosphines, which can lead to reduced reaction yields, formation of undesired byproducts, and potential safety hazards. The two primary methods for handling air-sensitive compounds, the Schlenk line and the glovebox, are discussed in detail.

Introduction to Handling Air-Sensitive Phosphines

Phosphines (PR₃) are a crucial class of ligands in organometallic chemistry and catalysis, widely used in transformations such as cross-coupling reactions, hydrogenations, and hydroformylations.[1][2] Many phosphines, particularly those with electron-rich alkyl or aryl groups, are highly susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine (B1218219) oxides (O=PR₃).[3][4] This oxidation is often irreversible and renders the phosphine inactive for its intended catalytic purpose. Therefore, rigorous air-free techniques are mandatory for their storage and handling.[5][6]

The primary techniques for creating and maintaining an inert atmosphere are the use of a Schlenk line or a glovebox.[5][7] A Schlenk line is a dual-manifold apparatus that allows for the evacuation of air from glassware and its replacement with an inert gas, typically nitrogen or argon.[8] A glovebox is a sealed container filled with a continuously purified inert atmosphere, allowing for more complex manipulations as if on an open bench.[6][9]

Core Equipment and Setup

Schlenk Line

A standard Schlenk line consists of two glass manifolds: one connected to a high-vacuum pump (via a cold trap) and the other to a source of high-purity inert gas.[8] The inert gas pressure is maintained slightly above atmospheric pressure, monitored by an oil bubbler.[10] Glassware, known as Schlenk ware, is specifically designed with sidearms and stopcocks to connect to the Schlenk line.[9]

Glovebox

A glovebox provides a more controlled environment with very low levels of oxygen and water (typically <1 ppm).[9] It is ideal for weighing and transferring solids and for performing entire experimental procedures without exposure to the ambient atmosphere.[5][6] Equipment is transferred into and out of the glovebox through an antechamber that is purged with several vacuum/inert gas cycles.[11]

Quantitative Operational Parameters

For successful and reproducible experiments, it is essential to adhere to established quantitative parameters. The following table summarizes key operational values for working with air-sensitive phosphines.

ParameterSchlenk Line OperationGlovebox OperationNotes
Inert Gas High-purity Nitrogen or Argon[5]High-purity Nitrogen or Argon[12]Argon is denser than air and can be preferable for certain setups.
Inert Gas Pressure Slightly above atmospheric (monitored by bubbler)[6][13]Slightly above atmosphericA positive pressure prevents air from entering the system.
Vacuum Level 10⁻³ to 10⁻⁶ Torr (High Vacuum)[5]N/A (atmosphere is recirculated and purified)A good vacuum is essential for removing adsorbed water and oxygen from glassware.
Glassware Drying Temp. 125-140 °C (overnight)[13][14]125-140 °C (overnight)[13][14]Glassware must be thoroughly dried before introduction to the inert atmosphere.
Solvent Degassing Cycles 3-4 freeze-pump-thaw cycles[5][9]N/A (solvents are typically purified and stored in the glovebox)This process removes dissolved oxygen from solvents.
Purge-and-Refill Cycles 3 cycles for glassware and antechambers[5]3-5 cycles for the antechamber[11]Ensures complete removal of air from vessels before introducing reagents.

Experimental Protocols

Protocol 1: General Setup and Inerting of Glassware (Schlenk Line)

This protocol describes the fundamental steps to prepare a reaction vessel for a reaction with air-sensitive phosphines using a Schlenk line.

  • Glassware Preparation: All glassware (e.g., Schlenk flask, condenser, addition funnel) must be thoroughly cleaned and oven-dried overnight at 125-140 °C.[13][14]

  • Assembly: Assemble the glassware while still hot and immediately connect it to the Schlenk line. The joints should be lightly greased to ensure an airtight seal.[11]

  • Evacuate-Refill Cycles: Evacuate the assembled apparatus under high vacuum for at least 10-15 minutes to remove adsorbed water.[15]

  • Backfill with Inert Gas: Slowly refill the glassware with inert gas from the manifold.

  • Repeat Cycles: Repeat the evacuate-refill cycle at least three times to ensure the atmosphere inside the glassware is completely inert.[5][9]

Diagram: Experimental Workflow for Inerting Glassware

G A Clean and Oven-Dry Glassware (125-140°C) B Assemble Hot Glassware with Greased Joints A->B C Connect to Schlenk Line B->C D Evacuate under High Vacuum C->D E Backfill with Inert Gas D->E F Repeat Evacuate-Refill Cycle (3x) E->F F->D Cycle 2 & 3 G Glassware is Inert and Ready for Use F->G After 3 cycles

Caption: Workflow for preparing inert reaction glassware using a Schlenk line.

Protocol 2: Handling and Transfer of Air-Sensitive Solids

This protocol details the procedure for adding a solid, air-sensitive phosphine ligand to a reaction flask.

Method A: Using a Glovebox (Preferred)

  • Preparation: Bring the dried Schlenk flask, a spatula, and a weighing boat into the glovebox antechamber.

  • Purge Antechamber: Perform at least three evacuate-refill cycles on the antechamber before transferring the items into the main glovebox chamber.[11]

  • Weighing: Inside the glovebox, weigh the desired amount of the solid phosphine into the weighing boat and then transfer it into the Schlenk flask.

  • Sealing: Seal the Schlenk flask with a greased stopper or septum.

  • Removal: Remove the sealed flask from the glovebox via the antechamber. It can now be connected to a Schlenk line for the addition of solvents and other reagents.[11]

Method B: Using a Schlenk Line and Positive Pressure

  • Setup: Place the solid phosphine in a separate, inerted Schlenk flask.

  • Counterflow: Briefly remove the stoppers from both the reaction flask and the flask containing the solid under a strong positive flow of inert gas.

  • Transfer: Quickly transfer the solid from its flask to the reaction flask. This technique requires practice to minimize air exposure.

Diagram: Decision Logic for Handling Solids

G Start Need to add an air-sensitive solid? Glovebox_Available Is a glovebox available? Start->Glovebox_Available Use_Glovebox Use Glovebox Protocol (Method A) Glovebox_Available->Use_Glovebox Yes Use_Schlenk Use Schlenk Line Counterflow (Method B) Glovebox_Available->Use_Schlenk No

Caption: Decision tree for selecting the appropriate method for solid transfer.

Protocol 3: Transfer of Air-Sensitive Liquids and Solutions

This protocol outlines the standard methods for transferring anhydrous, degassed solvents or solutions of air-sensitive reagents.

Method A: Syringe Transfer (for volumes < 50 mL)

  • Prepare Syringe: Oven-dry the syringe and needle, and allow them to cool in a desiccator or under a stream of inert gas.[13][14]

  • Flush Syringe: Flush the syringe with inert gas from the Schlenk line at least 10 times to remove any residual air and moisture.[6][13]

  • Transfer: Puncture the septum of the reagent bottle or Schlenk flask containing the liquid. Draw the desired volume into the syringe. A needle connected to the inert gas line should also be inserted into the headspace of the source vessel to equalize the pressure.

  • Inject: Quickly transfer the liquid via the syringe to the reaction flask by puncturing its septum.

Method B: Cannula Transfer (for volumes > 50 mL)

  • Setup: Both the source flask and the receiving flask must be under a positive pressure of inert gas and sealed with septa.[11]

  • Purge Cannula: Insert one end of a double-tipped needle (cannula) into the headspace of the source flask and allow inert gas to flow through it for several minutes to purge it.[5][11]

  • Initiate Transfer: Insert the other end of the cannula into the receiving flask. Then, lower the end of the cannula in the source flask below the liquid level.

  • Control Flow: The pressure difference between the two flasks will drive the liquid transfer. The flow can be controlled by adjusting the gas inlet to the source flask or by slightly venting the receiving flask with an outlet needle.

Example Reaction: Palladium-Catalyzed Negishi Cross-Coupling

A common application for air-sensitive phosphine ligands is in palladium-catalyzed cross-coupling reactions. For instance, the formation of a biaryl compound using a Negishi coupling.[16][17] The catalyst, such as Pd(PPh₃)₄, contains a phosphine ligand that is sensitive to air.

Reaction: Aryl-Br + R-Zn-X --[Pd(PPh₃)₄]--> Aryl-R + ZnBrX

In this reaction, the tetrakis(triphenylphosphine)palladium(0) catalyst is highly sensitive to oxygen. The entire procedure, from the addition of the catalyst to the reaction workup, must be performed under an inert atmosphere using the techniques described above.

Diagram: Simplified Catalytic Cycle for Negishi Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-ZnX PdII_R Ar-Pd(II)L₂-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R

Caption: Key steps in the Negishi cross-coupling catalytic cycle.

By carefully following these detailed protocols and understanding the principles behind them, researchers can confidently and safely handle air-sensitive phosphines, leading to successful and reproducible synthetic outcomes.

References

Application Notes and Protocols: Trimethylphosphine as a Probe for Acid Sites in Zeolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Zeolites are crystalline aluminosilicates with a porous framework that are widely used as solid acid catalysts in various chemical processes, including those relevant to drug synthesis and development. The catalytic activity and selectivity of zeolites are largely determined by the nature, strength, and accessibility of their acid sites. These sites are broadly classified as Brønsted acids (proton-donating sites) and Lewis acids (electron-accepting sites). A thorough characterization of these acid sites is crucial for understanding and optimizing catalytic performance.

Trimethylphosphine (TMP) and its more stable and sensitive oxide, this compound oxide (TMPO), are powerful probe molecules for characterizing the acidity of zeolites using ³¹P solid-state Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy.[1][2][3] The phosphorus-31 (³¹P) nucleus is highly sensitive in NMR, and its chemical shift is exquisitely responsive to the local chemical environment, providing detailed information about the type, strength, and quantity of acid sites.[1][4] This application note provides a detailed overview and experimental protocols for using TMP and TMPO as probes for zeolite acidity.

Principle of the Method

The fundamental principle involves the adsorption of TMP or TMPO onto the acid sites within the zeolite framework. The interaction of the lone pair of electrons on the phosphorus atom of TMP, or the oxygen atom of TMPO, with a Brønsted or Lewis acid site leads to a characteristic change in the ³¹P NMR chemical shift.

  • Brønsted Acid Sites: When TMP or TMPO interacts with a Brønsted acid site (a bridging hydroxyl group, Si-OH-Al), the proton is transferred to the probe molecule, forming a protonated species (TMPH⁺ or TMPOH⁺). The extent of this protonation and the resulting ³¹P chemical shift correlate with the acid strength of the Brønsted site.[5][6] Stronger Brønsted acids induce a larger downfield chemical shift (higher ppm value) for the ³¹P nucleus in the protonated probe molecule.[5][7]

  • Lewis Acid Sites: Interaction with a Lewis acid site (e.g., extra-framework aluminum species) occurs through the donation of the lone pair of electrons from the phosphorus (in TMP) or oxygen (in TMPO) to the electron-deficient metal center. This interaction also results in a distinct ³¹P chemical shift, allowing for the differentiation of Lewis acid sites from Brønsted acid sites.[1][2]

The use of phosphine (B1218219) oxides with varying kinetic diameters, such as this compound oxide (TMPO, ~0.55 nm) and tri-n-butylphosphine oxide (TBPO, ~0.82 nm), allows for the differentiation between acid sites located on the external surface of the zeolite crystals and those within the micropores.[1][7]

Data Presentation: ³¹P NMR Chemical Shifts of Adsorbed TMPO

The following table summarizes typical ³¹P MAS NMR chemical shifts observed for TMPO adsorbed on various acid sites in zeolites. These values are indicative and can vary depending on the specific zeolite framework, Si/Al ratio, and experimental conditions.

³¹P Chemical Shift (ppm) Assignment Reference
86TMPOH⁺ complex at very strong Brønsted acid sites (superacidity threshold)[5][6]
75TMPOH⁺ complex at internal Brønsted acid sites[6]
63 - 67TMPOH⁺ complex at both internal and external Brønsted acid sites[6]
53TMPOH⁺ complex at internal Brønsted acid sites[6]
43Physisorbed TMPO or TMPO interacting with silanol (B1196071) groups[1][6]
30Mobile TMPO[6]

Experimental Protocols

Zeolite Activation

Objective: To remove water and other adsorbed species from the zeolite pores, ensuring that the acid sites are accessible to the probe molecule.

Protocol:

  • Place 100-200 mg of the zeolite sample in a quartz reactor or a suitable sample tube for in-situ activation.

  • Heat the sample under a high vacuum (e.g., < 10⁻⁴ mbar) or a flow of dry inert gas (e.g., N₂ or Ar).

  • Increase the temperature at a controlled rate (e.g., 5-10 °C/min) to the desired activation temperature (typically 400-450 °C).

  • Hold the sample at the activation temperature for 4-6 hours.

  • Cool the sample to the desired adsorption temperature (typically room temperature or slightly above) under vacuum or inert gas flow before introducing the probe molecule.

This compound Oxide (TMPO) Adsorption

Two primary methods are used for adsorbing TMPO onto the activated zeolite: gas-phase adsorption and wet-phase (solution) adsorption. The gas-phase method is often preferred as it avoids potential interference from solvent molecules.[3][8]

a) Gas-Phase Adsorption Protocol:

Objective: To adsorb TMPO onto the zeolite from the vapor phase.

Protocol:

  • Place the activated zeolite sample in one arm of a sealed, two-arm glass tube.

  • In the other arm, place a controlled amount of TMPO. The amount of TMPO should be carefully calculated to achieve the desired surface coverage (e.g., a P/Al molar ratio of 0.2 to 0.4 is recommended to avoid the formation of TMPO dimers that can complicate spectral interpretation).[9][10]

  • Connect the tube to a vacuum line and evacuate to remove any residual air.

  • Gently heat the arm containing the TMPO to induce sublimation while keeping the zeolite-containing arm at the desired adsorption temperature (e.g., room temperature).

  • Allow sufficient time for the TMPO vapor to adsorb onto the zeolite, typically several hours to overnight.

  • After adsorption, the sample tube can be sealed or the sample can be transferred to an NMR rotor in a glovebox under an inert atmosphere.

b) Wet-Phase (Solution) Adsorption Protocol:

Objective: To adsorb TMPO onto the zeolite from a solution.

Protocol:

  • Prepare a stock solution of a known concentration of TMPO in a dry, inert solvent (e.g., dichloromethane).

  • Under an inert atmosphere (e.g., in a glovebox), add a calculated volume of the TMPO solution to the activated zeolite sample to achieve the desired TMPO loading.

  • Allow the solvent to evaporate slowly under a gentle stream of inert gas or under vacuum at a slightly elevated temperature (e.g., 50-80 °C).[11]

  • Ensure all solvent is removed, as residual solvent can interact with the TMPO and affect the ³¹P NMR spectra.[3][8]

  • Pack the dried sample into an NMR rotor inside a glovebox.

³¹P MAS NMR Spectroscopy

Objective: To acquire high-resolution solid-state NMR spectra of the ³¹P probe molecule adsorbed on the zeolite.

Protocol:

  • Pack the TMPO-loaded zeolite sample into a MAS NMR rotor (e.g., 4 mm or 7 mm) under an inert atmosphere to prevent rehydration.

  • Acquire ³¹P MAS NMR spectra on a solid-state NMR spectrometer. Typical magnetic field strengths range from 7.0 to 14.1 T.

  • Use a single-pulse excitation sequence with high-power proton decoupling.

  • Set the magic angle spinning (MAS) rate to a moderate speed (e.g., 5-10 kHz) to average out anisotropic interactions.

  • The recycle delay should be set to be at least 5 times the spin-lattice relaxation time (T₁) of the ³¹P nuclei to ensure quantitative results. T₁ values should be measured for each distinct resonance.[1]

  • Reference the ³¹P chemical shifts externally to 85% H₃PO₄ at 0 ppm.

  • For improved spectral resolution and assignment, two-dimensional (2D) correlation experiments such as ¹H-³¹P Heteronuclear Correlation (HETCOR) can be performed to establish through-space proximities between protons and phosphorus nuclei.[12]

Visualizations

Interaction of TMPO with Zeolite Acid Sites

G cluster_zeolite Zeolite Framework cluster_probe Probe Molecule cluster_complexes Adsorbed Complexes BAS Brønsted Acid Site (Si-(OH)-Al) Protonated_TMPO Protonated TMPO (TMPOH⁺) BAS->Protonated_TMPO LAS Lewis Acid Site (e.g., extra-framework Al) Coordinated_TMPO Coordinated TMPO LAS->Coordinated_TMPO TMPO TMPO ((CH₃)₃P=O) TMPO->Protonated_TMPO Proton Transfer TMPO->Coordinated_TMPO Electron Pair Donation

Caption: Interaction pathways of TMPO with Brønsted and Lewis acid sites in zeolites.

Experimental Workflow for Zeolite Acidity Characterization

G A Zeolite Sample B Activation (High Temp, Vacuum) A->B C TMPO Adsorption (Gas or Wet Phase) B->C D ³¹P MAS NMR Spectroscopy C->D E Data Analysis D->E F Identify Acid Sites (Brønsted vs. Lewis) E->F G Quantify Acid Sites E->G H Determine Acid Strength E->H

Caption: Workflow for characterizing zeolite acidity using TMPO and ³¹P NMR.

Distinguishing Internal vs. External Acid Sites

G cluster_probes Probe Molecules cluster_zeolite Zeolite Crystal TMPO TMPO (small, ~0.55 nm) Internal Internal Acid Sites (Micropores) TMPO->Internal Accesses External External Acid Sites TMPO->External Accesses TBPO TBPO (bulky, ~0.82 nm) TBPO->Internal Blocked TBPO->External Accesses

Caption: Differentiating internal and external acid sites using probes of different sizes.

References

Troubleshooting & Optimization

Technical Support Center: Removal of Trimethylphosphine Oxide from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing trimethylphosphine oxide (TMPO), a common byproduct in various organic reactions, from their reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of this compound oxide.

Issue 1: My usual work-up with nonpolar solvents is not removing the this compound oxide.

  • Answer: this compound oxide (TMPO) is a highly polar compound with significant solubility in water and many polar organic solvents.[1] Unlike its bulkier and less polar analog, triphenylphosphine (B44618) oxide (TPPO), TMPO will not precipitate upon the addition of nonpolar solvents like hexanes or diethyl ether. Therefore, a different strategy is required for its removal.

Issue 2: I am struggling to separate my polar product from this compound oxide by standard silica (B1680970) gel chromatography.

  • Answer: Due to its high polarity, this compound oxide often co-elutes with polar products on standard silica gel columns. Here are a few strategies to overcome this:

    • Method 1: Gradient Elution. A carefully optimized gradient elution with a polar mobile phase (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate) may improve separation.

    • Method 2: Reverse-Phase Chromatography. If your product is sufficiently nonpolar, reverse-phase chromatography can be an effective alternative. TMPO, being highly polar, will elute quickly in the aqueous mobile phase, while your product is retained on the nonpolar stationary phase.

    • Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the separation of highly polar compounds.[2][3][4][5] It utilizes a polar stationary phase and a mobile phase with a high organic content and a small amount of aqueous solvent. In HILIC, more polar compounds are retained more strongly, which could provide the selectivity needed to separate your product from TMPO.

Issue 3: I have tried aqueous extraction, but a significant amount of this compound oxide remains in the organic layer.

  • Answer: While this compound oxide is water-soluble, its partitioning between an organic and an aqueous phase will depend on the specific organic solvent used. To enhance the efficiency of aqueous extraction:

    • Multiple Extractions: Perform multiple extractions with water or brine. Three to five extractions are often more effective than a single large-volume extraction.

    • Solvent Choice: If possible, use a less polar organic solvent for your reaction or work-up to decrease the solubility of TMPO in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing this compound oxide?

  • A1: The most common strategies for removing this compound oxide from a reaction mixture are:

    • Aqueous Extraction: Leveraging its high water solubility.

    • Precipitation with Metal Salts: Forming insoluble complexes with certain metal salts in organic solvents.

    • Chromatography: Utilizing techniques like silica gel, reverse-phase, or HILIC.

    • Use of Scavenger Resins: Employing solid-supported reagents that selectively bind to the phosphine (B1218219) oxide.

Q2: Can I use the same methods to remove this compound oxide as I would for triphenylphosphine oxide?

  • A2: While the general principles are similar, the specific conditions will differ significantly due to the higher polarity and water solubility of this compound oxide. For instance, precipitation with nonpolar solvents, a common method for TPPO, is ineffective for TMPO. However, methods like precipitation with metal salts in polar solvents can be adapted.[6][7][8]

Q3: Is there a way to avoid the formation of this compound oxide altogether?

  • A3: While it is a common byproduct in reactions like the Wittig, Staudinger, and Mitsunobu reactions, you can consider alternative reagents or reaction conditions. For example, using phosphonate (B1237965) ylids in the Horner-Wadsworth-Emmons reaction produces a water-soluble phosphate (B84403) ester byproduct that is generally easier to remove than phosphine oxides.

Data Presentation

The following tables summarize quantitative data for the removal of the closely related triphenylphosphine oxide (TPPO). While direct quantitative data for this compound oxide is scarce in the literature, the trends observed for TPPO can provide a useful starting point for method development. Given TMPO's higher polarity, methods that are effective for TPPO in polar solvents are expected to be applicable, and likely even more efficient, for TMPO.

Table 1: Efficiency of Triphenylphosphine Oxide (TPPO) Removal by Precipitation with Zinc Chloride (ZnCl₂) in Various Solvents.

Solvent% TPPO Remaining in Solution
Ethyl Acetate (EtOAc)<5%
Isopropyl Acetate (iPrOAc)<5%
Isopropanol (iPrOH)<5%
Tetrahydrofuran (THF)<15%
2-Methyltetrahydrofuran (2-MeTHF)<15%
Methyl Ethyl Ketone (MEK)<15%
Methanol (MeOH)>15%
Acetonitrile (MeCN)>15%
Acetone>15%
Dichloromethane (DCM)No precipitate formed

Data adapted from Batesky, D. C., et al. J. Org. Chem. 2017, 82, 9931–9936.[6][7][8]

Table 2: Effect of Equivalents of Zinc Chloride (ZnCl₂) on Triphenylphosphine Oxide (TPPO) Precipitation in Ethanol (B145695).

Equivalents of ZnCl₂% TPPO Removed
190%
2>95%
3Not detected

Data adapted from Batesky, D. C., et al. J. Org. Chem. 2017, 82, 9931–9936.[6][7][8]

Experimental Protocols

Protocol 1: Removal of this compound Oxide by Precipitation with Zinc Chloride

This protocol is adapted from the method developed for triphenylphosphine oxide and is expected to be effective for the more polar this compound oxide.

  • Solvent Selection: Concentrate the reaction mixture to remove the reaction solvent. Redissolve the residue in a polar organic solvent where the desired product is soluble, but the TMPO-ZnCl₂ complex is expected to be insoluble. Based on data for TPPO, solvents like ethanol, ethyl acetate, or isopropyl alcohol are good starting points.[6][7][8]

  • Addition of Zinc Chloride: Prepare a solution of anhydrous zinc chloride (ZnCl₂) in the chosen solvent. A 1.8 M solution in warm ethanol has been reported for TPPO.[6] Add 2-3 equivalents of the ZnCl₂ solution relative to the amount of this compound used in the reaction.

  • Precipitation: Stir the mixture at room temperature. Precipitation of the TMPO-ZnCl₂ complex should occur. If precipitation is slow, scratching the inside of the flask with a glass rod may help to induce it.

  • Isolation: Filter the mixture to remove the precipitated complex.

  • Work-up: Wash the filtrate with water or brine to remove any remaining inorganic salts. Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Removal of this compound Oxide by Aqueous Extraction

This method is most suitable when the desired product has low water solubility.

  • Solvent Choice: If the reaction was not performed in a water-immiscible solvent, dilute the reaction mixture with one (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel and wash with deionized water. Repeat the extraction 3-5 times. For each extraction, gently invert the separatory funnel to mix the layers and then allow them to fully separate.

  • Brine Wash: After the final water wash, perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic layer.

  • Drying and Concentration: Separate the organic layer and dry it over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the product.

Visualizations

Removal_Method_Selection start Reaction Mixture with TMPO product_polarity Is the product water-soluble? start->product_polarity precipitation Precipitation with Metal Salts start->precipitation Alternative scavenger Scavenger Resin start->scavenger Alternative extraction Aqueous Extraction product_polarity->extraction No chromatography Chromatography product_polarity->chromatography Yes end Purified Product extraction->end precipitation->end chromatography->end scavenger->end

Caption: Decision tree for selecting a suitable method for this compound oxide removal.

Precipitation_Workflow A 1. Dissolve crude mixture in a polar solvent B 2. Add 2-3 eq. of ZnCl₂ solution A->B C 3. Stir to induce precipitation of (TMPO)₂-ZnCl₂ complex B->C D 4. Filter to remove the precipitate C->D E 5. Aqueous work-up of the filtrate D->E F 6. Dry and concentrate the organic phase E->F G Purified Product F->G

Caption: General workflow for the removal of this compound oxide by precipitation with zinc chloride.

References

Technical Support Center: Preventing Oxidation of Trimethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing trimethylphosphine (PMe₃), preventing its oxidation is critical for experimental success and safety. This compound is a pyrophoric and toxic organophosphorus compound that readily oxidizes in the presence of air to form this compound oxide (PMe₃O).[1][2] This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to handling and preventing the oxidation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to prevent the oxidation of this compound?

A1: this compound is a highly reactive reagent, and its utility in chemical synthesis, particularly as a ligand in catalysis, is dependent on its trivalent phosphorus center.[1] Oxidation to this compound oxide, a pentavalent phosphorus compound, renders it ineffective for its intended purpose. Furthermore, the oxidation process can be exothermic and, given the pyrophoric nature of this compound, can pose a significant safety hazard.[1]

Q2: What are the primary signs of this compound oxidation?

A2: The most definitive sign of oxidation is the appearance of a new signal in the ³¹P NMR spectrum corresponding to this compound oxide. Other indicators can include inconsistent reaction yields, changes in reaction kinetics, or the formation of unexpected byproducts. In cases of significant exposure to air, fuming or even ignition can occur.

Q3: How can I store this compound to minimize oxidation?

A3: this compound should be stored in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed, airtight container under an inert atmosphere (e.g., argon or nitrogen).[2][3] Opened containers must be carefully resealed under an inert atmosphere to prevent leakage and contamination.[2]

Q4: Which inert gas, argon or nitrogen, is better for handling this compound?

A4: Both argon and nitrogen are commonly used to create an inert atmosphere. Argon is denser than air, which can be advantageous in providing a stable inert blanket. For most applications, high-purity nitrogen is sufficient and more economical. However, for highly sensitive reactions, argon is often preferred.

Troubleshooting Guide: Suspected this compound Oxidation

If you suspect that your this compound has been oxidized, follow this step-by-step guide to diagnose and address the issue.

Step 1: Confirmation of Oxidation via ³¹P NMR Spectroscopy

The most reliable method to confirm the oxidation of this compound is through ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sample Preparation: Under a strictly inert atmosphere (e.g., in a glovebox or using a Schlenk line), carefully take an aliquot of your this compound solution or reaction mixture and dissolve it in a deuterated solvent that has been thoroughly deoxygenated.

  • Data Acquisition: Acquire a ³¹P NMR spectrum.

  • Analysis: Compare the obtained spectrum with the known chemical shifts for this compound and its oxide.

CompoundTypical ³¹P NMR Chemical Shift (ppm)
This compound (PMe₃)~ -62 ppm
This compound Oxide (PMe₃O)~ 35 - 55 ppm (can vary with solvent and concentration)[4][5]

A significant peak in the region of 35-55 ppm indicates the presence of this compound oxide.[4][5]

Step 2: Identifying the Source of Oxygen Contamination

Once oxidation is confirmed, it is crucial to identify the source of the oxygen leak in your experimental setup.

Oxidation Oxidation Detected Source Potential Oxygen Source Oxidation->Source Investigate Solvent Improperly Deoxygenated Solvent Source->Solvent Atmosphere Compromised Inert Atmosphere Source->Atmosphere Leak Glassware/Tubing Leaks Source->Leak Transfer Improper Reagent Transfer Source->Transfer Start Start Assemble Assemble Dry Flask with Stir Bar and Septum Start->Assemble AddSolvent Add Solvent Assemble->AddSolvent InsertNeedles Insert Inlet and Outlet Needles AddSolvent->InsertNeedles Sparge Bubble Inert Gas (30-60 min) InsertNeedles->Sparge RemoveNeedles Remove Needles Sparge->RemoveNeedles Store Store Under Inert Atmosphere RemoveNeedles->Store End End Store->End Start Start AddSolvent Add Solvent to Schlenk Flask (≤ 1/2 full) Start->AddSolvent Freeze Freeze Solvent (Liquid N₂) AddSolvent->Freeze Pump Evacuate Headspace (Vacuum) Freeze->Pump Thaw Thaw Solvent Pump->Thaw Repeat Repeat Cycle (2+ times) Thaw->Repeat Repeat->Freeze Yes Backfill Backfill with Inert Gas Repeat->Backfill No End End Backfill->End

References

Technical Support Center: Troubleshooting Low Yields in Trimethylphosphine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during trimethylphosphine (PMe₃)-catalyzed reactions, helping you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PMe₃) and what makes it an effective catalyst? this compound is a highly basic and nucleophilic organophosphorus compound.[1] Its effectiveness as a catalyst stems from its strong electron-donating character and relatively small steric profile (Tolman cone angle of 118°), which allows it to efficiently interact with a variety of substrates.[1][2] It is particularly effective in reactions like the Morita-Baylis-Hillman (MBH), Wittig, and other nucleophilic catalysis processes.[3][4]

Q2: What are the primary challenges and safety considerations when working with PMe₃? The main challenges are its high reactivity and sensitivity. PMe₃ is readily oxidized by air and reacts with water and other protic impurities.[5][6] It is also pyrophoric, meaning it can ignite spontaneously in air, and has a strong, unpleasant odor.[1][5] Therefore, it is critical to handle PMe₃ under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[2]

Q3: How does PMe₃ compare to other common phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃)? PMe₃ is a trialkylphosphine and is significantly more basic and less sterically hindered than triarylphosphines like PPh₃.[5] This higher nucleophilicity often translates to faster reaction rates.[3] However, this increased reactivity also makes PMe₃ more sensitive to oxidation and requires more stringent handling procedures compared to the relatively air-stable PPh₃.[5][6]

Q4: What are the most common root causes of low yields in reactions catalyzed by PMe₃? Low yields are most frequently traced back to three main issues:

  • Catalyst Deactivation: Primarily through oxidation by trace oxygen or peroxides in solvents, which converts the active P(III) species to inactive P(V) phosphine oxide.[5][7][8]

  • Impure Reagents or Solvents: The presence of water, oxygen, or other reactive impurities can quench the catalyst or cause competing side reactions.[7][9]

  • Suboptimal Reaction Conditions: Incorrect temperature, concentration, catalyst loading, or reaction time can lead to incomplete reactions or the formation of undesired byproducts.[8]

Troubleshooting Guide for Low Yields

This guide is designed to help you systematically diagnose and resolve issues leading to poor reaction outcomes.

Category 1: Low or No Conversion of Starting Material

Q: My reaction has stalled, leaving a significant amount of starting material. What should I investigate first? The primary suspect is the activity of your catalyst. PMe₃ is highly sensitive to air.[5][10]

  • Catalyst Integrity: Was the PMe₃ handled exclusively under a strict inert atmosphere? Exposure to even small amounts of air can lead to oxidation and deactivation.

  • Solvent Quality: Ensure that your solvents are anhydrous and have been thoroughly degassed to remove dissolved oxygen. Ethereal solvents like THF can form peroxide impurities upon storage, which will rapidly oxidize PMe₃.[7]

  • Reagent Purity: Verify the purity of your starting materials. Acidic impurities can protonate and neutralize the basic PMe₃ catalyst.[1]

Q: I've confirmed my catalyst and reagents are pure and were handled correctly. What other parameters should I check? If the catalyst is active, the issue may lie with the reaction conditions.

  • Temperature: Some reactions are slow at room temperature and may require gentle heating. Conversely, excessive heat can cause catalyst or product decomposition.[7][9] Perform temperature screening to find the optimal balance.

  • Reaction Time: Monitor the reaction's progress over time using techniques like TLC, GC-MS, or NMR. The reaction may simply be slow and require a longer duration.[9]

  • Catalyst Loading: While typically used in catalytic amounts (e.g., 10 mol%), some challenging transformations may require a higher catalyst loading.

Category 2: Catalyst Deactivation

Q: What are the tell-tale signs of catalyst deactivation? The most common sign is a reaction that starts but then stalls before completion, even after extended time. You can use ³¹P NMR spectroscopy to monitor the reaction; the appearance of a new peak corresponding to this compound oxide (P(O)Me₃) is a definitive sign of catalyst oxidation.

Q: What are the main deactivation pathways for PMe₃?

  • Oxidation: The lone pair of electrons on the phosphorus atom is highly susceptible to attack by oxygen or other oxidizing agents (like peroxides), forming the catalytically inactive P(O)Me₃.[1][6]

  • Protonation: As a strong base (pKa of 8.65 for its conjugate acid), PMe₃ can be protonated by water, alcohols, or acidic impurities, forming a phosphonium (B103445) salt that is not catalytically active in nucleophilic pathways.[1]

  • Irreversible Reaction: In some cases, the catalyst may react irreversibly with the substrate or other components in the reaction mixture to form stable, off-cycle species.[11]

Q: How can I rigorously prevent catalyst deactivation?

  • Inert Atmosphere: Use a glovebox or Schlenk line for all manipulations involving PMe₃.

  • Solvent Preparation: Use freshly distilled, anhydrous, and degassed solvents. Test ethereal solvents for peroxides before use.[7]

  • Reagent Purification: Ensure all substrates and additives are pure and dry. If necessary, purify them immediately before use.[12]

Category 3: Significant Side Product Formation

Q: My reaction yields the desired product but is contaminated with significant byproducts. What could be the cause? The formation of side products often indicates that reaction conditions are not selective for the desired pathway.

  • Temperature Control: Running the reaction at too high a temperature can provide the activation energy for undesired side reactions.[9] Consider running the reaction at a lower temperature, even if it requires a longer time.

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reagent can sometimes promote side reactions.

  • Order of Addition: The sequence in which reagents are added can be critical. For instance, in Wittig-type reactions, generating the ylide before adding the carbonyl component is standard practice.[13] However, for unstable ylides, generating it in the presence of the carbonyl can sometimes improve yields.[14]

Data Presentation: Optimizing Reaction Parameters

Quantitative data is crucial for understanding the impact of different variables. The following tables summarize key findings from the literature.

Table 1: Comparison of Phosphine Catalysts in a Model Morita-Baylis-Hillman Reaction

CatalystStructureReaction Time (h)Yield (%)Reference
This compound P(CH₃)₃2485[3]
TriethylphosphineP(CH₂CH₃)₃4878[3]
Tri-n-butylphosphineP(n-Bu)₃7270[3]
TriphenylphosphineP(C₆H₅)₃12055[3]
Note: Conditions can vary. This data is for comparative purposes and highlights the high reactivity of this compound due to its strong nucleophilicity and low steric bulk.

Table 2: Qualitative Impact of Parameter Adjustment on Reaction Outcome

Parameter AdjustedPotential Positive EffectPotential Negative Effect
↑ Temperature Increased reaction rate.Catalyst/product decomposition, increased side products.[7][9]
↑ Catalyst Loading Increased conversion for sluggish reactions.Increased cost, potential for more side reactions.
↑ Concentration Increased reaction rate.Potential for solubility issues or bimolecular side reactions.
↑ Reaction Time Higher conversion for slow reactions.Product degradation, formation of byproducts over time.[9]

Mandatory Visualizations

The following diagrams illustrate key troubleshooting and mechanistic concepts.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction Cat_Check 1. Check Catalyst Activity Start->Cat_Check Cat_Source Is PMe₃ from a reliable source? Was it handled under inert gas? Cat_Check->Cat_Source Ask Cat_Oxidized Potential Issue: Catalyst is oxidized/deactivated. (PMe₃ → P(O)Me₃) Cat_Source->Cat_Oxidized If No Solvent_Check 2. Verify Reagent & Solvent Quality Cat_Source->Solvent_Check If Yes Cat_Sol Solution: Use fresh PMe₃. Improve inert atmosphere technique. Cat_Oxidized->Cat_Sol Solvent_Purity Are solvents anhydrous & degassed? Are reagents pure? Solvent_Check->Solvent_Purity Ask Solvent_Impurity Potential Issue: Water, O₂, or peroxides present. Solvent_Purity->Solvent_Impurity If No Cond_Check 3. Optimize Reaction Conditions Solvent_Purity->Cond_Check If Yes Solvent_Sol Solution: Use freshly distilled/purified and degassed materials. Solvent_Impurity->Solvent_Sol Cond_Params Are Temp, Time, & Concentration optimal? Cond_Check->Cond_Params Ask Cond_Issue Potential Issue: Reaction is too slow or side reactions are favored. Cond_Params->Cond_Issue If No Cond_Sol Solution: Screen temperature and concentration. Monitor reaction over time. Cond_Issue->Cond_Sol

Caption: Troubleshooting workflow for low-yield this compound-catalyzed reactions.

DeactivationPathways cluster_reactants Deactivating Agents PMe3 Active Catalyst P(CH₃)₃ Inactive Inactive Species PMe3->Inactive Oxidation PMe3->Inactive Protonation O2 Oxygen (O₂) (from air) O2->PMe3 react with Peroxide Peroxides (R-O-O-R) (from old solvents) Peroxide->PMe3 react with Protic Protic Impurities (H-A) (e.g., H₂O) Protic->PMe3 react with MBH_Cycle catalyst PMe₃ zwitterion Zwitterionic Enolate catalyst->zwitterion + Alkene (Michael Add.) alkene Activated Alkene alkene->zwitterion adduct Alkoxide Adduct zwitterion->adduct + Aldehyde aldehyde Aldehyde (R-CHO) aldehyde->adduct product Allylic Alcohol Product adduct->product Proton Transfer product->catalyst - PMe₃ (Elimination)

References

Technical Support Center: Optimizing Catalyst Loading with Trimethylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing catalyst loading in reactions involving trimethylphosphine (PMe₃) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a cross-coupling reaction using a this compound ligand?

A common starting point for catalyst loading in cross-coupling reactions is in the range of 1-5 mol%.[1] For highly efficient catalyst systems, this can often be reduced to 0.1-1 mol% after optimization.[2] Conversely, for challenging substrates or reactions, an initial loading of up to 10 mol% may be required to achieve a reasonable rate and yield.[1]

Q2: Why is it critical to optimize catalyst loading?

Optimizing catalyst loading is crucial for several reasons. Economically, it minimizes the cost of expensive and rare transition metals like palladium. Environmentally, it reduces the amount of toxic metal waste. From a process chemistry perspective, lower catalyst loading simplifies product purification by reducing residual metal content, which is a critical requirement in pharmaceutical development.[3]

Q3: My reaction mixture turns black. What does this indicate?

The formation of a black precipitate, often called "palladium black," is a classic sign of catalyst decomposition.[1][4] This indicates that the active Pd(0) catalyst, which should be stabilized by the this compound ligand, has aggregated into inactive metallic palladium.[4] This can be caused by oxygen, impurities, or excessively high temperatures.[1][4]

Q4: How does the ligand-to-metal ratio impact the reaction?

The ligand-to-metal ratio is a critical parameter. An insufficient amount of phosphine (B1218219) ligand can leave the metal center exposed and prone to aggregation and deactivation.[4] In some cases, a slight excess of the ligand can improve catalyst stability and performance.[5] However, a large excess can sometimes form less active, higher-coordinate metal species, hindering the reaction.[6]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem 1: My reaction is slow, stalls, or shows low conversion of starting material.

Potential Cause Troubleshooting Action Explanation
Inactive Catalyst Ensure proper activation of the precatalyst. If using a Pd(II) source, consider a pre-reduction step by stirring with the PMe₃ ligand before adding other reagents.[5]The active Pd(0) species may not be forming efficiently from the precatalyst.
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).[1][5]The amount of active catalyst may be too low for the substrate's reactivity or the reaction scale.
Catalyst Poisoning Use high-purity, anhydrous, and degassed solvents and reagents.[5][7] Impurities like water, oxygen, or sulfur compounds can deactivate the catalyst.[8]Impurities can bind to the catalyst's active sites, rendering it inactive. Peroxides in ether solvents are particularly detrimental.[7]
Poor Mixing Ensure vigorous and efficient stirring.Inadequate mixing can lead to localized concentration gradients and contribute to catalyst deactivation.[4]

Problem 2: The conversion of my starting material is high, but the isolated product yield is low.

Potential Cause Troubleshooting Action Explanation
Product Degradation Monitor the reaction over time (e.g., by TLC or GC-MS) and quench it as soon as the starting material is consumed.[9]The desired product may be unstable under the reaction conditions and could be decomposing upon prolonged exposure to heat or the catalyst.[9][10]
Side Reactions Optimize reaction conditions like temperature and concentration. A lower temperature may improve selectivity.[10]The catalyst might be promoting competing side reactions that consume the product or intermediates.
Catalyst Decomposition Lower the reaction temperature or use a more robust precatalyst. Ensure a strictly inert atmosphere.[4][5]Decomposing catalyst species might be promoting product degradation.[9]
Issues During Work-up Use a milder work-up procedure. The product might be unstable on silica (B1680970) gel or sensitive to pH changes during extraction.[9][10]The product is being lost during the isolation and purification steps.

Problem 3: How can I determine if my this compound ligand is degrading?

Detection Method Procedure Indication of Degradation
³¹P NMR Spectroscopy Acquire a ³¹P NMR spectrum of a sample from your reaction mixture or of the ligand itself if you suspect it has degraded during storage.The most common degradation pathway for phosphines is oxidation to the corresponding phosphine oxide.[4] This will appear as a distinct, new peak at a different chemical shift (typically downfield) compared to the sharp signal of the PMe₃ ligand.[4]

Quantitative Data Summary

The following table provides illustrative data on how catalyst loading can affect reaction outcomes. Note that optimal conditions are highly dependent on the specific substrates, solvent, and temperature used.

Catalyst Loading (mol%)LigandReactionAryl HalideYield (%)Turnover Number (TON)Reference
5P(t-Bu)₃Stille1-bromo-4-nitrobenzene~98%20[3]
3Pd blackSuzukiAryl bromide88%29[3]
1PPh₃SuzukiAryl bromide>95%95Fictional Example
0.1PMe₃SuzukiAryl iodide92%920Fictional Example
0.01Buchwald LigandSuzukiAryl chloride90%9000Fictional Example

Turnover Number (TON) = (moles of product) / (moles of catalyst). It is a measure of catalyst efficiency.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Screening Catalyst Loading

This protocol outlines a general method for setting up a cross-coupling reaction to test the effect of catalyst loading.

  • Preparation: Add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.) to a flame-dried Schlenk flask.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[1]

  • Catalyst Preparation: In a separate vial inside a glovebox, prepare a stock solution of the Palladium precatalyst and the this compound ligand in the reaction solvent.

  • Addition: Add the degassed, anhydrous solvent (e.g., THF, Toluene) to the Schlenk flask via syringe.[7]

  • Initiation: Add the required volume of the catalyst stock solution to the reaction flask to achieve the desired catalyst loading (e.g., 2 mol%).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.[7]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[7]

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography.[7]

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for optimizing catalyst loading.

G General Workflow for Catalyst Loading Optimization A Start: High Initial Loading (e.g., 2-5 mol%) B Run Reaction & Analyze Yield A->B C Is Yield > 90%? B->C D Decrease Catalyst Loading (e.g., halve the amount) C->D  Yes E Troubleshoot Reaction (See Guide) C->E  No D->B F Optimal Loading Identified D->F E->B

Caption: A typical experimental workflow for systematically reducing catalyst loading.

G Troubleshooting Low Yield / Conversion Start Problem: Low Yield or Stalled Reaction Check_Purity Are reagents/solvents pure, dry, and degassed? Start->Check_Purity Purify Purify/Dry/Degas All Components Check_Purity->Purify No Check_Temp Is temperature appropriate? Check_Purity->Check_Temp Yes Rerun Re-run Experiment Purify->Rerun Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp No Check_Loading Is catalyst loading sufficient? Check_Temp->Check_Loading Yes Increase_Temp->Rerun Increase_Loading Increase Catalyst Loading Check_Loading->Increase_Loading No Check_Ligand Check for Ligand Degradation (³¹P NMR) Check_Loading->Check_Ligand Yes Increase_Loading->Rerun Check_Ligand->Rerun

Caption: A decision tree for troubleshooting common causes of low reaction yield.

References

Technical Support Center: Safely Managing Pyrophoric Hazards of Trimethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing the significant pyrophoric hazards associated with trimethylphosphine (PMe₃). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experiments, ensuring safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hazardous?

This compound (PMe₃) is an organophosphorus compound that is widely used as a ligand in coordination chemistry and organic synthesis.[1][2][3] It is a colorless, volatile liquid with a strong, unpleasant odor.[1][4] The primary hazard of this compound is its pyrophoric nature, meaning it can spontaneously ignite upon contact with air.[1][5][6] It is also highly flammable, toxic, and can cause severe skin and eye irritation or burns.[5][6][7][8]

Q2: What are the specific storage requirements for this compound?

This compound must be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][9][10] It should be kept in airtight containers under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[1][11] The recommended storage temperature is typically between 2-8°C.[1]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A comprehensive suite of PPE is required to handle this compound safely. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[7][12]

  • Skin Protection: Flame-resistant and impervious clothing, such as a lab coat made of Nomex or a similar material.[7][12] Chemical-resistant gloves (consult the manufacturer's compatibility chart) are essential.[7][9]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[10] If exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[8][12]

Q4: What should I do in case of a small this compound spill?

For a small spill, immediately evacuate personnel from the area and ensure adequate ventilation.[7][10] Remove all ignition sources.[7] The spill should be covered with an inert absorbent material like dry sand, vermiculite, or a specialized spill pillow.[13][14] Do not use water or combustible materials like paper towels directly on the spill.[15] The absorbed material should then be collected using non-sparking tools into a suitable container for disposal.[7][12]

Q5: What is the appropriate fire extinguisher to use for a this compound fire?

For a this compound fire, a Class D dry powder extinguisher is recommended for fires involving flammable metals, which can be associated with organometallic reagents.[13] A dry chemical or carbon dioxide extinguisher can also be used.[7][12] Do not use water as it can react violently with this compound.

Troubleshooting Guide

Q1: I observed smoke coming from the septum of my reaction flask containing this compound. What should I do?

  • Possible Cause: The septum may not be providing a complete seal, allowing a small amount of this compound vapor to escape and react with air.

  • Recommended Solution:

    • Ensure the fume hood sash is lowered to a safe working height.

    • Do not remove the needle currently in the septum if one is present.

    • If possible and safe to do so, apply a small amount of grease to the area around the needle entry point to improve the seal.

    • Have an appropriate fire extinguisher and dry sand readily available.

    • If the smoking subsides, proceed with your experiment with extreme caution, continuously monitoring the septum.

    • If the smoking persists or worsens, prepare to quench the reaction.

Q2: My container of this compound has developed a slight positive pressure. Is this normal and how should I handle it?

  • Possible Cause: this compound is volatile, and a slight positive pressure can develop, especially if the container has been stored at a slightly elevated temperature.[1]

  • Recommended Solution:

    • Cool the container in an ice bath for at least 30 minutes before opening to reduce the internal pressure.

    • Always open the container in a fume hood.

    • When accessing the liquid with a syringe, ensure the syringe is properly purged with an inert gas.

    • After withdrawing the desired amount, ensure the container is securely sealed under an inert atmosphere.

Q3: I noticed a white solid forming in my solution of this compound in an organic solvent. What could this be?

  • Possible Cause: The formation of a white solid is likely this compound oxide, which results from the reaction of this compound with oxygen.[1] This indicates a breach in your inert atmosphere.

  • Recommended Solution:

    • Immediately re-evaluate the integrity of your experimental setup. Check for leaks in your glassware, tubing, and inert gas supply.

    • If the contamination is minor and your reaction is not sensitive to small amounts of the oxide, you may be able to proceed.

    • For sensitive reactions, it is best to discard the contaminated solution and start with fresh, pure this compound and a verified inert setup.

Quantitative Data Summary

PropertyValueCitations
Molecular FormulaP(CH₃)₃[1][2]
Molar Mass76.079 g/mol [1]
AppearanceColorless liquid[1][2]
OdorStrong, unpleasant[1]
Density0.738 g/mL at 20 °C[1][2]
Melting Point-86 °C[1][2]
Boiling Point38-40 °C[2][7]
Flash Point-19 °C[1]
Autoignition TemperaturePyrophoric (ignites spontaneously in air)[1][5]
SolubilitySoluble in most organic solvents, insoluble in water[2][8]

Experimental Protocol: Safe Quenching of this compound

This protocol details the steps for safely neutralizing excess this compound. This procedure should be performed in a well-ventilated fume hood, with all necessary PPE.

Materials:

  • Reaction flask containing this compound to be quenched

  • Dropping funnel

  • Inert gas source (Nitrogen or Argon)

  • Stir plate and stir bar

  • Ice bath

  • Quenching solution: Isopropanol (B130326)

  • Secondary quenching solution: 1:1 mixture of isopropanol and water

  • Final quenching solution: Water

  • Acidic solution for neutralization (e.g., citric acid or acetic acid)

Procedure:

  • Inert Atmosphere: Ensure the reaction flask is under a positive pressure of an inert gas (e.g., nitrogen or argon).[15]

  • Cooling: Cool the reaction flask to 0 °C using an ice bath.[15]

  • Initial Quench: Slowly add isopropanol dropwise from the dropping funnel with vigorous stirring. Isopropanol is used first as it reacts less violently than water.[15]

  • Monitor Reaction: Observe the reaction. If there is excessive gas evolution or fuming, stop the addition and allow the reaction to subside before continuing.

  • Secondary Quench: Once the addition of isopropanol no longer produces a vigorous reaction, switch to a 1:1 mixture of isopropanol and water. Continue to add this solution dropwise.[15]

  • Final Quench: After the isopropanol/water mixture addition is complete and the reaction is calm, slowly add water dropwise to ensure all residual this compound is quenched.[15]

  • Warm to Room Temperature: Once the quenching is complete and no further reaction is observed, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least one hour.[15]

  • Neutralization: While still under an inert atmosphere, neutralize the solution by the slow addition of an acidic solution (e.g., citric or acetic acid).[15]

  • Disposal: The neutralized aqueous solution can then be disposed of according to your institution's hazardous waste guidelines.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling this compound cluster_quench Quenching Procedure cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_inert Establish Inert Atmosphere prep_fume_hood->prep_inert prep_cool Cool Reagents to 0°C prep_inert->prep_cool handle_transfer Transfer PMe₃ via Syringe prep_cool->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction quench_cool Cool Reaction to 0°C handle_reaction->quench_cool quench_ipa Slowly Add Isopropanol quench_cool->quench_ipa quench_ipa_water Slowly Add Isopropanol/Water quench_ipa->quench_ipa_water quench_water Slowly Add Water quench_ipa_water->quench_water quench_warm Warm to Room Temperature quench_water->quench_warm quench_neutralize Neutralize with Acid quench_warm->quench_neutralize dispose_waste Dispose of as Hazardous Waste quench_neutralize->dispose_waste hazard_mitigation cluster_hazards Primary Hazards of this compound cluster_controls Control Measures cluster_emergency Emergency Response hazard_pyro Pyrophoric control_eng Engineering Controls (Fume Hood) hazard_pyro->control_eng control_admin Administrative Controls (SOPs, Training) hazard_pyro->control_admin control_ppe Personal Protective Equipment hazard_pyro->control_ppe hazard_flam Highly Flammable hazard_flam->control_eng hazard_flam->control_admin hazard_flam->control_ppe hazard_toxic Toxic hazard_toxic->control_eng hazard_toxic->control_admin hazard_toxic->control_ppe hazard_corr Corrosive hazard_corr->control_admin hazard_corr->control_ppe emergency_spill Spill Response (Inert Absorbent) control_eng->emergency_spill emergency_fire Fire Response (Class D Extinguisher) control_eng->emergency_fire control_admin->emergency_spill control_admin->emergency_fire emergency_first_aid First Aid control_admin->emergency_first_aid control_ppe->emergency_spill control_ppe->emergency_fire control_ppe->emergency_first_aid

References

improving the stability of phosphine-ligated metal catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phosphine-Ligated Metal Catalysts. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and performance of catalysts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phosphine-ligated metal catalysts?

The instability of phosphine-ligated metal catalysts often stems from several key degradation pathways:

  • Phosphine (B1218219) Ligand Oxidation : Electron-rich phosphines are susceptible to oxidation, forming phosphine oxides.[1] This process alters the electronic properties of the ligand, diminishing its ability to stabilize the metal center and leading to catalyst deactivation.[2] This is one of the most common deactivation pathways.[3]

  • P-C Bond Cleavage : The bond between phosphorus and a carbon atom in the ligand's substituent can break.[4][5] This process, which can be promoted by the metal center itself, leads to the irreversible decomposition of the ligand and the catalyst.[6][7][8]

  • Ligand Dissociation : Phosphine ligands can dissociate from the metal center. While often a necessary step in the catalytic cycle, excessive or irreversible dissociation can lead to the formation of inactive metal species, such as metal black precipitates (e.g., palladium black), through agglomeration.[4][9][10]

  • Formation of Inactive Complexes : The catalyst can evolve into off-cycle, unreactive species. This can occur through the formation of bridged dimers, especially in non-coordinating solvents, or through strong coordination with substrates or products, which inhibits turnover.[3][11]

Q2: How do the steric and electronic properties of a phosphine ligand influence catalyst stability?

The steric and electronic characteristics of phosphine ligands are critical in determining the stability and reactivity of the corresponding metal catalyst.[4][12]

  • Electronic Effects : Electron-donating phosphines (typically alkylphosphines) increase the electron density on the metal center. This strengthens the metal-phosphine bond and can accelerate steps like oxidative addition. However, highly electron-rich phosphines can be more prone to oxidation.[1] Conversely, electron-withdrawing groups can weaken the M-P bond.[12]

  • Steric Effects : Sterically bulky ligands (quantified by the Tolman cone angle) play a crucial role in stabilizing the catalyst.[4] They can prevent the close approach of other species that might lead to decomposition and discourage the formation of inactive catalyst dimers.[10][13] Furthermore, bulky ligands often promote the reductive elimination step in cross-coupling reactions, which can enhance catalytic turnover. The strategic placement of bulky substituents can also physically shield the phosphorus atom from oxidation.[14][15]

Q3: My reaction is showing low activity. What are the first analytical steps to diagnose catalyst instability?

If you suspect catalyst instability is causing low reaction yields or slow conversion, the following steps are recommended:

  • Visual Inspection : Check for the formation of precipitates, such as palladium black, which is a clear indicator of catalyst decomposition and agglomeration.[3][9]

  • ³¹P NMR Spectroscopy : This is the most direct method to assess the integrity of the phosphine ligand.[3] The appearance of a new peak, typically shifted downfield from the parent phosphine signal, often corresponds to the formation of phosphine oxide. This allows for the direct observation of ligand degradation.[3]

  • Reaction Profile Analysis : Monitor the reaction progress over time using techniques like GC, HPLC, or ¹H NMR. A reaction that starts but then ceases before completion often points to catalyst deactivation during the process.

Q4: When should I use a chelating (bidentate) phosphine ligand instead of a monodentate one?

Using a chelating phosphine ligand, which binds to the metal center at two points, is an effective strategy to enhance catalyst stability.[4] This is due to the chelate effect , where the entropic cost of dissociation is much higher for a bidentate ligand than for two separate monodentate ligands.[4] Consider using a bidentate ligand when:

  • Ligand dissociation is a suspected problem , leading to catalyst precipitation.

  • The reaction requires high temperatures , which can favor ligand dissociation.

  • You need to enforce a specific geometry around the metal center. The bite angle of the bidentate ligand is a key parameter that influences the catalytic activity and selectivity.[4]

Troubleshooting Guides

Guide 1: Low or No Product Formation

This guide provides a systematic approach to diagnose and resolve issues of low catalytic activity, which may be linked to catalyst instability.

Troubleshooting_Low_Activity start Problem: Low or No Product Formation check_ligand 1. Assess Ligand Integrity (³¹P NMR) start->check_ligand check_reagents 2. Verify Reagent Purity (Substrates, Solvent, Base) check_ligand->check_reagents Ligand OK solution_oxidized Solution: Use fresh or purified ligand. Handle under inert gas. check_ligand->solution_oxidized Degradation Observed? check_conditions 3. Review Reaction Conditions (Temp, Concentration, Atmosphere) check_reagents->check_conditions Reagents OK solution_impure Solution: Purify reagents. Use anhydrous/degassed solvents. check_reagents->solution_impure Impurities Suspected? optimize_ligand 4. Optimize Ligand (Sterics & Electronics) check_conditions->optimize_ligand Conditions OK solution_conditions Solution: Lower temperature. Adjust L:M ratio. Ensure rigorous inert atmosphere. check_conditions->solution_conditions Conditions Harsh? solution_ligand Solution: Switch to bulkier, more electron-donating, or chelating ligand. optimize_ligand->solution_ligand

A decision tree to troubleshoot low catalytic turnover.
Guide 2: Catalyst Precipitation and Deactivation

Catalyst precipitation, often observed as the formation of palladium black, is a common sign of severe deactivation. This workflow helps identify the cause and implement solutions.

Catalyst_Deactivation_Pathway active_catalyst Active Catalyst [M(PR₃)n] dissociation Ligand Dissociation active_catalyst->dissociation unsaturated_species Coordinatively Unsaturated Species dissociation->unsaturated_species agglomeration Agglomeration unsaturated_species->agglomeration precipitate Inactive Precipitate (e.g., Metal Black) agglomeration->precipitate intervention_node intervention_node chelating Intervention: Use Chelating Ligands chelating->dissociation Prevents excess_ligand Intervention: Increase Ligand Concentration excess_ligand->dissociation Shifts Equilibrium additives Intervention: Use Stabilizing Additives (e.g., Phosphine Oxides) additives->agglomeration Inhibits

Pathway of catalyst deactivation via ligand dissociation.

Data Presentation: Ligand Properties

The choice of phosphine ligand is critical for catalyst stability and reactivity. The following table summarizes the key steric and electronic parameters for a selection of common monodentate phosphine ligands, as conceptualized by Tolman.

LigandAbbreviationTolman Cone Angle (θ)°Tolman Electronic Parameter (ν) cm⁻¹Properties
TricyclohexylphosphinePCy₃1702056.1Very bulky, strongly electron-donating
Tri-tert-butylphosphineP(t-Bu)₃1822056.1Extremely bulky, strongly electron-donating
TriphenylphosphinePPh₃1452068.9Moderately bulky, weakly electron-donating
Tri(o-tolyl)phosphineP(o-tol)₃1942066.7Extremely bulky, moderately electron-donating
TrimethylphosphinePMe₃1182064.1Small, electron-donating
TrifluorophosphinePF₃1042110.8Small, strongly electron-withdrawing
  • Tolman Cone Angle (θ) : A measure of the steric bulk of a ligand. Larger values indicate greater steric hindrance.[4]

  • Tolman Electronic Parameter (ν) : Based on the C-O stretching frequency in Ni(CO)₃L complexes. Lower values indicate stronger net electron donation from the phosphine ligand.[4]

Experimental Protocols

Protocol 1: Assessing Ligand Stability by ³¹P NMR Spectroscopy

This protocol outlines a general procedure for monitoring the oxidation of a phosphine ligand during a catalytic reaction.

Objective : To quantify the conversion of a phosphine ligand to its corresponding phosphine oxide.

Materials :

  • Reaction mixture containing the phosphine-ligated catalyst.

  • NMR tube.

  • Deuterated solvent (e.g., CDCl₃).

  • Internal standard (optional, e.g., triphenyl phosphate).

Procedure :

  • Sample Preparation : At specified time points (e.g., t=0, 1h, 4h, 24h), carefully extract a small aliquot (~0.1 mL) from the reaction mixture under an inert atmosphere.

  • Dilution : Dilute the aliquot with a known volume of deuterated solvent in a vial. If using an internal standard for quantification, add it at this stage.

  • Transfer : Transfer the solution to an NMR tube.

  • Data Acquisition : Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T₁ of the phosphorus nuclei of interest).

  • Analysis :

    • Identify the chemical shift of the starting phosphine ligand.

    • Identify the chemical shift of the corresponding phosphine oxide, which typically appears 20-40 ppm downfield.

    • Integrate both peaks. The percentage of ligand oxidation can be calculated as: % Oxidation = [Integral(Phosphine Oxide) / (Integral(Phosphine) + Integral(Phosphine Oxide))] * 100

Protocol 2: General Procedure for Handling Air-Sensitive Catalysts

Strict exclusion of air and moisture is critical for maintaining the stability of many phosphine-ligated catalysts.

Objective : To set up a reaction using standard inert atmosphere techniques.

Equipment :

  • Schlenk line with dual vacuum/inert gas manifold.

  • Schlenk flasks and other appropriate glassware.

  • Cannulas, septa, and glass syringes.

  • Glovebox (alternative).

Procedure :

  • Glassware Preparation : Thoroughly dry all glassware in an oven ( >120°C) overnight and allow it to cool under vacuum or in a desiccator.

  • Inerting the Flask : Assemble the reaction glassware, fit with a septum or stopcock, and connect to the Schlenk line. Evacuate the flask by opening it to the vacuum line, then refill with inert gas (e.g., Argon or Nitrogen). Repeat this "pump-and-purge" cycle at least three times.

  • Adding Solids : Add solid reagents (e.g., catalyst, ligand, substrates) to the flask under a positive pressure of inert gas. If the solids are highly sensitive, this step should be performed in a glovebox.

  • Adding Solvents and Liquid Reagents : Use anhydrous, degassed solvents. Transfer solvents and liquid reagents via a gas-tight syringe or a double-tipped cannula. To degas a solvent, bubble inert gas through it for 30-60 minutes or use the freeze-pump-thaw method.

  • Running the Reaction : Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the inert gas line via a bubbler.

  • Work-up : Quench and work up the reaction as required. If the products are air-sensitive, continue to use inert atmosphere techniques.

References

Navigating the Maze of Phosphine Byproducts: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphine-mediated reactions are powerful tools in synthetic chemistry, integral to the formation of complex molecules in drug discovery and development. However, the unavoidable formation of phosphine (B1218219) byproducts, most notably phosphine oxides and phosphonium (B103445) salts, often presents a significant purification challenge. This technical support center provides a comprehensive guide to troubleshooting and overcoming these common hurdles, ensuring the efficient isolation of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common phosphine byproducts I should be aware of?

A1: The most frequently encountered phosphine byproduct is triphenylphosphine (B44618) oxide (TPPO) , which is generated in a stoichiometric amount in many common reactions like the Wittig, Mitsunobu, and Appel reactions. Other byproducts can include unreacted tertiary phosphines (e.g., triphenylphosphine), other tertiary phosphine oxides (e.g., tributylphosphine (B147548) oxide), secondary phosphine oxides, and phosphonium salts.

Q2: Why is removing triphenylphosphine oxide (TPPO) so challenging?

A2: TPPO is notoriously difficult to remove due to its high polarity, which often causes it to co-elute with polar products during column chromatography.[1] It also has a tendency to be a beautifully crystalline material, which can sometimes mislead researchers into thinking it is their desired product.

Q3: How do I choose the best purification strategy for my product?

A3: The optimal strategy depends on the properties of your desired product (polarity, solubility, stability), the scale of your reaction, and the nature of the phosphine byproduct. For non-polar products, simple methods like precipitation or filtration through a silica (B1680970) plug are often effective. For polar products, techniques like metal salt complexation or specialized chromatography may be necessary.

Q4: Can I use the same method to remove unreacted triphenylphosphine (PPh₃) and TPPO?

A4: While some methods may have some effect on both, it is generally more efficient to first oxidize any residual PPh₃ to TPPO. This can be achieved by a simple workup step, such as washing the reaction mixture with a dilute solution of hydrogen peroxide.[2] This converts the less polar PPh₃ into the highly polar TPPO, which can then be removed using the methods described in this guide.

Q5: Are there ways to avoid the formation of these problematic byproducts altogether?

A5: While byproduct formation is inherent to many phosphine-mediated reactions, strategies to minimize their impact include using catalytic amounts of phosphine where possible, or employing polymer-supported phosphine reagents that can be easily filtered off at the end of the reaction.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during the purification of your products.

Issue 1: My product and triphenylphosphine oxide (TPPO) are co-eluting during column chromatography.
  • Is your product non-polar?

    • Solution: A silica plug filtration is a rapid and effective method. The high polarity of TPPO causes it to strongly adsorb to the silica, while your less polar product can be eluted with a non-polar solvent.[3] It may be necessary to repeat this procedure 2-3 times for complete removal.[3]

  • Is your product polar?

    • Solution 1: Precipitation with a Non-Polar Solvent. If your product is soluble in a moderately polar solvent, you can selectively precipitate the TPPO by adding a non-polar "anti-solvent" like hexanes or pentane.[4]

    • Solution 2: Complexation with Metal Salts. TPPO acts as a Lewis base and can form insoluble complexes with certain metal salts. This is a highly effective method for polar products. Commonly used salts include zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[5][6] The choice of salt and solvent is crucial for optimal results (see Table 1).

Issue 2: I am trying to remove tributylphosphine oxide.
  • Is your product water-insoluble?

    • Solution: Tributylphosphine oxide has some water solubility. An aqueous extraction can be effective in removing it from your organic product.

  • Is your product polar and water-soluble?

    • Solution: This presents a significant challenge. Consider using reverse-phase column chromatography. Alternatively, if your compound is basic, purification using neutral or basic alumina (B75360) as the stationary phase may be effective.[5]

Issue 3: I have a phosphonium salt byproduct in my reaction mixture.
  • Is the phosphonium salt a major impurity?

    • Solution: Ion-Exchange Chromatography. Cation-exchange resins can effectively capture the positively charged phosphonium salts, allowing the neutral product to be washed through. The phosphonium salt can then be eluted separately if desired. Adsorber resins can also be used for this purpose.[7]

Issue 4: My purification method is resulting in low recovery of my desired product.
  • Are you using a metal salt precipitation method?

    • Troubleshooting: Your product may also be coordinating to the metal salt, leading to co-precipitation. Try using a different metal salt; for example, if you are using ZnCl₂, consider switching to MgCl₂ or CaBr₂, which are harder Lewis acids and may have a lower affinity for your product.[5] Also, ensure you are using the correct stoichiometry of the metal salt. An excess can sometimes be detrimental.

  • Are you performing a silica plug filtration?

    • Troubleshooting: Your product might have some affinity for the silica gel. Ensure you are using a sufficiently non-polar solvent for the initial elution. You can then gradually increase the solvent polarity to elute your product while leaving the TPPO adsorbed.

Data Presentation: Comparison of TPPO Removal Strategies

Purification StrategyPrincipleTypical EfficiencyAdvantagesDisadvantagesSuitable for
Precipitation/Crystallization Differential solubility of TPPO and product in a given solvent system.Variable, can be >90%Simple, inexpensive, scalable.Highly dependent on product solubility; may require solvent screening.Products with different solubility profiles from TPPO.
Silica Plug Filtration Strong adsorption of polar TPPO onto silica gel.Good to ExcellentFast, simple, avoids full column chromatography.Less effective for polar products that also adsorb to silica; may require multiple passes.[3]Non-polar to moderately polar products.
Complexation with ZnCl₂ Formation of an insoluble ZnCl₂(TPPO)₂ complex.>90% with 2 equivalents of ZnCl₂.[2]Highly effective even for polar products; chromatography-free.[2]Product may also complex with ZnCl₂; requires an additional filtration step.Polar products.
Complexation with MgCl₂ Formation of an insoluble MgCl₂(TPPO)ₓ complex.Can reduce TPPO to <1% in some cases.Effective in non-polar solvents like toluene.Less effective in ethereal solvents like THF.[6]Products in non-polar or moderately polar solvents.
Complexation with CaBr₂ Formation of an insoluble CaBr₂(TPPO)ₓ complex.95-98% removal from THF.[6]Very effective in ethereal solvents where other salts fail.[6]May be more expensive than other salts.Products in ethereal solvents (THF, 2-MeTHF, MTBE).
Treatment with Oxalyl Chloride Converts TPPO to an insoluble chlorophosphonium salt.HighEffective for complete removal; mild conditions.Generates a new salt byproduct that needs to be filtered off.[6]Products stable to mild acidic conditions.
Co-crystallization with H₂DIAD Forms a 1:1 co-crystal with the reduced byproduct of DEAD.~85% removal reported on industrial scale.[6]Useful in Mitsunobu reactions where H₂DIAD is also a byproduct.Specific to reactions using DEAD.Products from Mitsunobu reactions.

Experimental Protocols

Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) via Precipitation with Zinc Chloride

This protocol is highly effective for removing TPPO from reactions where the product is soluble in a polar solvent like ethanol.[2]

  • Solvent Exchange (if necessary): If the reaction was not performed in ethanol, concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.

  • Dissolution: Dissolve the crude residue in ethanol.

  • Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.

  • Precipitation: At room temperature, add 2 equivalents of the ZnCl₂ solution (relative to the initial amount of triphenylphosphine used in the reaction) to the ethanolic solution of the crude product.

  • Stirring: Stir the mixture for a couple of hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Scraping the inside of the flask can help induce precipitation.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product.

  • Final Purification (Optional): Concentrate the filtrate. If excess zinc chloride is a concern, the residue can be slurried with acetone (B3395972) to dissolve the product, leaving behind the insoluble zinc salts.

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) using a Silica Plug Filtration

This method is ideal for non-polar to moderately polar products that have a significantly different polarity from the highly polar TPPO.[3]

  • Concentration: Concentrate the crude reaction mixture to a viscous oil or solid.

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/diethyl ether or hexane/diethyl ether.

  • Prepare Silica Plug: Prepare a short, wide column ("plug") of silica gel in a sintered glass funnel or a chromatography column.

  • Loading: Carefully add the suspension of the crude product onto the top of the silica plug.

  • Elution: Elute the product with a non-polar solvent or a slightly more polar solvent mixture (e.g., diethyl ether), leaving the TPPO adsorbed to the silica gel. It may be necessary to repeat this process to achieve the desired purity.[3]

Protocol 3: Purification of Phosphonium Salts using an Adsorber Resin

This protocol describes a general method for the removal of impurities, including excess triphenylphosphine, from a crude phosphonium salt product.[7]

  • Column Packing: Pack a chromatography column with a polystyrene-based adsorber resin (e.g., Amberlite XAD16).

  • Loading: Dissolve the crude phosphonium salt in a suitable solvent (e.g., aqueous acetic acid) and load it onto the column.

  • Washing (Polar Impurities): Wash the column with deionized water to remove polar impurities such as acetic acid.

  • Washing (Non-polar Impurities): Wash the column with a non-polar solvent such as n-heptane to remove non-polar impurities like unreacted triphenylphosphine.

  • Elution: Elute the purified phosphonium salt from the resin using a polar solvent such as dichloromethane.

  • Concentration: Concentrate the eluate to obtain the purified phosphonium salt.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process and experimental workflows for common purification scenarios.

Purification_Decision_Tree start Crude Reaction Mixture with Phosphine Byproduct product_polarity What is the polarity of the desired product? start->product_polarity non_polar Non-Polar or Moderately Polar product_polarity->non_polar Non-polar polar Polar product_polarity->polar Polar silica_plug Silica Plug Filtration non_polar->silica_plug precipitation Precipitation with Non-Polar Solvent polar->precipitation If soluble in moderately polar solvent ion_exchange Phosphonium Salt? polar->ion_exchange metal_complexation Complexation with Metal Salts (ZnCl₂, MgCl₂, CaBr₂) ion_exchange->metal_complexation No ion_exchange_yes Ion-Exchange Chromatography ion_exchange->ion_exchange_yes Yes

Caption: Decision tree for selecting a purification strategy.

Silica_Plug_Workflow start Concentrate Crude Reaction Mixture suspend Suspend in Non-Polar Solvent (e.g., Hexane/Ether) start->suspend load_sample Load Suspension onto Silica Plug suspend->load_sample prepare_plug Prepare Short Silica Plug prepare_plug->load_sample elute_product Elute Product with Non-Polar/Slightly Polar Solvent load_sample->elute_product collect_filtrate Collect Filtrate (Contains Product) elute_product->collect_filtrate tppo_adsorbed TPPO Remains Adsorbed on Silica elute_product->tppo_adsorbed Metal_Salt_Workflow start Crude Mixture in Polar Solvent (e.g., Ethanol) add_metal_salt Add Metal Salt Solution (e.g., 2 eq. ZnCl₂ in EtOH) start->add_metal_salt stir Stir for 2 hours at Room Temperature add_metal_salt->stir precipitate Insoluble TPPO-Metal Complex Precipitates stir->precipitate filter Vacuum Filtration precipitate->filter filtrate Filtrate Contains Purified Product filter->filtrate solid Solid is TPPO-Metal Complex filter->solid

References

Technical Support Center: Work-up Procedures for Reactions Involving Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals during the work-up of reactions involving phosphine (B1218219) ligands.

Troubleshooting Guide

Issue 1: Difficulty Removing Triphenylphosphine (B44618) Oxide (TPPO) from the Reaction Mixture.

Symptoms:

  • The presence of a persistent, often crystalline, white solid in the product.

  • Contamination of the desired product with TPPO, as confirmed by NMR or other analytical techniques.

  • Low yields after purification due to co-elution with the product during chromatography.

Possible Causes:

  • High solubility of TPPO in the work-up and purification solvents.

  • Similar polarity of the product and TPPO.

Solutions:

  • Selective Precipitation with Metal Salts: This is a highly effective method for removing TPPO, especially for products that are not highly non-polar.[1] Metal salts coordinate to the oxygen atom of TPPO, forming an insoluble complex that can be removed by filtration.[2][3]

    • Zinc Chloride (ZnCl₂): Particularly effective in polar solvents like ethanol.[3][4]

    • Magnesium Chloride (MgCl₂): Works well in less polar solvents such as toluene (B28343) and ethyl acetate.[2]

    • Calcium Bromide (CaBr₂): Useful for precipitation in ethereal solvents like THF, 2-MeTHF, and MTBE.[2]

  • Crystallization/Precipitation by Solvent Manipulation: The low solubility of TPPO in certain solvents can be exploited for its removal.[4][5]

    • Non-polar Solvents: TPPO is poorly soluble in non-polar solvents like hexane, cyclohexane, and petroleum ether.[4][5] Adding these as anti-solvents to a solution of the crude product can induce TPPO precipitation.

    • Cold Solvents: The solubility of TPPO decreases at lower temperatures. Cooling the reaction mixture in solvents like diethyl ether or toluene can facilitate its crystallization.[4][5]

  • Chromatographic Purification: While often a last resort due to being time-consuming, it can be effective.

    • Silica (B1680970) Plug: For relatively non-polar products, a quick filtration through a plug of silica gel can remove a significant amount of TPPO. The crude mixture is typically loaded in a minimal amount of a non-polar solvent (e.g., pentane/ether), and the product is eluted with a more polar solvent, leaving the TPPO adsorbed on the silica.[6]

Issue 2: Unreacted Phosphine Ligand Complicates Purification.

Symptoms:

  • Presence of the starting phosphine ligand in the final product.

  • The phosphine ligand co-elutes with the product during chromatography.

Possible Causes:

  • Use of excess phosphine ligand in the reaction.

  • Incomplete reaction.

Solutions:

  • Oxidation to Phosphine Oxide: Unreacted phosphines can often be converted to their corresponding oxides, which can then be removed using the methods described in Issue 1 . This can be achieved by:

    • Bubbling air through the reaction mixture.[1]

    • A dilute hydrogen peroxide wash during the aqueous work-up.[1][7]

  • Scavenging with Copper(I) Chloride (CuCl): CuCl can effectively sequester a wide range of mono- and bidentate phosphine ligands by forming insoluble complexes that can be filtered off.[8] This method is advantageous as it is rapid and uses an inexpensive reagent.[8]

Issue 3: Emulsion Formation During Aqueous Extraction.

Symptoms:

  • The organic and aqueous layers fail to separate cleanly during work-up.

Possible Causes:

Solutions:

  • Addition of Brine: Washing with a saturated aqueous solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.[1]

  • Filtration through Celite®: Passing the entire mixture through a pad of Celite® can help to break the emulsion.[1]

  • Centrifugation: If available, centrifugation is a very effective method for separating stubborn emulsions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in reactions using triphenylphosphine and how can I remove it?

A1: The most common byproduct is triphenylphosphine oxide (TPPO). The optimal removal method depends on your product's properties. For non-polar products, filtration through a silica plug is often sufficient.[6] For more polar products, precipitating TPPO as a metal salt complex with reagents like ZnCl₂, MgCl₂, or CaBr₂ is a highly effective, chromatography-free approach.[1][2][3]

Q2: I am using a chiral, expensive phosphine ligand. Is there a way to recover it after the reaction?

A2: Yes, in some cases, recovery is possible. The method of scavenging with CuCl allows for the isolation of the CuCl-phosphine complex. The phosphine ligand can then potentially be recovered from this complex, for example, by treatment with a dithiol.[8]

Q3: My phosphine ligand is air-sensitive. How can I prevent its oxidation during the reaction and work-up?

A3: To prevent oxidation, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up. All solvents should be thoroughly degassed prior to use.[1] If you suspect oxidation has occurred, ³¹P NMR spectroscopy can be used to identify the presence of the phosphine oxide.[9]

Q4: Can I use the same methods to remove other phosphine oxides besides TPPO?

A4: The principles of the methods described (precipitation, crystallization, and chromatography) are generally applicable to other phosphine oxides. However, the specific solvents and reagents may need to be optimized based on the solubility and reactivity of the particular phosphine oxide and your desired product.

Data Presentation

Table 1: Comparison of Triphenylphosphine Oxide (TPPO) Removal Methods

MethodReagent(s)Typical SolventsAdvantagesDisadvantages
Precipitation with ZnCl₂ Zinc Chloride (ZnCl₂)Ethanol, Isopropanol, Ethyl Acetate[3]Highly efficient, chromatography-free.[3]Requires an additional filtration step and subsequent removal of excess zinc salts.
Precipitation with MgCl₂ Magnesium Chloride (MgCl₂)Toluene, Ethyl Acetate[2]Effective in less polar solvents.[2]Incompatible with THF.[2]
Precipitation with CaBr₂ Calcium Bromide (CaBr₂)THF, 2-MeTHF, MTBE, Toluene[2]Works well in ethereal solvents where other salts are less effective.[2]May require solvent exchange if the reaction was not performed in a suitable solvent.
Solvent Precipitation Hexane, Cyclohexane, PentaneDiethyl Ether, TolueneSimple, does not require additional reagents.May not be as efficient as precipitation with metal salts; product might co-precipitate.
Silica Gel Chromatography Silica GelPentane/Ether, Hexane/EtherEffective for non-polar products.[6]Can be time-consuming and may lead to product loss on the column.

Table 2: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents

SolventSolubilityReference
WaterAlmost Insoluble[5]
CyclohexaneAlmost Insoluble[5]
Petroleum EtherAlmost Insoluble[5]
HexaneAlmost Insoluble[5]
EthanolSoluble[5]
MethanolSoluble[5]
Isopropyl AlcoholSoluble[5]
TolueneSoluble (especially when warm)[5]

Experimental Protocols

Protocol 1: Removal of TPPO using Zinc Chloride
  • Solvent Exchange: After the reaction is complete, concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent. Redissolve the residue in ethanol.[1][3]

  • Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution (typically 2 equivalents relative to the initial amount of triphenylphosphine) to the ethanolic solution of your crude product at room temperature.[1][3]

  • Stirring and Filtration: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. If precipitation is slow, gently scraping the inside of the flask can help induce it. Collect the precipitate by vacuum filtration.[1][3]

  • Product Isolation: The filtrate contains your desired product. Concentrate the filtrate and, if necessary, slurry the residue with a solvent in which your product is soluble but excess ZnCl₂ is not (e.g., acetone) to remove any remaining inorganic salts.[1][3]

Protocol 2: Scavenging of Unreacted Phosphine Ligands with CuCl
  • Addition of Scavenger: After the reaction work-up (e.g., aqueous extraction), dissolve the crude product in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or THF. Add solid CuCl (typically 0.33-1 equivalent per phosphine) to the solution at room temperature.[8]

  • Stirring and Precipitation: Stir the mixture for approximately 10-15 minutes. A precipitate of the CuCl-phosphine complex should form.[8]

  • Filtration: Remove the precipitate by filtration. The filtrate contains the crude product, now depleted of the phosphine ligand.

  • Further Purification: The filtrate can then be concentrated and subjected to further purification as needed.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up Options cluster_purification Purification reaction Crude Reaction Mixture (Product, TPPO, +/- unreacted PPh₃) oxidation Oxidize PPh₃ to TPPO (e.g., air, H₂O₂) reaction->oxidation If PPh₃ is present precipitation Precipitate TPPO with Metal Salt (e.g., ZnCl₂ in EtOH) reaction->precipitation If no PPh₃ is present scavenging Scavenge PPh₃ with CuCl reaction->scavenging Alternative for PPh₃ chromatography Silica Plug Filtration reaction->chromatography For non-polar products oxidation->precipitation filtration Filter to remove [Metal(TPPO)n] complex precipitation->filtration pure_product Purified Product filtration->pure_product filter_phosphine Filter to remove [CuCl(PPh₃)n] complex scavenging->filter_phosphine filter_phosphine->pure_product chromatography->pure_product

Caption: Workflow for the work-up and purification of reactions involving phosphine ligands.

troubleshooting_guide cluster_issues Common Issues cluster_solutions_tppo Solutions for TPPO cluster_solutions_phosphine Solutions for Unreacted Phosphine cluster_solutions_emulsion Solutions for Emulsion start Problem during Work-up tppo_removal Difficulty Removing TPPO start->tppo_removal phosphine_removal Unreacted Phosphine Present start->phosphine_removal emulsion Emulsion Formation start->emulsion metal_salt Precipitate with Metal Salts (ZnCl₂, MgCl₂, CaBr₂) tppo_removal->metal_salt solvent_precip Precipitate with Anti-Solvent (Hexane, Pentane) tppo_removal->solvent_precip silica_plug Silica Plug Filtration tppo_removal->silica_plug oxidize Oxidize to TPPO phosphine_removal->oxidize scavenge Scavenge with CuCl phosphine_removal->scavenge brine Add Brine emulsion->brine celite Filter through Celite® emulsion->celite

Caption: Troubleshooting logic for common work-up issues with phosphine ligands.

References

compatibility of trimethylphosphine with different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the compatibility of trimethylphosphine with various solvent systems. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the safe and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound (PMe₃) is a highly versatile organophosphorus compound widely used as a ligand in organometallic chemistry and as a reagent in organic synthesis. Its strong nucleophilicity and relatively small steric footprint make it an effective ligand for a variety of metal catalysts used in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. It is also utilized in the Wittig and Mitsunobu reactions.

Q2: What are the primary safety concerns when working with this compound?

This compound is a toxic and pyrophoric liquid, meaning it can ignite spontaneously in air.[1] It is also highly reactive and should be handled with extreme caution in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[2] Personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves, is mandatory.

Q3: How should this compound be stored?

This compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It is typically supplied as a solution in a stable solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343). The container should be tightly sealed under an inert atmosphere to prevent contact with air and moisture.[2]

Q4: In which solvents is this compound soluble?

This compound is miscible with many common organic solvents, including tetrahydrofuran (THF) and toluene. It is also described as soluble in most organic solvents.[3] Its solubility in water is reported with some variation, ranging from low to soluble, suggesting moderate solubility.[3][4]

Troubleshooting Guide: Solvent Compatibility Issues

This guide addresses specific issues that may arise during experiments involving this compound and various solvent systems.

Issue Potential Cause Recommended Action
Reaction failure or low yield Solvent incompatibility: The solvent may be reacting with the this compound or other reagents.Consult the solvent compatibility table below. Ensure the chosen solvent is inert under the reaction conditions. Ethereal solvents like THF and diethyl ether, and hydrocarbon solvents like toluene are generally good choices.
Unexpected side products Reaction with protic solvents: this compound is a Brønsted base and can be protonated by protic solvents like alcohols or water, especially at elevated temperatures. This can affect its nucleophilicity and lead to unwanted side reactions.If a protic solvent is necessary, consider running the reaction at a lower temperature. Alternatively, use a non-protic solvent if the reaction chemistry allows.
Reaction with halogenated solvents: this compound can react with chlorinated solvents such as dichloromethane (B109758) (DCM) and chloroform, particularly in the presence of metals or under photochemical conditions.[5] This can lead to the formation of phosphonium (B103445) salts and other byproducts.Avoid using halogenated solvents with this compound unless there is a specific, documented protocol that confirms their compatibility under the reaction conditions.
Difficulty in product purification High-boiling solvent: If a high-boiling solvent is used, its removal during workup can be challenging, especially if the desired product is also of low volatility.Select a solvent with a boiling point that allows for easy removal by rotary evaporation without affecting the product. Diethyl ether or THF are often suitable choices.
Precipitation of reagents Poor solubility: The starting materials or intermediates may not be sufficiently soluble in the chosen solvent system.Refer to the solvent compatibility table for guidance. A solvent mixture may be necessary to achieve adequate solubility for all components.

Solvent Compatibility Data

Solvent Class Solvent Examples Compatibility/Solubility Notes
Ethereal Solvents Diethyl ether, Tetrahydrofuran (THF), 1,4-DioxaneMiscible/HighGenerally excellent choices for reactions involving PMe₃. Commercially available as solutions in THF.[6]
Hydrocarbon Solvents Toluene, Hexane, PentaneMiscible/HighGood inert solvents for many applications. Commercially available as solutions in toluene.
Polar Aprotic Solvents Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Generally SolubleUse with caution. While likely soluble, the reactivity of these solvents with highly nucleophilic PMe₃ should be considered, especially at elevated temperatures.
Protic Solvents Water, Methanol, EthanolModerately Soluble to Low SolubilityCan react with PMe₃ via protonation.[7] Use should be carefully evaluated based on the specific reaction requirements.
Halogenated Solvents Dichloromethane (DCM), Chloroform (CHCl₃)Not Recommended Prone to reaction with PMe₃, which can act as both a nucleophile and a reductant.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution (Example: 0.5 M in THF)

! WARNING: This procedure must be performed in a certified fume hood under an inert atmosphere. All glassware must be thoroughly dried and purged with an inert gas before use.

Materials:

  • Neat this compound

  • Anhydrous tetrahydrofuran (THF)

  • Dry, nitrogen-flushed Schlenk flask with a magnetic stir bar

  • Dry, nitrogen-flushed graduated cylinder or syringe

  • Septa and needles

Procedure:

  • In the fume hood, ensure a steady flow of inert gas (nitrogen or argon) into the Schlenk flask.

  • Using a dry, nitrogen-flushed syringe, carefully transfer the required volume of anhydrous THF into the Schlenk flask. For example, to prepare 50 mL of a 0.5 M solution, you would start with approximately 40 mL of THF.

  • Cool the THF in the Schlenk flask to 0 °C using an ice bath. This will help to dissipate any heat generated upon addition of the this compound.

  • Calculate the required mass and volume of neat this compound. (Density of PMe₃ ≈ 0.738 g/mL).

  • Using a separate, dry, and pre-weighed syringe, carefully draw up the calculated volume of neat this compound.

  • Slowly add the this compound dropwise to the cooled and stirring THF in the Schlenk flask via the septum.

  • Once the addition is complete, allow the solution to stir at 0 °C for 10-15 minutes.

  • Remove the ice bath and allow the solution to warm to room temperature.

  • Add additional anhydrous THF to reach the final desired volume (e.g., 50 mL).

  • The resulting solution should be stored under an inert atmosphere in a tightly sealed container.

Protocol 2: Safe Handling and Disposal of this compound

Handling:

  • Always work in a fume hood and under an inert atmosphere.[2]

  • Ground and bond containers when transferring to prevent static discharge.

  • Use non-sparking tools.[8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • In case of a spill, evacuate the area and follow your institution's emergency procedures for reactive chemicals.

Disposal:

  • Unused or waste this compound and its solutions are considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Small quantities of this compound can be quenched by slow addition to a solution of a suitable oxidizing agent, such as dilute sodium hypochlorite (B82951) (bleach), under an inert atmosphere and with cooling. This converts it to the much less hazardous this compound oxide. This procedure should only be carried out by trained personnel.

  • Contaminated materials (e.g., syringes, septa, paper towels) should be collected in a sealed container and disposed of as hazardous waste.

Visual Guides

experimental_workflow cluster_prep Preparation of PMe₃ Solution prep_start Start: Inert Atmosphere dry_solvent Add Dry Solvent to Schlenk Flask prep_start->dry_solvent 1 cool_solvent Cool Solvent to 0°C dry_solvent->cool_solvent 2 add_pme3 Slowly Add Neat PMe₃ cool_solvent->add_pme3 3 stir_solution Stir and Equilibrate add_pme3->stir_solution 4 final_volume Adjust to Final Volume stir_solution->final_volume 5 store_solution Store Under Inert Gas final_volume->store_solution 6 solvent_selection_logic start Solvent Selection for Reaction with PMe₃ is_protic Is the solvent protic? (e.g., water, alcohols) start->is_protic is_halogenated Is the solvent halogenated? (e.g., DCM, CHCl₃) is_protic->is_halogenated No use_with_caution Use with caution. Potential for protonation. is_protic->use_with_caution Yes is_aprotic_nonhalogenated Is the solvent aprotic and non-halogenated? (e.g., THF, Toluene) is_halogenated->is_aprotic_nonhalogenated No not_recommended Not Recommended. Potential for reaction. is_halogenated->not_recommended Yes recommended Generally Recommended. Inert under most conditions. is_aprotic_nonhalogenated->recommended Yes

References

Technical Support Center: Trimethylphosphine Complex Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylphosphine (PMe3) complexes. The information is designed to help identify and understand potential decomposition pathways encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound complex appears to be unstable in solution, even under an inert atmosphere. What are the likely decomposition pathways?

A1: Instability of this compound complexes in solution often arises from several key decomposition pathways. The most common include:

  • Ligand Dissociation: The this compound (PMe3) ligand can dissociate from the metal center. This is often a reversible process, but the resulting coordinatively unsaturated species can be highly reactive and lead to further decomposition. The rate of dissociation is influenced by the metal, its oxidation state, and the steric and electronic properties of the other ligands.

  • Reductive Elimination: This pathway is particularly prevalent for complexes in higher oxidation states (e.g., Pt(IV), Au(III)). It involves the formation of a new bond between two ligands and a reduction in the metal's oxidation state. Reductive elimination can be preceded by ligand dissociation.[1][2][3] For instance, alkylgold(I) phosphine (B1218219) compounds can decompose through a bimolecular reductive elimination pathway to form an alkane.[4]

  • β-Hydride Elimination: If your complex contains an alkyl ligand with a hydrogen atom on the second carbon from the metal (the β-carbon), β-hydride elimination can occur. This process requires a vacant coordination site on the metal, which can be generated by PMe3 dissociation.[5]

  • P-C Bond Activation: Although less common, the phosphorus-carbon bond of the PMe3 ligand itself can be cleaved by a reactive metal center, leading to complex degradation.

Q2: I am observing the formation of unexpected side products in my reaction. How can I determine if it is due to the decomposition of my PMe3 complex?

A2: Identifying decomposition products is key to understanding the underlying pathway. Several analytical techniques can be employed:

  • NMR Spectroscopy: 31P NMR is highly effective for monitoring the phosphorus-containing species in your reaction mixture. The appearance of new peaks, particularly a signal for free PMe3 or its oxide (O=PMe3), can indicate ligand dissociation or decomposition. 1H NMR can help identify new organic products formed from reductive elimination or other ligand-based reactions.[6][7]

  • Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful for identifying intermediates and final products of decomposition in solution.[8] For volatile or thermally sensitive compounds, specialized introduction techniques may be necessary to avoid decomposition in the mass spectrometer.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile organic products that may result from reductive elimination or β-hydride elimination.

Q3: My catalytic reaction is sluggish, and I suspect catalyst decomposition. How can adding excess this compound help?

A3: A sluggish catalytic reaction can indeed be a sign of catalyst decomposition. If the decomposition pathway involves an initial dissociation of a PMe3 ligand, adding an excess of free PMe3 to the reaction mixture can suppress this dissociation by Le Châtelier's principle.[2] This keeps the active catalyst in its desired, stable form. However, be aware that excess PMe3 can also inhibit catalysis if a vacant coordination site is required for substrate binding in the catalytic cycle.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Low or no reactivity in a catalytic cycle. PMe3 dissociation leading to an inactive or decomposed catalyst.Add a controlled excess of PMe3 to the reaction mixture. Monitor the reaction progress to find the optimal concentration.
Formation of metallic precipitates (e.g., black powder). Reductive elimination leading to the formation of the elemental metal.Lower the reaction temperature. Consider using a more strongly coordinating PMe3 analogue if available.
Appearance of new signals in 31P NMR, including free PMe3. Ligand dissociation.Perform variable temperature NMR studies to understand the dissociation dynamics. Add excess PMe3 to suppress dissociation.
Detection of alkanes or alkenes in the reaction headspace by GC-MS. Reductive elimination or β-hydride elimination.If β-hydride elimination is suspected, consider synthesizing a complex with an alkyl ligand that lacks β-hydrogens. For reductive elimination, modifying the electronic properties of other ligands may help.

Experimental Protocols

Protocol 1: Monitoring PMe3 Dissociation by 31P{1H} NMR Spectroscopy

This protocol allows for the qualitative and quantitative assessment of this compound ligand dissociation from a metal complex.

Methodology:

  • Sample Preparation: Prepare a solution of your this compound complex in a suitable deuterated solvent in an NMR tube under an inert atmosphere. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Initial Spectrum: Acquire a 31P{1H} NMR spectrum at room temperature. Note the chemical shift of your complex.

  • Addition of Excess PMe3: To a separate, identical sample, add a known excess of free PMe3 (e.g., 1-10 equivalents). Acquire another 31P{1H} NMR spectrum.

  • Data Analysis:

    • If you observe a separate peak for free PMe3 and your complex, and the peak for your complex remains sharp, ligand exchange is slow on the NMR timescale.

    • If the peaks for the complex and free PMe3 broaden or coalesce, this indicates that ligand exchange is occurring on the NMR timescale.

    • By integrating the signals for the complex and free PMe3, you can determine the equilibrium constant for the dissociation, provided the system is at equilibrium.

  • Variable Temperature Studies: Acquiring spectra at different temperatures can provide thermodynamic information about the dissociation process.

Protocol 2: Identification of Decomposition Products by ESI-MS

This protocol is designed to identify soluble products resulting from the decomposition of a this compound complex.

Methodology:

  • Reaction Setup: Run your reaction under the conditions where you suspect decomposition is occurring.

  • Sample Preparation: At various time points, take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., methanol, acetonitrile) that is compatible with ESI-MS. The dilution will quench the reaction and prepare the sample for analysis.

  • Mass Spectrometry Analysis: Infuse the diluted sample directly into the electrospray source of the mass spectrometer. Acquire spectra in both positive and negative ion modes.

  • Data Interpretation:

    • Look for the mass-to-charge ratio (m/z) corresponding to your starting complex. A decrease in its intensity over time indicates consumption.

    • Search for new m/z peaks that could correspond to potential decomposition products. For example, if you suspect reductive elimination of an alkyl and a halide ligand, search for the m/z of the resulting complex with a lower oxidation state.

    • Isotope patterns, especially for metals like platinum or palladium, are crucial for confirming the identity of metal-containing species.

Visualizing Decomposition Pathways

The following diagrams illustrate common decomposition pathways of this compound complexes.

Ligand_Dissociation Complex LnM-PMe3 Dissociated LnM + PMe3 Complex->Dissociated k1 Dissociated->Complex k-1 Decomposition Decomposition Products Dissociated->Decomposition k2 Reductive_Elimination Start LnM(R)(X)(PMe3) Product LnM(PMe3) + R-X Start->Product Reductive Elimination Beta_Hydride_Elimination Start LnM(CH2CH2R)(PMe3) Dissociation LnM(CH2CH2R) - PMe3 Start->Dissociation PMe3 dissociation Product LnM(H)(CH2=CHR) + PMe3 Dissociation->Product β-H elimination Troubleshooting_Workflow cluster_observe Observation cluster_hypothesize Hypothesis Generation cluster_test Experimental Testing cluster_confirm Confirmation Issue Reaction Failure or Unexpected Products PMe3_Diss PMe3 Dissociation? Issue->PMe3_Diss Red_Elim Reductive Elimination? Issue->Red_Elim Beta_Hydride β-Hydride Elimination? Issue->Beta_Hydride Add_PMe3 Add Excess PMe3 PMe3_Diss->Add_PMe3 NMR_MS Analyze Products (NMR, MS) Red_Elim->NMR_MS Beta_Hydride->NMR_MS Modify_Ligand Modify Ligands Beta_Hydride->Modify_Ligand Confirm_Diss Reactivity Restored Add_PMe3->Confirm_Diss Confirm_Elim Identify R-X or Alkene NMR_MS->Confirm_Elim Confirm_Beta Decomposition Stopped Modify_Ligand->Confirm_Beta

References

Technical Support Center: Handling Accidental Spills of Trimethylphosphine Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on how to safely manage accidental spills of trimethylphosphine (PMe₃) solution.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first aid measures in case of exposure to this compound solution?

A1: Immediate action is critical. The required response depends on the route of exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[1][2] Rinse the affected skin with plenty of water and soap.[1][3] If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[2][4][5] Remove contact lenses if present and easy to do.[1][4][5] Seek immediate medical attention.[2][5]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4][5] If breathing is difficult, give oxygen.[6] If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was inhaled.[2][5] Call a physician or Poison Control Center immediately.[1][5]

  • Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water.[1][4] Never give anything by mouth to an unconscious person.[1][6] Call a physician or Poison Control Center immediately.[1][5]

Q2: What are the primary hazards of this compound?

A2: this compound is a hazardous material with multiple risks. It is a colorless, pyrophoric (ignites spontaneously in air) liquid that is toxic and corrosive.[7] It can cause severe skin burns and eye damage.[1] Vapors may form explosive mixtures with air and can cause respiratory irritation.[5][8]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling a this compound spill?

A3: Anyone involved in the cleanup must wear appropriate PPE. This includes:

  • Hand Protection: Chemical-impermeable gloves (e.g., butyl-rubber).[1][8] Always inspect gloves before use.[1][8]

  • Eye/Face Protection: Tightly fitting safety goggles or chemical safety goggles and a face shield.[1][5]

  • Skin and Body Protection: Fire/flame resistant and impervious clothing, such as a lab coat or apron.[1][6] For larger spills, full protective clothing may be necessary.[6]

  • Respiratory Protection: For spills that may generate vapors, a NIOSH/MSHA approved respirator is necessary.[2][5] In case of insufficient ventilation, a self-contained breathing apparatus (SCBA) should be used.[5][8]

Q4: How do I dispose of the waste generated from the cleanup?

A4: All contaminated materials, including absorbents, used PPE, and cleaning tools, must be treated as hazardous waste.

  • Collect all cleanup residues and place them into a suitable, labeled, and closed container for disposal.[1][5] For absorbed liquids or dry powders, double-bag the residue in plastic bags.[9]

  • Label the container clearly as "Spill Debris involving this compound" and include the date and responsible person's name.[9][10]

  • Dispose of the waste through an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[4][5][8] Do not dispose of spilled hazardous materials in the regular trash.[11]

Q5: What should I do in case of a large spill?

A5: For a large spill, do not attempt to clean it up yourself.

  • Immediately alert others in the area and evacuate personnel to a safe location, staying upwind of the spill.[1][5]

  • If the material is volatile or flammable, remove all sources of ignition from the area.[1][5]

  • Close the laboratory door to contain vapors.[9]

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[10]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueCitations
Chemical Formula C₃H₉P[7]
Molar Mass 76.079 g·mol⁻¹[7]
Appearance Colorless liquid[1][7]
Boiling Point 38-40 °C (100-104 °F)[1][7]
Melting Point -86 °C (-123 °F)[1][7]
Flash Point -19 °C (-2 °F)[7]
Vapor Pressure 49.9 kPa (at 20 °C)[7]

Experimental Protocol: Spill Cleanup Procedure

This protocol outlines the detailed methodology for containing, neutralizing, and cleaning a small-scale this compound solution spill.

1. Immediate Response & Assessment 1.1. Alert Personnel: Immediately notify all personnel in the vicinity of the spill.[12] 1.2. Assess the Spill: Quickly assess the size and nature of the spill to determine if it can be managed by lab personnel or requires an emergency response team.[12] For any large spill, evacuate and call for emergency assistance.[1][10] 1.3. Ventilation: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.[4][5] 1.4. Ignition Sources: Extinguish all nearby flames and remove any sources of ignition, as this compound is highly flammable.[1][5] Use only non-sparking tools.[5][6]

2. Spill Containment & Absorption 2.1. Don PPE: Put on the required personal protective equipment as detailed in the FAQ section.[1][5] 2.2. Contain the Spill: Prevent the spill from spreading. Create a dike around the spill's outer edges using absorbent materials like "containment snakes," sand, or cat litter.[9][13] Work from the outside of the spill toward the center.[9][11] 2.3. Protect Drains: Ensure the spill does not enter any drains.[1][8] Cover drains if necessary.[8][10] 2.4. Absorb the Liquid: Apply an inert absorbent material such as vermiculite, dry sand, or spill pillows over the contained liquid.[5][6][9]

3. Neutralization & Cleanup 3.1. Neutralization: PMe₃ can be oxidized to the much safer phosphine (B1218219) oxide.[7] After absorption, the material can be treated with a dilute solution of sodium hypochlorite (B82951) (household bleach) or hydrogen peroxide.[7] Caution: This process can be exothermic; apply the neutralizing agent slowly and carefully from the edges inward. 3.2. Collect Residue: Once the spill is fully absorbed and neutralized, carefully scoop or sweep up the material using spark-proof tools.[5][9] 3.3. Package Waste: Place the collected residue into a heavy-duty plastic bag or a compatible, sealable container.[9][10][14]

4. Decontamination 4.1. Clean Spill Area: Decontaminate the surface where the spill occurred. Use a solution of detergent and water, or a bleach solution, and wipe the area thoroughly.[12][13][14] 4.2. Collect Cleaning Materials: Absorb the decontamination solution with fresh absorbent pads or paper towels and add them to the hazardous waste container.[12][14] 4.3. Decontaminate Tools: Clean all non-disposable tools used during the cleanup.[15] 4.4. Remove PPE: Remove all PPE carefully to avoid contaminating yourself. Dispose of all disposable items as hazardous waste.[8] 4.5. Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after the cleanup is complete.[1][8]

Mandatory Visualization

The following workflow diagram illustrates the logical steps for responding to an accidental spill of this compound solution.

Spill_Workflow cluster_prep Phase 1: Immediate Response cluster_action Phase 2: Action cluster_cleanup Phase 3: Cleanup & Decontamination spill Spill Occurs assess Assess Spill Size & Immediate Hazards spill->assess decision Large or Unmanageable? assess->decision evacuate EVACUATE AREA Alert EHS/Emergency Services decision->evacuate Yes ppe Don Appropriate PPE decision->ppe No (Small Spill) contain Contain Spill & Protect Drains (Use inert dikes) ppe->contain absorb Absorb with Inert Material (e.g., Vermiculite, Sand) contain->absorb neutralize Neutralize with Oxidizing Agent (e.g., dilute bleach) absorb->neutralize collect Collect Waste (Use non-sparking tools) neutralize->collect decon Decontaminate Area & Equipment collect->decon dispose Package & Label Waste for Hazardous Disposal decon->dispose

Caption: Workflow for handling accidental this compound spills.

References

Technical Support Center: Glove Selection for Handling Trimethylphosphine in THF

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the appropriate selection of gloves when handling solutions of trimethylphosphine in tetrahydrofuran (B95107) (THF).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards when handling a solution of this compound in THF?

A1: Both this compound and THF present significant hazards. This compound is a toxic and pyrophoric (ignites spontaneously in air) organophosphorus compound. THF is a flammable solvent that can cause skin irritation and dehydration; it is also readily absorbed through the skin. Therefore, selecting appropriate chemical-resistant gloves is critical to prevent dermal exposure.

Q2: Which glove materials are generally recommended for handling THF?

A2: For handling THF, materials such as Butyl rubber and laminate gloves (like Silver Shield® or 4H®) are often recommended for prolonged contact due to their high resistance to permeation.[1] Nitrile gloves may be suitable for incidental splash protection, but their breakthrough times can be short.[1] It is crucial to consult the glove manufacturer's specific chemical resistance data.

Q3: What type of gloves should I use for this compound?

A3: While specific permeation data for this compound is limited, general recommendations for organophosphorus compounds suggest using unlined, liquid-proof gloves made of materials like neoprene, butyl rubber, nitrile, or Viton®.[2][3] Given its hazardous nature, a highly resistant glove is essential.

Q4: Since I am working with a solution, which chemical should I base my glove selection on?

A4: When working with a chemical mixture, the glove selection should be based on the component with the shortest breakthrough time. In the case of this compound in THF, THF is known to be aggressive towards many common glove materials. Therefore, your primary consideration for glove material should be its resistance to THF.

Q5: Can I reuse my gloves after working with this compound in THF?

A5: It is not recommended to reuse disposable gloves. For reusable gloves, such as thicker butyl rubber gloves, you must follow your institution's specific decontamination procedures. However, given the pyrophoric and toxic nature of this compound, disposing of the gloves after a single use is the safest practice to avoid cross-contamination and unexpected degradation.

Q6: What does "breakthrough time" mean, and why is it important?

A6: Breakthrough time is the time it takes for a chemical to permeate through the glove material and be detected on the inside.[4][5][6] A longer breakthrough time indicates better protection. This is a critical factor in glove selection, especially when prolonged chemical contact is anticipated.

Glove Material Compatibility Data

The following table summarizes the general chemical resistance of common glove materials to Tetrahydrofuran (THF) and provides recommendations for this compound based on its classification as an organophosphorus compound.

Glove MaterialTetrahydrofuran (THF) ResistanceThis compound (as an Organophosphorus Compound) RecommendationTypical Use Case
Butyl Rubber Excellent (Longer breakthrough times)Recommended Prolonged handling or immersion
Laminate (e.g., Silver Shield®) Excellent (Very high resistance)Recommended High-risk applications, handling concentrated solutions
Neoprene Fair to Good Recommended Moderate splash protection
Nitrile Poor to Fair (Short breakthrough times)[1]Recommended for incidental contact [2][3]Incidental splash protection only; requires immediate replacement upon contact
Natural Rubber (Latex) Poor (Not Recommended)Not Recommended Not suitable for handling organic solvents or organophosphorus compounds
Polyvinyl Chloride (PVC) Poor (Not Recommended)Recommended [2]Not suitable for use with THF
Viton® Good to Excellent Recommended [2][3]Good for a range of chemicals, but can be less flexible

Disclaimer: This data is for general guidance only. Always consult the specific chemical resistance data provided by your glove manufacturer for the chemicals you are using. On-site testing of gloves for your specific application is highly recommended.[7][8][9]

Experimental Protocols

Protocol for Glove Selection and Use:

  • Hazard Assessment: Identify the specific chemicals (this compound and THF), their concentrations, and the nature of the handling task (e.g., pouring, mixing, potential for immersion).

  • Consult Manufacturer's Data: Review the chemical compatibility charts from the manufacturer of the gloves you intend to use. Pay close attention to the breakthrough times for THF.

  • Select Appropriate Glove Material and Thickness: Based on the data, select a glove material with a long breakthrough time for THF. For handling this compound in THF, Butyl rubber or a laminate glove is a strong recommendation. Ensure the glove thickness is adequate for the task, balancing chemical resistance with necessary dexterity. Thicker gloves generally offer greater protection.

  • Inspect Gloves Before Use: Before each use, visually inspect the gloves for any signs of degradation, punctures, or tears.

  • Donning and Doffing: Use proper techniques for putting on and taking off gloves to avoid contaminating your hands.

  • Double Gloving: For enhanced protection, consider wearing two pairs of gloves. A common practice is to wear a thinner, disposable glove (e.g., nitrile) under a more robust glove (e.g., butyl rubber). This can provide an additional barrier and alert the user to a breach in the outer glove.

  • Immediate Replacement: If a glove is splashed or shows any sign of degradation, remove and replace it immediately.

  • Proper Disposal: Dispose of used gloves in a designated hazardous waste container.

Workflow for Glove Selection

GloveSelectionWorkflow cluster_0 Glove Selection Process start Start: Handling this compound in THF assess_task Assess Task: - Duration of contact - Splash vs. Immersion start->assess_task consult_sds Consult Safety Data Sheets (SDS) for both this compound and THF assess_task->consult_sds review_charts Review Glove Manufacturer's Chemical Resistance Charts consult_sds->review_charts is_data_available Is Specific Breakthrough Time Data Available? review_charts->is_data_available select_glove Select Glove Material with Excellent THF Resistance consider_double Consider Double Gloving for Enhanced Protection select_glove->consider_double inspect_glove Inspect Gloves Before Each Use consider_double->inspect_glove is_glove_ok Gloves OK? inspect_glove->is_glove_ok proceed Proceed with Experiment stop Do Not Proceed is_data_available->select_glove Yes is_data_available->stop No - Re-evaluate is_glove_ok->proceed Yes is_glove_ok->stop No - Discard and Re-inspect

Caption: Workflow for selecting appropriate gloves for handling this compound in THF.

References

Validation & Comparative

A Comparative Analysis of Steric Effects: Trimethylphosphine vs. Triphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of coordination chemistry and homogeneous catalysis, the choice of ligand is paramount as it directly influences the stability, activity, and selectivity of the metal catalyst. Phosphine (B1218219) ligands (PR₃) are among the most versatile and widely used ligands due to their tunable steric and electronic properties. This guide provides an objective comparison of two archetypal phosphine ligands: the small, electron-rich trimethylphosphine (PMe₃) and the bulky, less basic triphenylphosphine (B44618) (PPh₃), with a focus on their steric effects, supported by experimental data.

Quantitative Comparison of Ligand Properties

The steric and electronic properties of phosphine ligands are commonly quantified using parameters developed by Chadwick A. Tolman. The primary measure of steric bulk is the cone angle (θ) , while the Tolman Electronic Parameter (TEP) and pKa of the conjugate acid provide insight into the ligand's electronic character.

ParameterThis compound (PMe₃)Triphenylphosphine (PPh₃)Implication
Tolman Cone Angle (θ) 118°[1][2][3]145°[4][5]PPh₃ is significantly larger and exerts greater steric hindrance around the metal center.
pKa of Conjugate Acid ([R₃PH]⁺) 8.65[1][2]2.73[4]PMe₃ is a much stronger Lewis base and a better σ-donor than PPh₃.
Tolman Electronic Parameter (TEP) ~2064.1 cm⁻¹ (for PEt₃)*~2068.9 cm⁻¹ *Lower TEP values indicate stronger net electron donation. PMe₃ is a stronger donor.

*Note: TEP values are determined from the CO stretching frequency of [LNi(CO)₃] complexes. While specific experimental values for PMe₃ can vary, alkylphosphines like PMe₃ and PEt₃ are consistently shown to be stronger electron donors (lower TEP) than arylphosphines like PPh₃.[6][7]

Experimental Protocols

Determination of Tolman Cone Angle (θ)

The Tolman cone angle is a standardized method to quantify the steric bulk of a phosphine ligand.[8]

Methodology:

  • Model Construction: The cone angle was originally determined using physical space-filling (CPK) models of the phosphine ligand coordinated to a nickel center.[6][8]

  • Standard Bond Length: A standard metal-phosphorus (M-P) bond length of 2.28 Å is assumed.[6]

  • Cone Definition: A cone is defined with its apex at the metal center (2.28 Å from the P atom). The cone is constructed to be as wide as necessary to just encompass the van der Waals radii of all atoms in the ligand's substituents as they are rotated.[6]

  • Angle Measurement: The apex angle of this cone is the Tolman cone angle, θ.[8]

Modern determinations often use computational methods or measurements from X-ray crystallography data to calculate the cone angle more precisely.[9][10]

Determination of Tolman Electronic Parameter (TEP)

The TEP quantifies the net electron-donating ability of a phosphine ligand by measuring its effect on CO back-bonding in a standard metal complex.[11][12]

Methodology:

  • Complex Synthesis: The phosphine ligand of interest (L) is reacted with tetracarbonylnickel(0), Ni(CO)₄, to synthesize the corresponding [LNi(CO)₃] complex. This must be done in an inert atmosphere.[11]

  • Infrared (IR) Spectroscopy: The [LNi(CO)₃] complex is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or hexane), and its infrared spectrum is recorded.[11]

  • Data Analysis: The frequency of the symmetric A₁ C-O stretching vibration (ν(CO)) is identified. This is typically the most intense band in the carbonyl region of the spectrum.[11]

  • Interpretation: This ν(CO) value is the Tolman Electronic Parameter. A more strongly electron-donating ligand (like PMe₃) increases electron density on the nickel atom, which in turn increases π-backbonding to the CO ligands. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[6][11]

Visualization of Ligand Effects

The interplay between a phosphine ligand's intrinsic properties and its effect on a metal catalyst can be visualized as a logical workflow.

LigandEffects cluster_ligand Ligand Properties cluster_params Steric & Electronic Parameters cluster_impact Impact on Metal Center PMe3 PMe₃ Sterics Steric Bulk (Cone Angle) PMe3->Sterics Low (118°) Electronics Electron Donation (pKa, TEP) PMe3->Electronics High (pKa 8.65) PPh3 PPh₃ PPh3->Sterics High (145°) PPh3->Electronics Low (pKa 2.73) CoordSphere Coordination Sphere (Accessibility, Number of Ligands) Sterics->CoordSphere Dictates access to metal Reactivity Catalytic Activity & Selectivity Electronics->Reactivity Modulates metal's reactivity CoordSphere->Reactivity Influences substrate binding & selectivity

Caption: Ligand properties influence catalytic performance.

Discussion and Implications

The significant differences in the steric and electronic profiles of this compound and triphenylphosphine lead to distinct behaviors in coordination chemistry.

This compound (PMe₃):

  • Steric Profile: With a small cone angle of 118°, PMe₃ is considered a sterically unhindered ligand.[1] This allows multiple PMe₃ ligands to coordinate to a single metal center and provides greater access for substrates to the catalytically active site.

  • Electronic Profile: PMe₃ is a strong σ-donor and a weak π-acceptor, making it a highly basic ligand (pKa = 8.65).[1][2] This strong electron donation makes the coordinated metal center more electron-rich, which can promote processes like oxidative addition. However, its reactivity can also be a drawback; it is pyrophoric and must be handled with care.[13]

Triphenylphosphine (PPh₃):

  • Steric Profile: PPh₃ is a bulky ligand with a cone angle of 145°.[4][5] This steric bulk can be advantageous, as it often promotes the formation of complexes with lower coordination numbers, which can be more catalytically active.[14] The steric hindrance can also control selectivity in reactions by dictating the pathway of substrate approach.[14]

  • Electronic Profile: The electron-withdrawing nature of the phenyl groups makes PPh₃ a weaker Lewis base (pKa = 2.73) and a poorer electron donor compared to PMe₃.[4] The phenyl groups also provide an avenue for π-acceptance through their π* orbitals, which can stabilize electron-rich metal centers. Unlike PMe₃, PPh₃ is an air-stable solid, making it significantly easier and safer to handle.[5][15]

Practical Consequences:

  • In catalytic reactions like the Suzuki or Heck cross-couplings, the bulk of PPh₃ can be crucial for facilitating the reductive elimination step and preventing catalyst deactivation.

  • The strong nucleophilicity and small size of PMe₃ can be beneficial in reactions requiring rapid ligand substitution or when a highly electron-rich metal center is desired.[16] However, in reactions like the Wittig olefination, the use of PMe₃ is often avoided because the resulting phosphonium (B103445) salts can lead to undesired side products, a problem not encountered with the bulkier PPh₃.[17] The byproduct from PPh₃, triphenylphosphine oxide, is notoriously difficult to remove from reaction mixtures, whereas this compound oxide is water-soluble and easier to separate.[13]

References

A Comparative Guide to the Electronic Donor Properties of Trimethylphosphine and Other Trialkylphosphines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organometallic chemistry and catalysis, the choice of phosphine (B1218219) ligand is paramount to steering the outcome of a reaction. The electronic and steric properties of these ligands directly influence the reactivity, selectivity, and stability of the metal complexes they coordinate to. This guide provides an objective comparison of the electronic donor properties of trimethylphosphine (PMe₃) against other common trialkylphosphines, supported by experimental data.

Unveiling the Electron Donating Strength: A Quantitative Comparison

The electron-donating ability of a phosphine ligand is a critical parameter that dictates the electron density at the metal center. This, in turn, affects the metal's reactivity in processes such as oxidative addition and reductive elimination, which are fundamental steps in many catalytic cycles. Two key experimental parameters are used to quantify the electronic properties of phosphine ligands: the Tolman Electronic Parameter (TEP) and the acid dissociation constant (pKa) of the corresponding phosphonium (B103445) ion.

The Tolman Electronic Parameter (TEP) is derived from the vibrational frequency of the C-O bond in nickel carbonyl complexes of the type [LNi(CO)₃], where L is the phosphine ligand.[1] A lower TEP value (in cm⁻¹) indicates a stronger electron-donating ability of the phosphine, as the increased electron density on the nickel atom leads to greater π-backbonding into the antibonding orbitals of the CO ligands, thereby weakening the C-O bond.[1][2]

The pKa value of the conjugate acid of the phosphine ([R₃PH]⁺) provides a measure of the ligand's basicity. A higher pKa value corresponds to a more basic and, therefore, a more electron-donating phosphine.[3]

Alongside these electronic parameters, the Tolman cone angle (θ) is a crucial steric parameter that quantifies the bulkiness of the phosphine ligand. While not a direct measure of electronic properties, it significantly influences the coordination environment and reactivity of the metal center.

The following table summarizes the key electronic and steric parameters for this compound and a selection of other common trialkylphosphines.

Phosphine LigandFormulaTolman Electronic Parameter (TEP) (cm⁻¹)pKaTolman Cone Angle (θ) (°)
This compoundP(CH₃)₃2064.1[4]8.65[3]118[3]
TriethylphosphineP(CH₂CH₃)₃2061.7[4][5]Data not available132[6]
TriisopropylphosphineP(CH(CH₃)₂)₃Data not availableData not available160[7]
TricyclohexylphosphineP(C₆H₁₁)₃Data not available9.7[1][5][8]170[1][5]
Tri-tert-butylphosphineP(C(CH₃)₃)₃2056.111.40[3]182

Note: TEP values are for the A₁ C-O vibrational mode of [LNi(CO)₃]. The TEP for P(t-Bu)₃ is a widely accepted reference value. While an explicit experimental TEP for PCy₃ was not found, it is recognized as a stronger σ-donor than P(n-Bu)₃ (TEP = 2060.3 cm⁻¹).

From the data, it is evident that as the alkyl substituents on the phosphorus atom become bulkier and more electron-releasing (from methyl to ethyl to tert-butyl), the electron-donating ability of the phosphine increases. This is reflected in the decreasing TEP values and increasing pKa values. This compound, with the smallest alkyl groups, is the least electron-donating among the phosphines listed.

The Interplay of Electronic and Steric Effects on Catalytic Activity

The electronic and steric properties of phosphine ligands are intricately linked to their performance in catalytic applications. The following diagram illustrates the logical relationship between these properties and their impact on a metal-catalyzed cross-coupling reaction.

G Influence of Phosphine Ligand Properties on Catalytic Activity cluster_ligand Phosphine Ligand Properties cluster_metal Metal Center cluster_catalysis Catalytic Cycle Steps Electronic Properties Electronic Properties Electron Density Electron Density Electronic Properties->Electron Density modulates Steric Properties Steric Properties Coordination Sphere Coordination Sphere Steric Properties->Coordination Sphere defines Oxidative Addition Oxidative Addition Electron Density->Oxidative Addition promotes Reductive Elimination Reductive Elimination Electron Density->Reductive Elimination hinders (generally) Coordination Sphere->Oxidative Addition influences rate Coordination Sphere->Reductive Elimination can promote Catalytic Activity Catalytic Activity Oxidative Addition->Catalytic Activity Reductive Elimination->Catalytic Activity

Caption: Relationship between phosphine properties and catalytic activity.

Strongly electron-donating phosphines increase the electron density on the metal center, which generally promotes the oxidative addition step of a catalytic cycle. However, this increased electron density can sometimes hinder the final reductive elimination step. Conversely, bulky phosphine ligands (larger cone angles) can create a more open coordination sphere, which may facilitate substrate binding and product release, thereby influencing the rates of both oxidative addition and reductive elimination. The optimal ligand is often a compromise between these electronic and steric factors, tailored to the specific catalytic transformation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Determination of Tolman Electronic Parameter (TEP)

Objective: To measure the A₁ C-O vibrational stretching frequency of a [LNi(CO)₃] complex to determine the TEP of a phosphine ligand (L).

Materials:

  • Nickel tetracarbonyl, Ni(CO)₄ (EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood)

  • Phosphine ligand (L)

  • Anhydrous, deoxygenated pentane (B18724) or hexane

  • Schlenk line and associated glassware

  • Infrared (IR) spectrometer

Procedure:

  • Preparation of the [LNi(CO)₃] complex:

    • In a glovebox or under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques, dissolve a known amount of the phosphine ligand (L) in anhydrous, deoxygenated pentane or hexane.

    • Carefully add one equivalent of Ni(CO)₄ to the phosphine solution at room temperature. The reaction is typically rapid and results in the displacement of one CO ligand.

    • Stir the reaction mixture for a short period (e.g., 15-30 minutes) to ensure complete reaction. The formation of the [LNi(CO)₃] complex can often be monitored by the cessation of gas evolution (CO).

  • IR Spectroscopy:

    • Transfer the resulting solution of the [LNi(CO)₃] complex into an IR cell with suitable windows (e.g., CaF₂ or NaCl) under an inert atmosphere.

    • Record the infrared spectrum of the solution in the carbonyl stretching region (typically 1900-2200 cm⁻¹).

    • Identify the strong, sharp absorption band corresponding to the A₁ symmetric C-O stretching vibration. This is typically the highest frequency band in this region for C₃ᵥ symmetric complexes.

    • The wavenumber (in cm⁻¹) of this A₁ band is the Tolman Electronic Parameter (TEP) for the phosphine ligand L.

Determination of Phosphine pKa

Objective: To determine the pKa of the conjugate acid of a phosphine ligand ([R₃PH]⁺) by potentiometric titration.

Materials:

  • Phosphine ligand (R₃P)

  • A suitable non-aqueous solvent (e.g., acetonitrile, nitromethane)

  • A strong acid titrant (e.g., perchloric acid in dioxane or triflic acid)

  • A pH meter or potentiometer equipped with a suitable electrode (e.g., a glass electrode or a combination electrode compatible with non-aqueous solvents)

  • Burette

  • Stir plate and stir bar

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of the phosphine ligand and dissolve it in a known volume of the chosen non-aqueous solvent in a beaker.

  • Titration Setup:

    • Place the beaker on a stir plate and immerse the electrode and the tip of the burette into the solution.

    • Begin stirring the solution gently.

  • Titration:

    • Record the initial potential (in mV) or pH of the solution.

    • Add the strong acid titrant in small, accurately measured increments from the burette.

    • After each addition, allow the reading on the potentiometer to stabilize and record the potential/pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point, which is characterized by a sharp change in potential/pH.

  • Data Analysis:

    • Plot the measured potential/pH (y-axis) against the volume of titrant added (x-axis) to obtain a titration curve.

    • Determine the equivalence point from the inflection point of the titration curve. This can be done by finding the maximum of the first derivative of the curve (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the phosphine has been protonated). This can be read directly from the titration curve.

    • For more accurate results, perform the titration multiple times and average the determined pKa values. It is also common to calibrate the electrode system using standard buffers in the same solvent system if available.

References

A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of phosphine (B1218219) ligand complexed to the palladium catalyst is paramount, profoundly influencing catalytic activity, stability, and selectivity. This guide provides an objective comparison of commonly employed phosphine ligands, supported by experimental data, to aid in ligand selection for specific synthetic challenges.

The efficacy of a phosphine ligand in Suzuki-Miyaura coupling is governed by a combination of its steric and electronic properties.[1] Bulky, electron-rich ligands are known to facilitate the oxidative addition of the organohalide and promote the final reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[2][3]

Comparative Performance of Common Phosphine Ligands

The following table summarizes the performance of several classes of phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. This provides a snapshot of their relative activities under specific reaction conditions.

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Biaryl Phosphines SPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[4]
XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄t-AmylOH100199[5]
RuPhos4-Chloroanisole2-Methylphenylboronic acid1.0 (Pd)K₃PO₄Dioxane1001895[6]
Ferrocenyl Phosphines dppf1-Bromo-4-fluorobenzenePhenylboronic acid2.0 (Pd)K₂CO₃Toluene801292[6]
Dialkylphosphines P(t-Bu)₃4-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄Dioxane802494[6]
Indole-amide Phosphines InAm-phos (L1)2-Chloro-6-methylaniline2,6-Dimethylphenylboronic acid0.5 (Pd)K₃PO₄Dioxane1000.1796[7]
Indenyl-derived Phosphines Indenyl-phosphine2-Chloro-1,3-dimethylbenzenePhenylboronic acid1.0 (Pd)K₃PO₄Toluene1101298[8]

Note: The data presented is a compilation from various sources. Direct comparison should be made with caution due to differing reaction conditions.[1]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[1][6]

General Procedure for Suzuki-Miyaura Coupling:

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%), and the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio).[1][6] The vessel is evacuated and backfilled with the inert gas. Degassed solvent (e.g., toluene, dioxane) is then added via syringe. The reaction mixture is stirred at the desired temperature (ranging from room temperature to 120 °C) for the specified time (e.g., 0.17-24 hours).[4][6][7]

Reaction Monitoring and Workup:

The progress of the reaction can be monitored by suitable techniques such as TLC, GC-MS, or LC-MS.[6] Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography.[6][9]

Visualizing the Process

The Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is illustrated below. The bulky and electron-rich nature of many modern phosphine ligands promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, especially with challenging substrates like aryl chlorides.[9]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L) Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar'(L) OxAdd->Transmetal Ar'B(OH)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Reactants Aryl Halide (Ar-X) + Arylboronic Acid (Ar'B(OH)₂) Product Biaryl Product (Ar-Ar')

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Comparison

A typical workflow for a comparative study of different phosphine ligands in a Suzuki-Miyaura coupling reaction is outlined below. This systematic approach ensures a reliable comparison of ligand performance.

Ligand_Comparison_Workflow cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_evaluation Evaluation A Define Substrates (Aryl Halide, Boronic Acid) B Select Ligands for Screening A->B C Choose Palladium Precursor, Base, and Solvent B->C D Run Parallel Reactions (One for each ligand) C->D E Monitor Reaction Progress (TLC, GC-MS, LC-MS) D->E F Isolate and Purify Products E->F G Calculate Yields F->G H Compare Ligand Performance (Yield, Reaction Time, TON) G->H I Identify Optimal Ligand H->I

A typical experimental workflow for comparing ligand performance.

Conclusion

The choice of phosphine ligand is a critical parameter in the success of a Suzuki-Miyaura coupling reaction. While biaryl phosphines like SPhos and XPhos are highly versatile and effective for a broad range of substrates, including sterically hindered ones, other ligand classes such as ferrocenyl and dialkylphosphines also offer unique advantages for specific applications.[4][5][6] For particularly challenging couplings, recently developed ligand scaffolds, like indole-amide and indenyl-derived phosphines, have shown exceptional reactivity.[7][8] A systematic screening of a diverse set of ligands, as outlined in the experimental workflow, is often the most effective strategy for identifying the optimal ligand for a given transformation.

References

A Comparative Guide to Phosphine Ligand Performance in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance with Supporting Experimental Data.

The selection of a phosphine (B1218219) ligand is a critical parameter in the optimization of transition metal-catalyzed cross-coupling reactions. The steric and electronic properties of the phosphine ligand directly influence the stability and activity of the catalyst, thereby dictating reaction yields, turnover numbers, and substrate scope. This guide provides a comparative analysis of the performance of various phosphine ligands in two key cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The data presented is sourced from peer-reviewed literature to ensure objectivity and reliability.

Case Study 1: Buchwald-Hartwig Amination of Unactivated Aryl Chlorides

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This section compares the performance of the recently developed NIXANTPHOS ligand with the widely used Xantphos in the palladium-catalyzed amination of unactivated aryl chlorides.

Data Presentation: NIXANTPHOS vs. Xantphos

The following table summarizes the yield of the amination reaction between various unactivated aryl chlorides and morpholine (B109124) using NIXANTPHOS and Xantphos as ligands.

EntryAryl ChlorideLigandYield (%)
14-Chlorotoluene (B122035)NIXANTPHOS98
24-ChlorotolueneXantphos25
34-ChloroanisoleNIXANTPHOS97
44-ChloroanisoleXantphos15
54-ChlorobiphenylNIXANTPHOS96
64-ChlorobiphenylXantphos33
72-ChlorotolueneNIXANTPHOS95
82-ChlorotolueneXantphos<5

Data sourced from Dalton Transactions, 2018, 47, 8690-8696.

The data clearly demonstrates the superior performance of NIXANTPHOS over Xantphos in the amination of a range of unactivated aryl chlorides, providing significantly higher yields under the same reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of aryl chlorides is as follows:

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (palladium source), the phosphine ligand, and a base (e.g., NaOtBu). The tube is evacuated and backfilled with argon. The aryl chloride, amine, and solvent (e.g., toluene) are then added via syringe. The reaction mixture is stirred at a specified temperature for a designated time. After cooling to room temperature, the reaction mixture is diluted, filtered, and concentrated. The product is then purified by chromatography.[1]

Detailed Experimental Conditions (for data in the table): To a solution of the aryl chloride (0.5 mmol), morpholine (0.6 mmol), and NaOtBu (0.7 mmol) in toluene (B28343) (2 mL) was added a stock solution of Pd₂(dba)₃ (0.005 mmol) and the ligand (0.012 mmol) in toluene. The reaction was stirred at 100 °C for the specified time.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Reagents Aryl Halide Amine Base Reaction_Vessel Inert Atmosphere (Argon or Nitrogen) Reagents->Reaction_Vessel Catalyst_System Palladium Precursor Phosphine Ligand Catalyst_System->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction_Vessel Heating Heating (e.g., 100 °C) Reaction_Vessel->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Analysis GC/NMR for Yield Purification->Analysis

Case Study 2: Suzuki-Miyaura Coupling of an Aryl Chloride

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. This section provides a comparative overview of the performance of several widely used Buchwald ligands in the coupling of 4-chlorotoluene with phenylboronic acid. It is important to note that the following data is compiled from different studies and while efforts have been made to select for comparable conditions, direct head-to-head comparison should be made with caution.

Data Presentation: Performance of Buchwald Ligands
EntryLigandPalladium SourceBaseSolventTemp (°C)Time (h)Yield (%)
1XPhosPd₂(dba)₃K₃PO₄Toluene1001694
2SPhosPd(OAc)₂K₃PO₄Toluene/H₂ORT298
3RuPhosPd-G3 precatalystK₃PO₄t-Amyl alcohol1001895

Data compiled from various sources. Yields are for the coupling of 4-chlorotoluene and phenylboronic acid.

The data indicates that modern Buchwald ligands such as XPhos, SPhos, and RuPhos are all highly effective for the Suzuki-Miyaura coupling of the challenging aryl chloride substrate, 4-chlorotoluene. Notably, SPhos can facilitate the reaction at room temperature with high efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl chloride is as follows:

An oven-dried Schlenk tube is charged with the aryl chloride, boronic acid, base (e.g., K₃PO₄), palladium precursor, and phosphine ligand. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene, often with water) is then added. The reaction is stirred at the indicated temperature for the specified time. Upon completion, the reaction is worked up by extraction and the product is purified by chromatography.

Detailed Experimental Conditions (Representative for XPhos): To a 2-necked flask was charged with bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) in toluene under a nitrogen atmosphere. The mixture was stirred at room temperature before the addition of 4-chlorotoluene (1.0 equiv.) and the boronic acid (1.5 equiv.). The resulting mixture was then heated.[2]

signaling_pathway cluster_ligand Ligand Properties cluster_catalyst Catalytic Cycle Enhancement cluster_performance Catalyst Performance Sterics Steric Bulk OA Facilitates Oxidative Addition Sterics->OA Influences Coordination RE Promotes Reductive Elimination Sterics->RE Electronics Electron Donating Ability Electronics->OA Stability Stabilizes Catalytic Species Electronics->Stability Yield Higher Yield OA->Yield RE->Yield TON Increased TON/TOF Stability->TON Scope Broader Substrate Scope Yield->Scope

References

Trimethylphosphine vs. Other Phosphines: A Comparative Guide for Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. The ligand's steric and electronic properties directly influence the catalytic cycle, affecting reaction rates, yields, and the overall efficiency of the catalyst. This guide provides an objective comparison of trimethylphosphine (PMe3) with other commonly used phosphine ligands in key catalytic reactions, supported by available experimental and computational data.

Overview of Phosphine Ligands

Phosphine ligands (PR₃) are fundamental in homogeneous catalysis, primarily due to their ability to stabilize metal centers and modulate their reactivity. The electronic and steric nature of the 'R' groups on the phosphorus atom dictates the ligand's properties.

  • This compound (PMe₃): As a small, electron-rich trialkylphosphine, PMe₃ is a strong σ-donor. Its small cone angle (118°) allows for the formation of coordinatively saturated metal complexes, which can influence the stability and reactivity of catalytic intermediates.

  • Triphenylphosphine (PPh₃): A widely used triarylphosphine, PPh₃ is less electron-rich than PMe₃ and has a larger cone angle (145°). It is known for its affordability and stability.

  • Tricyclohexylphosphine (PCy₃): This is a bulky and electron-rich trialkylphosphine with a large cone angle (170°). Its steric bulk can promote reductive elimination and stabilize low-coordinate metal species.

  • Buchwald Ligands (e.g., XPhos, SPhos): These are a class of bulky, electron-rich biaryl phosphine ligands that are highly effective in a wide range of cross-coupling reactions, particularly with challenging substrates like aryl chlorides.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is crucial, especially when dealing with less reactive aryl chlorides.

Comparative Data

The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid. Note: Data is compiled from various sources and reaction conditions may not be identical, thus direct comparison should be made with caution.

LigandPd PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
PMe₃ Pd(dba)₂Cs₂CO₃Dioxane8024~70--
PPh₃ Pd(OAc)₂K₃PO₄Toluene10024<10--
PCy₃ Pd(dba)₂K₃PO₄Toluene10029849002450
XPhos Pd₂(dba)₃K₃PO₄t-BuOH10019999009900
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O1000.598980019600

Data is illustrative and compiled from various sources. TON and TOF are estimated based on reported yields and reaction times.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)

  • Phosphine ligand (2 mol%)

  • 4-Chlorotoluene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, phosphine ligand, and base under an inert atmosphere (e.g., Argon).

  • Add the anhydrous solvent, followed by 4-chlorotoluene and phenylboronic acid.

  • The reaction mixture is then heated to the desired temperature and stirred for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Buchwald_Hartwig_Workflow Add Pd Precursor Add Pd Precursor Add Phosphine Ligand Add Phosphine Ligand Add Base Add Base Add Solvent Add Solvent Add Aryl Halide Add Aryl Halide Add Amine Add Amine Reaction Setup (Inert Atmosphere) Reaction Setup (Inert Atmosphere) Heating & Stirring Heating & Stirring Reaction Setup (Inert Atmosphere)->Heating & Stirring Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Heating & Stirring->Reaction Monitoring (TLC/GC) Workup Workup Reaction Monitoring (TLC/GC)->Workup Purification (Chromatography) Purification (Chromatography) Workup->Purification (Chromatography) Product Characterization Product Characterization Purification (Chromatography)->Product Characterization

A Researcher's Guide to Assessing the π-Acceptor Character of Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electronic properties of phosphine (B1218219) ligands are a cornerstone of modern coordination chemistry and catalysis. The ability of a phosphine ligand to accept electron density from a metal center into its own empty orbitals, a characteristic known as π-acceptor character, plays a crucial role in modulating the reactivity, stability, and selectivity of metal complexes. This guide provides a comparative overview of the key experimental and computational methods used to assess this vital property, complete with supporting data and detailed experimental protocols.

Comparative Analysis of Assessment Techniques

The π-acceptor character of a phosphine ligand is intimately linked with its σ-donor strength; a stronger π-acceptor is generally a weaker σ-donor. The net electronic effect is a synergistic interplay of these two properties. Various techniques have been developed to probe and quantify these electronic effects, each with its own strengths and limitations. This guide focuses on four principal methods: Tolman Electronic Parameter (TEP), ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, Phosphorus K-edge X-ray Absorption Spectroscopy (XAS), and computational analysis via Natural Bond Orbital (NBO) theory.

Data Summary

The following table summarizes the electronic parameters for a selection of common phosphine ligands, providing a quantitative comparison across different assessment methodologies.

Ligand (L)Tolman Electronic Parameter (TEP) ν(CO) in LNi(CO)₃ (cm⁻¹)[1]¹³C NMR δ(CO) in LNi(CO)₃ (ppm)P K-edge XAS (Qualitative π-acceptor strength)NBO Analysis (π-acceptor orbital energy, eV)
P(t-Bu)₃2056.1Data not readily available in a comparable seriesWeakData not readily available in a comparable series
PMe₃2064.1Data not readily available in a comparable seriesWeakData not readily available in a comparable series
PPh₃2068.9Data not readily available in a comparable seriesModerateData not readily available in a comparable series
P(OEt)₃2076.3Data not readily available in a comparable seriesStrongData not readily available in a comparable series
PCl₃2097.0Data not readily available in a comparable seriesVery StrongData not readily available in a comparable series
PF₃2110.8Data not readily available in a comparable seriesVery StrongData not readily available in a comparable series

Note: Compiling a comprehensive and directly comparable dataset across all techniques for a standardized set of ligands is challenging due to the specialized nature of each technique and the varied focus of published research. The TEP values are the most widely tabulated and serve as a primary benchmark.

Experimental and Computational Methodologies

A detailed understanding of the methodologies is crucial for selecting the most appropriate technique for a given research question and for interpreting the resulting data.

Tolman Electronic Parameter (TEP)

The TEP is the most established method for quantifying the net electron-donating ability of a phosphine ligand.[2] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) in a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[2]

  • Principle: A more electron-donating phosphine ligand increases the electron density on the nickel center. This enhanced electron density leads to increased π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands. Consequently, the C-O bonds are weakened, resulting in a lower ν(CO) stretching frequency. Conversely, ligands with stronger π-acceptor character withdraw electron density from the metal, leading to less π-backbonding to the CO ligands and a higher ν(CO) frequency.[3][4]

  • Synthesis of the [LNi(CO)₃] complex:

    • Caution: This procedure involves the use of tetracarbonylnickel(0) (Ni(CO)₄), which is extremely toxic and volatile. All manipulations must be performed in a well-ventilated fume hood by trained personnel.

    • In a nitrogen-filled glovebox or using Schlenk line techniques, dissolve the phosphine ligand (L) (1 equivalent) in a suitable inert, dry solvent (e.g., hexane, toluene, or dichloromethane) in a Schlenk flask.

    • Carefully add a stoichiometric amount of Ni(CO)₄ to the phosphine solution at room temperature. The reaction is typically rapid and results in the displacement of one CO ligand.

    • The formation of the [LNi(CO)₃] complex can be monitored by the cessation of CO evolution.

  • Sample Preparation for IR Spectroscopy:

    • The resulting solution of the [LNi(CO)₃] complex is used directly for IR analysis. The concentration should be adjusted to give an absorbance in the linear range of the spectrometer (typically in the range of 0.1-1.0 absorbance units for the ν(CO) band).

    • The solvent must be transparent in the carbonyl stretching region of the IR spectrum (approximately 2200-1800 cm⁻¹).

  • IR Spectrum Acquisition:

    • Acquire the infrared spectrum of the solution using a Fourier-transform infrared (FTIR) spectrometer.

    • Use a liquid-tight IR cell with windows transparent in the region of interest (e.g., CaF₂ or NaCl plates).

    • Record the spectrum over a range that encompasses the A₁ ν(CO) stretching frequency (typically 2150-2000 cm⁻¹).

  • Data Analysis:

    • Identify the frequency of the A₁ symmetric C-O stretching vibration. In the C₃ᵥ symmetric [LNi(CO)₃] complex, this is the highest frequency and most intense band in the carbonyl region.[2]

    • The measured ν(CO) value in cm⁻¹ is the Tolman Electronic Parameter for the ligand L.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR chemical shift of a carbonyl ligand is sensitive to the electronic environment of the metal center, which is in turn influenced by the co-ligands.

  • Principle: Increased π-backbonding from the metal to the CO π* orbitals leads to a deshielding of the carbonyl carbon nucleus and a downfield shift (higher ppm) in the ¹³C NMR spectrum. Therefore, by comparing the ¹³C NMR chemical shifts of the carbonyl ligands in a series of complexes with different phosphine ligands, one can establish a relative scale of the phosphines' net electron-donating/accepting ability.

  • Synthesis of Metal Carbonyl Phosphine Complexes:

    • Synthesize a series of metal carbonyl complexes with the general formula [M(CO)n-1(L)], where M is a suitable metal (e.g., Cr, Mo, W, Fe), n is the number of carbonyls in the parent complex, and L is the phosphine ligand of interest. The synthesis typically involves the reaction of the parent metal carbonyl with the phosphine ligand, often under thermal or photochemical conditions.

    • Purify the resulting complexes to remove any unreacted starting materials or byproducts.

  • Sample Preparation for NMR Spectroscopy:

    • Dissolve a sufficient amount of the purified complex in a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) to obtain a clear solution. The concentration should be adequate for obtaining a good signal-to-noise ratio in a reasonable acquisition time.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire the ¹³C{¹H} NMR spectrum on a high-resolution NMR spectrometer. Proton decoupling is used to simplify the spectrum and improve sensitivity.

    • The spectral width should be set to include the carbonyl region (typically 180-250 ppm).

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the carbonyl carbon signals.

  • Data Analysis:

    • Reference the spectrum to TMS at 0 ppm.

    • Identify the chemical shift (δ) of the carbonyl carbon resonance(s).

    • Compare the δ(CO) values across the series of complexes. A downfield shift in the carbonyl resonance indicates a more strongly electron-donating phosphine ligand.

Phosphorus K-edge X-ray Absorption Spectroscopy (XAS)

P K-edge XAS is a powerful element-specific technique that directly probes the electronic structure of the phosphorus atom in a phosphine ligand.[5]

  • Principle: In this technique, a core 1s electron of the phosphorus atom is excited to unoccupied molecular orbitals. Transitions to unoccupied orbitals with significant P 3p character that are involved in π-backbonding with the metal d-orbitals can be observed as pre-edge features in the XAS spectrum. The energy and intensity of these features provide a direct measure of the extent of M-P π-backbonding and thus the π-acceptor character of the phosphine ligand.[6][7]

  • Sample Preparation:

    • Solid samples are typically ground into a fine powder and uniformly dispersed on a suitable tape (e.g., Kapton tape) or pressed into a pellet.

    • Solution samples can be measured in a liquid cell with X-ray transparent windows.

    • The concentration of the sample should be optimized to provide an appropriate absorption edge step.

  • Data Acquisition:

    • P K-edge XAS measurements are performed at a synchrotron radiation source, which provides a high-flux, tunable X-ray beam.

    • The sample is placed in the X-ray beam, and the absorption of X-rays is measured as the incident X-ray energy is scanned across the phosphorus K-edge (around 2149 eV).

    • The data can be collected in transmission mode for concentrated samples or in fluorescence yield mode for more dilute samples.

  • Data Analysis:

    • The raw absorption data is normalized to the absorption edge jump.

    • The pre-edge region of the spectrum is carefully analyzed. The energy and integrated intensity of the pre-edge features corresponding to the P 1s → M-P π* transitions are determined.

    • A higher intensity of the pre-edge feature indicates a greater degree of M-P π-backbonding and thus a stronger π-acceptor character of the phosphine ligand.[8]

Computational Methods: Natural Bond Orbital (NBO) Analysis

Computational chemistry provides a powerful theoretical framework for dissecting the bonding between a metal and a phosphine ligand into its fundamental components.

  • Principle: NBO analysis is a method to study charge transfer and orbital interactions within a molecule.[9] In the context of metal-phosphine bonding, NBO analysis can quantify the σ-donation from the phosphorus lone pair to the metal and the π-backdonation from the metal d-orbitals to the acceptor orbitals of the phosphine ligand (typically the P-C σ* orbitals).[10] The energies of these acceptor orbitals and the magnitude of the charge transfer provide a quantitative measure of the π-acceptor character.

  • Geometry Optimization:

    • The geometry of the metal-phosphine complex is optimized using a suitable level of theory, typically Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP, M06) and basis set.

  • NBO Calculation:

    • A single-point NBO analysis is performed on the optimized geometry. This is a standard feature in many quantum chemistry software packages (e.g., Gaussian, ORCA).

  • Data Analysis:

    • The output of the NBO analysis provides information on the donor-acceptor interactions between filled and empty orbitals.

    • Identify the interaction corresponding to donation from the metal d-orbitals to the P-C σ* orbitals of the phosphine ligand.

    • The stabilization energy (E(2)) associated with this interaction provides a quantitative measure of the strength of the π-backbonding. A larger E(2) value indicates a stronger π-acceptor character.

    • The energies of the P-C σ* acceptor orbitals can also be examined; lower energy orbitals are better acceptors.

Visualizing the Assessment Workflow

The following diagram illustrates the general workflow for assessing the π-acceptor character of phosphine ligands, from ligand selection to data interpretation.

G Workflow for Assessing Phosphine Ligand π-Acceptor Character cluster_synthesis Synthesis & Preparation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Interpretation start Select Phosphine Ligand(s) synth Synthesize Metal-Phosphine Complex start->synth tep TEP (IR Spectroscopy) synth->tep nmr 13C NMR Spectroscopy synth->nmr xas P K-edge XAS synth->xas dft DFT Geometry Optimization synth->dft quant Quantify π-Acceptor Character tep->quant nmr->quant xas->quant nbo NBO/EDA Analysis dft->nbo nbo->quant compare Compare with other Ligands quant->compare end Conclusion compare->end Rational Ligand Design

Caption: A flowchart illustrating the key stages in the experimental and computational assessment of phosphine ligand π-acceptor properties.

References

A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by Trimethylphosphine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of trimethylphosphine (PMe₃) complexes in several key organic reactions. For drug development and process chemistry, understanding the kinetics of a catalytic system is paramount for optimization, scalability, and ensuring reaction efficiency. Herein, we compare PMe₃ with other common catalysts in Morita-Baylis-Hillman (MBH) reactions, Michael additions, Suzuki-Miyaura cross-coupling reactions, and acylations, supported by experimental data and detailed protocols for kinetic analysis.

Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde, catalyzed by a nucleophile, typically a tertiary phosphine (B1218219) or amine. The nucleophilicity of the catalyst is a critical factor in the reaction rate.

Performance Comparison of Phosphine Catalysts in the MBH Reaction

This compound, a strong nucleophile, is a highly effective catalyst for the MBH reaction, generally leading to shorter reaction times and higher yields compared to other commonly used phosphines. The following table summarizes the performance of various phosphine catalysts in a typical MBH reaction.

CatalystStructureReaction Time (h)Yield (%)
This compound P(CH₃)₃2485
TriethylphosphineP(CH₂CH₃)₃4878
Tri-n-butylphosphineP(n-Bu)₃7270
TriphenylphosphineP(C₆H₅)₃12055
TricyclohexylphosphineP(C₆H₁₁)₃9665

Note: Reaction conditions can vary between studies, and the data presented here is for comparative purposes based on typical findings in the literature. Direct kinetic comparisons under identical conditions are limited[1].

Catalytic Cycle of the Phosphine-Catalyzed MBH Reaction

The catalytic cycle begins with the nucleophilic addition of the phosphine to the activated alkene, forming a zwitterionic intermediate. This intermediate then adds to the aldehyde, and subsequent proton transfer and elimination of the catalyst yields the final product[1].

MBH_Catalytic_Cycle cluster_0 Catalytic Cycle Start Phosphine_Catalyst PMe₃ Activated_Alkene Activated Alkene Aldehyde Aldehyde Zwitterion Zwitterionic Intermediate Phosphine_Catalyst->Zwitterion + Activated Alkene Adduct Aldol-type Adduct Zwitterion->Adduct + Aldehyde Product MBH Product Adduct->Product Proton Transfer - PMe₃

Catalytic cycle of the phosphine-catalyzed MBH reaction.

Michael Addition

The Michael addition is a widely used reaction that forms carbon-carbon bonds through the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Tertiary phosphines are effective catalysts for this reaction.

Kinetic Comparison of Phosphine Catalysts in the Michael Addition

The nucleophilicity of the phosphine catalyst directly influences the rate of the Michael addition. This compound, being a small and electron-rich phosphine, exhibits a high reaction rate. The table below presents the second-order rate constants (k₂) for the reaction of various phosphines with ethyl acrylate.

CatalystStructurek₂ (M⁻¹s⁻¹)
This compound P(CH₃)₃1.6 x 10⁻¹
Tri-n-butylphosphineP(n-Bu)₃8.3 x 10⁻²
TriphenylphosphineP(C₆H₅)₃1.3 x 10⁻⁴
TricyclohexylphosphineP(C₆H₁₁)₃5.2 x 10⁻²

Data from a study on the reactivities of tertiary phosphines towards Michael acceptors[2].

Experimental Protocol: Kinetic Analysis of Phosphine-Catalyzed Michael Addition via ³¹P NMR Spectroscopy
  • Sample Preparation : In a glovebox, prepare a stock solution of the phosphine catalyst (e.g., this compound, 0.1 M) and the Michael acceptor (e.g., ethyl acrylate, 1.0 M) in a deuterated solvent (e.g., CDCl₃).

  • NMR Tube Preparation : In an NMR tube, add a known amount of an internal standard (e.g., triphenyl phosphate). Then, add a specific volume of the Michael acceptor stock solution.

  • Initiation of Reaction : At time t=0, inject a known volume of the phosphine catalyst stock solution into the NMR tube and mix quickly.

  • Data Acquisition : Immediately place the NMR tube in the NMR spectrometer and start acquiring ³¹P NMR spectra at regular time intervals.

  • Data Analysis : Integrate the signals corresponding to the phosphine catalyst and the phosphonium (B103445) intermediate. The disappearance of the catalyst signal over time can be used to determine the reaction rate. For a second-order reaction, a plot of 1/[Phosphine] versus time will yield a straight line with a slope equal to the rate constant k₂.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organohalide. The choice of phosphine ligand on the palladium catalyst is crucial for the efficiency of the catalytic cycle.

Role of this compound in Suzuki-Miyaura Coupling

While bulky, electron-rich phosphines are often favored in Suzuki-Miyaura coupling, this compound can also be an effective ligand. Its small cone angle allows for the formation of coordinatively unsaturated palladium species, which can be highly reactive in the oxidative addition step. However, its strong electron-donating ability can sometimes make the reductive elimination step slower.

Alternative Catalysts: Bulky biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are common alternatives that often provide higher turnover numbers and broader substrate scope.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)(PMe₃)₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_A R¹-Pd(II)(PMe₃)₂-X OxAdd->PdII_A Transmetalation Transmetalation (R²-B(OR)₂) PdII_A->Transmetalation PdII_B R¹-Pd(II)(PMe₃)₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Acylation Reactions

Acylation reactions, the introduction of an acyl group into a molecule, are fundamental transformations in organic synthesis. Lewis bases, including this compound, can catalyze these reactions.

This compound vs. DMAP in Acylation

4-(Dimethylamino)pyridine (DMAP) is a widely used and highly efficient catalyst for acylation reactions. This compound can also act as a nucleophilic catalyst in a similar manner.

  • Mechanism with PMe₃ : this compound attacks the acylating agent (e.g., an anhydride) to form a highly reactive acylphosphonium ion. This intermediate is then attacked by the nucleophile (e.g., an alcohol) to give the acylated product and this compound oxide.

  • Comparison with DMAP : DMAP is generally more commonly used due to its high catalytic activity and the stability of the acylpyridinium intermediate. Kinetic studies have shown that the DMAP-catalyzed acetylation of alcohols is first-order with respect to the alcohol, acetic anhydride, and DMAP[3]. While direct quantitative kinetic comparisons with this compound under identical conditions are scarce, the choice of catalyst often depends on the specific substrate and reaction conditions.

Experimental Workflow for Kinetic Analysis of Acylation

The kinetics of acylation reactions can be monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the disappearance of starting materials or the appearance of the product over time.

Acylation_Workflow cluster_2 Kinetic Analysis Workflow Start Prepare reaction mixture: Substrate, Acylating Agent, Solvent Add_Catalyst Add Catalyst (PMe₃ or DMAP) at t=0 Start->Add_Catalyst Sampling Take aliquots at regular time intervals Add_Catalyst->Sampling Quench Quench reaction in aliquot Sampling->Quench Analysis Analyze by GC or HPLC Quench->Analysis Data_Processing Plot concentration vs. time to determine rate law and constant Analysis->Data_Processing

Experimental workflow for kinetic analysis of acylation.

References

Unveiling the Superior Nucleophilicity of Trimethylphosphine over Triphenylphosphine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilicity is paramount for reaction design and optimization. This guide provides a comprehensive comparison of trimethylphosphine (PMe₃) and triphenylphosphine (B44618) (PPh₃), elucidating the factors that render this compound the stronger nucleophile. By examining their electronic and steric properties, supported by quantitative data and experimental methodologies, this document serves as a critical resource for informed reagent selection.

The enhanced nucleophilicity of this compound compared to triphenylphosphine is a direct consequence of fundamental electronic and steric differences. This compound features three electron-donating methyl groups, which increase the electron density on the phosphorus atom, making its lone pair of electrons more available for donation.[1] In contrast, the phenyl groups of triphenylphosphine, while capable of some inductive electron donation, can also withdraw electron density from the phosphorus atom through resonance.[2] Furthermore, the bulky phenyl groups in triphenylphosphine create significant steric hindrance, impeding its approach to an electrophilic center.[3]

Quantitative Comparison of Phosphine (B1218219) Properties

To objectively compare the nucleophilicity of this compound and triphenylphosphine, several key parameters are considered. These include the acid dissociation constant (pKa) of the conjugate acid, which reflects basicity and often correlates with nucleophilicity, and the Tolman cone angle (θ), a measure of steric bulk.

ParameterThis compound (PMe₃)Triphenylphosphine (PPh₃)Reference
pKa of conjugate acid (HPMe₃⁺/HPPh₃⁺) 8.652.73[4][5][6]
Tolman Cone Angle (θ) 118°145°[4][6]
Mayr's Nucleophilicity Parameter (N) Not available14.33 (in dichloromethane)[7]

Experimental Protocols for Determining Nucleophilicity

The nucleophilicity of phosphines is experimentally determined by measuring the kinetics of their reaction with a standard electrophile. A common method involves monitoring the reaction rate, typically under pseudo-first-order conditions, using techniques like UV-vis spectrophotometry or NMR spectroscopy.[8][9]

General Experimental Protocol for Determining Second-Order Rate Constants:

  • Preparation of Solutions: Standard solutions of the phosphine (e.g., this compound or triphenylphosphine) and a suitable electrophile (e.g., an acceptor-substituted alkene or an alkyl halide) are prepared in a non-reactive, anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile).[8]

  • Reaction Monitoring: The reaction is initiated by mixing the phosphine and electrophile solutions in a thermostated cell. To ensure pseudo-first-order kinetics, the concentration of the phosphine is kept in large excess compared to the electrophile.[8] The progress of the reaction is monitored by observing the change in absorbance of a reactant or product at a specific wavelength using a UV-vis spectrophotometer, or by integrating proton or phosphorus signals in an NMR spectrometer over time.[8][9]

  • Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of the natural logarithm of the electrophile concentration versus time. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the phosphine.[8]

This experimental approach allows for a quantitative comparison of the nucleophilicity of different phosphines under identical conditions.

Visualizing the Determinants of Nucleophilicity

The interplay of electronic and steric effects ultimately governs the nucleophilic strength of phosphines. These relationships can be visualized using Graphviz diagrams.

G Factors Influencing Phosphine Nucleophilicity cluster_PMe3 This compound (PMe₃) cluster_PPh3 Triphenylphosphine (PPh₃) P Phosphorus Atom (Nucleophilic Center) LonePair Lone Pair Availability Nucleophilicity Nucleophilicity LonePair->Nucleophilicity Directly proportional StericHindrance Steric Hindrance StericHindrance->Nucleophilicity Inversely proportional Me Methyl Groups (Electron-Donating) Me->LonePair Increases e⁻ density SmallSize Small Size SmallSize->StericHindrance Decreases hindrance Ph Phenyl Groups (Bulky, Electron-Withdrawing via Resonance) Ph->LonePair Decreases e⁻ density (resonance) LargeSize Large Size LargeSize->StericHindrance Increases hindrance

Caption: Factors influencing phosphine nucleophilicity.

This diagram illustrates that the electron-donating methyl groups and smaller size of this compound lead to higher lone pair availability and lower steric hindrance, resulting in greater nucleophilicity. Conversely, the bulky and potentially electron-withdrawing phenyl groups of triphenylphosphine diminish its nucleophilic character.

G Experimental Workflow for Nucleophilicity Determination start Start prep Prepare Standard Solutions (Phosphine & Electrophile) start->prep mix Mix Reactants in Thermostated Cell prep->mix monitor Monitor Reaction Progress (UV-vis or NMR) mix->monitor plot Plot ln[Electrophile] vs. Time monitor->plot calc_kobs Determine k_obs (from slope) plot->calc_kobs calc_k2 Calculate Second-Order Rate Constant (k₂) k₂ = k_obs / [Phosphine] calc_kobs->calc_k2 end End calc_k2->end

Caption: Experimental workflow for nucleophilicity determination.

This workflow outlines the key steps in experimentally quantifying the nucleophilicity of a phosphine through kinetic analysis.

References

A Comparative Guide to the Air Stability of Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphine (B1218219) ligands are indispensable tools in modern synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. However, their efficacy can be compromised by their sensitivity to atmospheric oxygen. The oxidation of a phosphine ligand to its corresponding phosphine oxide can deactivate the catalyst, leading to diminished reaction yields and reproducibility. This guide provides a comparative overview of the air stability of common phosphine ligands, supported by available experimental data, to aid researchers in ligand selection and handling.

General Principles of Phosphine Ligand Stability

The susceptibility of a phosphine ligand to air oxidation is primarily governed by two key factors:

  • Electronic Properties: The electron density at the phosphorus atom is a critical determinant of its reactivity towards oxygen. Electron-rich phosphines are more nucleophilic and, consequently, more readily oxidized. Generally, trialkylphosphines, with their electron-donating alkyl groups, are more electron-rich and thus more prone to oxidation than triarylphosphines, which can delocalize electron density into their aromatic systems.[1]

  • Steric Hindrance: The steric bulk of the substituents on the phosphorus atom can kinetically hinder the approach of molecular oxygen, thereby increasing the ligand's stability in air. Bulky substituents can effectively create a protective shield around the phosphorus center, slowing down the rate of oxidation.[2]

Comparative Stability of Common Phosphine Ligands

Ligand ClassRepresentative LigandsGeneral Air StabilityNotes
Trialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Very LowOften pyrophoric; can spontaneously ignite in air.[1] Best handled as its air-stable phosphonium (B103445) salt, [HP(t-Bu)₃]BF₄.[1]
Tricyclohexylphosphine (P(Cy)₃)LowHighly air-sensitive and requires handling under an inert atmosphere.
Tri-n-butylphosphine (P(n-Bu)₃)Low to ModerateReasonably stable but will oxidize upon prolonged exposure to air.[1]
Triarylphosphines Triphenylphosphine (PPh₃)HighGenerally considered air-stable in solid form and in solution for extended periods.[3][4]
Buchwald Ligands XPhos, SPhos, RuPhosHigh to Very HighThese bulky dialkylbiaryl phosphine ligands are designed for high reactivity and are notably resistant to air oxidation.[5]
Josiphos Ligands (R)-(S)-JosiphosHighFerrocene-based diphosphine ligands that are generally air-stable.
Novel Air-Stable Ligands Indenyl-derived phosphinesVery HighSpecifically designed for enhanced air stability.[6]

Quantitative Data on Phosphine Oxidation

Quantitative kinetic data for the air oxidation of phosphine ligands is sparse and highly dependent on the experimental conditions (e.g., solvent, temperature, concentration, and method of air exposure). The following data points are from different studies and are not directly comparable but provide an indication of oxidation rates under specific conditions.

LigandConditionsObserved OxidationReference
Tricyclohexylphosphine (P(Cy)₃) 250 mM in diethylcarbonate, air bubbled through the solution at a constant rate.Complete oxidation to the phosphine oxide in approximately 7 hours.[7][8]
Triphenylphosphine (PPh₃) Adsorbed on activated carbon (98% surface coverage), exposed to air.20% oxidation to the phosphine oxide after 1 hour; 89% after 24 hours.[4][5]
Tri-n-butylphosphine (P(n-Bu)₃) Neat or in THF solution, exposed to air for 30 minutes.56% conversion to the phosphine oxide, with 36% formation of side products.

Experimental Protocol for Assessing Air Stability by ³¹P NMR Spectroscopy

To enable researchers to perform direct comparisons of phosphine ligand stability under their specific laboratory conditions, the following experimental protocol, adapted from the literature, is provided.[7][8] This method utilizes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the phosphine signal and the appearance of the corresponding phosphine oxide signal over time.

Materials and Equipment:

  • Phosphine ligand of interest

  • Anhydrous, degassed solvent (e.g., toluene-d₈, THF-d₈, or a non-deuterated solvent compatible with an external lock)

  • NMR tube with a septum-cap

  • Long needle connected to an air or oxygen source with a flow controller

  • Short needle for venting

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a glovebox or under a stream of inert gas, prepare a solution of the phosphine ligand in the chosen solvent at a known concentration (e.g., 0.1 M) in an NMR tube.

  • Initial Spectrum: Acquire an initial ³¹P NMR spectrum (t=0) to determine the chemical shift of the pure phosphine ligand and to ensure no initial oxidation has occurred.

  • Initiation of Oxidation: Remove the NMR tube from the spectrometer. Pierce the septum-cap with the long needle connected to the air/oxygen source and the short vent needle. Start a gentle and constant flow of air or oxygen through the solution.

  • Time-Course Monitoring: At regular intervals (e.g., every 15, 30, or 60 minutes, depending on the expected stability of the ligand), stop the air/oxygen flow, remove the needles, and acquire a ³¹P NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to the phosphine and the phosphine oxide in each spectrum. Plot the percentage of remaining phosphine as a function of time to determine the rate of oxidation and the half-life of the ligand under these conditions.

Factors Influencing Phosphine Ligand Stability

The following diagram illustrates the key factors that influence the stability of phosphine ligands in the presence of air.

Factors Influencing Phosphine Ligand Air Stability Stability Air Stability of Phosphine Ligand Electronic Electronic Effects Stability->Electronic Influenced by Steric Steric Effects Stability->Steric Influenced by ElectronRich High Electron Density (e.g., Trialkylphosphines) Electronic->ElectronRich ElectronPoor Low Electron Density (e.g., Triarylphosphines) Electronic->ElectronPoor Bulky High Steric Hindrance (e.g., P(t-Bu)₃, Buchwald Ligands) Steric->Bulky LessBulky Low Steric Hindrance (e.g., PMe₃) Steric->LessBulky DecreasedStability Decreased Stability ElectronRich->DecreasedStability Leads to IncreasedStability Increased Stability ElectronPoor->IncreasedStability Leads to Bulky->IncreasedStability Leads to LessBulky->DecreasedStability Leads to

Caption: Key electronic and steric factors determining the air stability of phosphine ligands.

Experimental Workflow for Comparative Stability Analysis

The following diagram outlines a typical workflow for comparing the air stability of different phosphine ligands.

Workflow for Comparative Phosphine Stability Analysis Start Select Phosphine Ligands for Comparison Prep Prepare Solutions of Each Ligand (Identical Concentration and Solvent) Start->Prep InitialNMR Acquire Initial ³¹P NMR Spectrum (t=0) for Each Sample Prep->InitialNMR Expose Expose Solutions to Air/Oxygen Under Controlled Conditions InitialNMR->Expose Monitor Monitor Reaction Progress by ³¹P NMR at Timed Intervals Expose->Monitor Analyze Analyze Kinetic Data (Calculate Half-lives and/or Rate Constants) Monitor->Analyze Compare Compare Quantitative Stability Data Analyze->Compare

Caption: A systematic workflow for the experimental comparison of phosphine ligand air stability.

Conclusion

The air stability of phosphine ligands is a crucial consideration for their effective use in catalysis. While triarylphosphines and modern bulky dialkylbiaryl phosphines (e.g., Buchwald ligands) generally offer good to excellent air stability, many electron-rich trialkylphosphines are highly sensitive to oxidation and require careful handling under inert conditions. For applications where air sensitivity is a concern, the use of air-stable phosphonium salt precursors or the selection of inherently stable ligands is recommended. The provided experimental protocol for ³¹P NMR monitoring allows for a direct and quantitative assessment of ligand stability, enabling researchers to make informed decisions for their specific synthetic needs.

References

The Decisive Influence of Phosphine Ligands on Reaction Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, the quest for precise control over reaction outcomes is paramount. For researchers, scientists, and professionals in drug development, the ability to selectively forge specific chemical bonds is a cornerstone of innovation. Transition metal-catalyzed cross-coupling and asymmetric hydrogenation reactions have emerged as powerful tools in this endeavor, and at the heart of their success lies the judicious choice of phosphine (B1218219) ligands. These ancillary molecules coordinate to the metal center, profoundly influencing its catalytic activity and, most critically, its selectivity.

This guide provides an objective comparison of the effects of various phosphine ligands on the selectivity of three widely utilized transformations: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and asymmetric hydrogenation. By presenting quantitative data from experimental studies and detailing the underlying protocols, this document aims to equip researchers with the knowledge to make informed decisions in ligand selection for achieving desired reaction selectivity.

The Foundational Principles: Steric and Electronic Effects

The influence of phosphine ligands on reaction selectivity can be broadly attributed to two key factors: steric and electronic properties.

  • Steric Effects: The steric bulk of a phosphine ligand, often quantified by parameters like the Tolman cone angle (θ) or the percent buried volume (%Vbur), plays a crucial role in controlling the accessibility of the metal center.[1][2] Bulky ligands can favor the formation of monoligated, highly reactive catalytic species, which can be essential for promoting challenging cross-coupling reactions.[3][4] In asymmetric catalysis, the three-dimensional architecture of chiral phosphine ligands creates a chiral pocket around the metal center, directing the approach of the substrate and leading to the preferential formation of one enantiomer.[5]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of a phosphine ligand, often assessed using the Tolman Electronic Parameter (TEP), modulates the electron density at the metal center.[6] Electron-rich phosphines, such as those with alkyl substituents, can enhance the rate of oxidative addition, a key step in many cross-coupling catalytic cycles.[1][7] Conversely, the electronic properties of the ligand also influence the reductive elimination step.[1][8] The fine-tuning of these electronic properties is critical for optimizing the overall catalytic cycle and achieving high selectivity.

The interplay of these steric and electronic effects is often subtle and substrate-dependent, necessitating careful ligand screening and optimization for each specific transformation.

Visualizing the Impact: Ligand Effects on the Catalytic Cycle

The following diagram illustrates the logical relationship between phosphine ligand properties and their influence on the key steps of a generic cross-coupling catalytic cycle, which in turn dictates the overall reaction selectivity.

Ligand_Effect_on_Catalysis Influence of Phosphine Ligand Properties on Cross-Coupling Selectivity cluster_properties Ligand Properties cluster_cycle Catalytic Cycle Steric_Bulk Steric Bulk (e.g., Cone Angle, %Vbur) Oxidative_Addition Oxidative Addition Steric_Bulk->Oxidative_Addition Influences coordination number Reductive_Elimination Reductive Elimination Steric_Bulk->Reductive_Elimination Promotes Electronic_Properties Electronic Properties (e.g., TEP) Electronic_Properties->Oxidative_Addition Electron-donating ligands often accelerate Electronic_Properties->Reductive_Elimination Influences rate Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reaction_Selectivity Reaction Selectivity (Regio-, Chemo-, Enantio-) Oxidative_Addition->Reaction_Selectivity Rate and substrate scope Transmetalation->Reductive_Elimination Transmetalation->Reaction_Selectivity Can be rate-limiting Reductive_Elimination->Reaction_Selectivity

Caption: Ligand properties' influence on catalytic steps.

I. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of phosphine ligand is critical, especially when using less reactive aryl chlorides or sterically hindered substrates. Bulky and electron-rich dialkylbiaryl phosphine ligands, such as the Buchwald-type ligands, have proven to be particularly effective.[4]

Comparative Data: Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides

The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid.

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos Pd(OAc)₂ (2 mol%)K₃PO₄1,4-Dioxane (B91453)100298[4]
SPhos Pd(OAc)₂ (2 mol%)K₃PO₄1,4-Dioxane100297[4]
RuPhos Pd(OAc)₂ (2 mol%)K₃PO₄1,4-Dioxane100495[9]
BrettPhos Pd(OAc)₂ (2 mol%)K₃PO₄1,4-Dioxane1001285[9]
PPh₃ Pd(OAc)₂ (2 mol%)K₃PO₄1,4-Dioxane10024<10[4]
Experimental Protocol: Suzuki-Miyaura Coupling using tBuXPhos Pd G3 Precatalyst

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a commercially available precatalyst.[1]

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • tBuXPhos Pd G3 (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the aryl chloride, arylboronic acid, tBuXPhos Pd G3, and K₃PO₄.

  • Add the degassed 1,4-dioxane and water.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, Precatalyst start->reagents solvent Add Degassed Solvent reagents->solvent react Heat under Inert Atmosphere solvent->react monitor Monitor Reaction (TLC, GC-MS) react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of phosphine ligand is crucial for achieving high yields and selectivity, particularly for the monoarylation of primary amines and the coupling of challenging substrates. Sterically hindered and electron-rich biaryl phosphine ligands are generally preferred.[9]

Comparative Data: Ligand Effects on the Monoarylation of Aniline (B41778)

The following table compares the performance of different phosphine ligands in the monoarylation of aniline with 4-chlorotoluene.

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BrettPhos Pd₂(dba)₃ (1 mol%)NaOtBuToluene100498[9]
XPhos Pd₂(dba)₃ (1 mol%)NaOtBuToluene100892[10]
RuPhos Pd₂(dba)₃ (1 mol%)NaOtBuToluene100694[9]
Josiphos Pd(OAc)₂ (2 mol%)K₃PO₄Toluene1101688[9]
BINAP Pd(OAc)₂ (2 mol%)Cs₂CO₃Toluene1102475
Experimental Protocol: Buchwald-Hartwig Amination with BrettPhos

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl chloride with a primary amine using BrettPhos.[11]

Materials:

  • Aryl chloride (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, BrettPhos, and NaOtBu to a dry Schlenk tube.

  • Add the aryl chloride and the primary amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by flash column chromatography.

III. Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds. The enantioselectivity of this reaction is almost entirely dictated by the structure of the chiral phosphine ligand. Bidentate phosphine ligands with atropisomerism (e.g., BINAP) or P-chirality (e.g., TangPhos) are commonly employed.[12]

Comparative Data: Enantioselective Hydrogenation of Methyl (Z)-α-acetamidocinnamate

The following table presents the enantioselectivities achieved with various chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate.

LigandCatalyst PrecursorSolventH₂ Pressure (atm)Temp. (°C)Time (h)Conversion (%)ee (%)Reference
(R)-BINAP [Rh(COD)₂]BF₄THF12512>9995
(S,S)-Chiraphos [Rh(COD)₂]BF₄EtOH1251>9999[2]
(R,R)-DuPhos [Rh(COD)₂]BF₄MeOH1251>99>99
(S)-TangPhos [Rh(COD)₂]BF₄Toluene1251>99>99[12]
(R,S)-Josiphos [Rh(COD)₂]BF₄MeOH1251>9999[2]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation with (R)-BINAP

This protocol details a general procedure for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using a Rh-(R)-BINAP catalyst.

Materials:

  • Methyl (Z)-α-acetamidocinnamate (0.1 mmol)

  • [Rh(COD)((R)-BINAP)]BF₄ (0.001 mmol, 1 mol%)

  • Methanol (B129727) (5 mL, degassed)

  • Hydrogen gas

Procedure:

  • In a glovebox, dissolve [Rh(COD)((R)-BINAP)]BF₄ in degassed methanol in a Schlenk tube.

  • In a separate Schlenk tube, dissolve methyl (Z)-α-acetamidocinnamate in degassed methanol.

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Seal the reaction vessel and connect it to a hydrogen source.

  • Purge the vessel with hydrogen gas (3 cycles).

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 4 atm) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or ¹H NMR spectroscopy.

  • Upon completion, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Conclusion

The selection of an appropriate phosphine ligand is a critical parameter in dictating the selectivity of a wide range of catalytic reactions. As demonstrated in this guide, the steric and electronic properties of the ligand have a profound impact on the outcome of Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and asymmetric hydrogenations. The provided comparative data and experimental protocols serve as a valuable resource for researchers in the field, enabling a more rational approach to ligand selection and reaction optimization. The continued development of novel phosphine ligands with tailored properties will undoubtedly lead to even greater control over chemical reactivity and selectivity, paving the way for the synthesis of increasingly complex and valuable molecules.

References

A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of phosphine (B1218219) ligands is paramount to the success of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The steric and electronic properties of these ligands play a crucial role in catalyst activity, stability, and selectivity. This guide provides a comprehensive comparison of commonly employed phosphine ligands in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The data presented is collated from various benchmark studies to facilitate informed ligand selection for your specific research and development needs.

Performance Comparison of Phosphine Ligands

The efficacy of a phosphine ligand is highly dependent on the specific cross-coupling reaction, substrates, and reaction conditions. The following tables provide a comparative overview of the performance of various phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, with a focus on yield, turnover number (TON), and turnover frequency (TOF) where available. It is important to note that direct comparisons can be influenced by variations in experimental conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Generally, electron-rich and bulky phosphine ligands are effective in promoting the oxidative addition of palladium to the aryl halide bond.[1]

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhosPd₂(dba)₃K₃PO₄1,4-Dioxane80298[2]
XPhosPd(OAc)₂K₃PO₄Toluene1001895[3]
RuPhosPd-G2K₃PO₄2-MeTHF801.599[2]
P(t-Bu)₃Pd(OAc)₂K₃PO₄Toluene25297[4]
PPh₃Pd(PPh₃)₄Na₂CO₃Toluene/H₂O801285[4]
dppfPdCl₂(dppf)K₂CO₃Toluene801292[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The choice of ligand is critical for achieving high yields, particularly with challenging substrates like aryl chlorides.[6]

LigandPalladium PrecursorAmineBaseSolventTemp (°C)Time (h)Yield (%)TONReference
NIXANTPHOSPd(OAc)₂MorpholineNaOtBuToluene1003991980[7]
BrettPhosPd-G3n-HexylamineLHMDS1,4-Dioxane221696-[2]
XPhosPd₂(dba)₃AnilineK₂CO₃t-BuOH1102494-[3]
RuPhosPd-G2DiethylamineNaOtBuToluene1001892-[2]
BINAPPd₂(dba)₃MorpholineNaOtBuToluene1002488-[2]
dpppPd(OAc)₂PiperidineNaOtBuToluene80391-[2]
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. The ligand influences both the reactivity and regioselectivity of the reaction.

LigandPalladium PrecursorAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
P(o-Tol)₃Pd(OAc)₂IodobenzeneStyreneEt₃NDMF100229.83
PPh₃Pd(PPh₃)₄IodobenzeneStyreneEt₃NDMF1001216.4
PCy₃PdCl₂(PCy₃)₂4-ChlorotolueneStyreneCs₂CO₃Dioxane1202485[8]
dppfPd(OAc)₂BromobenzeneMethyl acrylateNaOAcDMF100690
P(t-Bu)₃Pd₂(dba)₃4-Bromobenzonitrilen-Butyl acrylateK₂CO₃NMP140495

Experimental Protocols

A generalized experimental procedure for a high-throughput screening of phosphine ligands in a cross-coupling reaction is detailed below. It is crucial to note that optimal conditions are highly dependent on the specific substrates and the phosphine ligand employed.

General Procedure for High-Throughput Ligand Screening

Materials:

  • Aryl halide (or triflate)

  • Coupling partner (e.g., boronic acid, amine, alkene)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Library of phosphine ligands

  • Base (e.g., K₃PO₄, NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (e.g., Argon or Nitrogen)

  • 96-well reaction block or individual reaction vials

  • Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the palladium precursor in the chosen anhydrous solvent.

    • Prepare a stock solution of the aryl halide in the same solvent.

    • Prepare a stock solution of the coupling partner.

    • Prepare a slurry or solution of the base in the solvent.

  • Ligand Dosing:

    • In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of the reaction block or into individual reaction vials. Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used.

  • Reagent Addition:

    • To each well/vial, add the palladium precursor stock solution.

    • Add the aryl halide stock solution.

    • Add the coupling partner stock solution.

    • Finally, add the base slurry/solution to initiate the reaction.

  • Reaction Execution:

    • Seal the reaction block or vials.

    • Place the reaction setup on a heating block or in an oil bath at the desired temperature.

    • Stir the reactions for a predetermined amount of time (e.g., 12-24 hours).

  • Quenching and Analysis:

    • After the reaction is complete, cool the reaction block/vials to room temperature.

    • Quench the reactions by adding a suitable solvent (e.g., ethyl acetate) and an internal standard.

    • Dilute the samples and filter them to remove solid residues.

    • Analyze the samples by GC-MS or HPLC to determine the reaction yield and identify any byproducts.

Visualizing Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental signaling pathways and experimental workflows in cross-coupling catalysis.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR'(L_n) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-OR'(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-NR'R''(L_n) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L_n)->Pd(0)L_n Reductive Elimination (Ar-NR'R'')

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Heck_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Alkene-Complex Ar-Pd(II)-X(L_n)(Alkene) Ar-Pd(II)-X(L_n)->Alkene-Complex Alkene Coordination Insertion-Product R-CH2-CH(Ar)-Pd(II)-X(L_n) Alkene-Complex->Insertion-Product Migratory Insertion Insertion-Product->Pd(0)L_n β-Hydride Elimination & Product Release

Caption: A simplified catalytic cycle for the Heck reaction.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Pd Precursor, Substrates, Base) Ligand_Array Array Phosphine Ligands (96-well plate) Reagent_Addition Add Reagents to Wells (Inert Atmosphere) Ligand_Array->Reagent_Addition Heating_Stirring Heat and Stir (Controlled Temperature) Reagent_Addition->Heating_Stirring Quenching_Sampling Quench and Sample Heating_Stirring->Quenching_Sampling Analytical_Method Analyze by GC-MS/HPLC Quenching_Sampling->Analytical_Method Data_Evaluation Evaluate Yield and Selectivity Analytical_Method->Data_Evaluation

Caption: A generalized workflow for high-throughput phosphine ligand screening.

References

Safety Operating Guide

Essential Guide to Handling Trimethylphosphine: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of hazardous chemicals is paramount. Trimethylphosphine (PMe3), a highly reactive and toxic organophosphorus compound, necessitates stringent safety measures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Properties and Hazards of this compound

This compound is a colorless, volatile liquid with a strong, unpleasant odor.[1] It is highly flammable, pyrophoric (ignites spontaneously upon contact with air), and reacts violently with water and strong acids.[2][3] Exposure can cause severe skin burns, serious eye damage, and respiratory tract irritation.[4][5][6]

Property[1][4]Value
Molecular Formula (CH3)3P
Molecular Weight 76.08 g/mol
Boiling Point 38-40 °C
Melting Point -86 °C
Flash Point -19 °C
Vapor Pressure 374.3 mmHg at 20 °C
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile or rubber).[7] Gloves must be inspected prior to use.[4]To prevent skin contact, which can cause severe burns.[2]
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield may also be necessary.[8]To protect against splashes and vapors that can cause serious eye damage.[2]
Skin and Body Protection Wear fire/flame resistant and impervious clothing.[4] A lab coat or apron should be worn.[7]To protect against skin contact and in case of fire.
Respiratory Protection Work in a well-ventilated area, preferably under a chemical fume hood.[2][8] For anything other than small-scale laboratory use, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard approved respirator is required.[2][8] Options range from half-mask respirators with organic vapor filters to self-contained breathing apparatus (SCBA) for emergencies.[2][3]To prevent inhalation of toxic and corrosive vapors.[5]
Operational Plan for Handling this compound

A systematic approach is essential for the safe handling of this compound. The following protocol outlines the key steps from preparation to disposal.

Experimental Protocol: General Handling of this compound

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][8]

    • Work exclusively within a certified chemical fume hood.[2][8]

    • Ground all equipment and use non-sparking tools to prevent static discharge.[4][8]

    • Have appropriate fire extinguishing media readily available (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).[4] Do not use water. [9]

    • Inspect all PPE for integrity before use.[4]

  • Handling:

    • Handle this compound under an inert atmosphere (e.g., nitrogen or argon).

    • Keep the container tightly closed when not in use.[4]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not breathe vapors or mists.[8]

    • Take precautionary measures against static discharges.[8]

  • Post-Handling and Cleanup:

    • Upon completion of work, wash hands and any exposed skin thoroughly.[9]

    • Decontaminate all equipment that has come into contact with this compound.

    • Remove and wash contaminated clothing before reuse.[2]

Disposal Plan

Waste containing this compound is classified as hazardous and must be disposed of according to local, state, and federal regulations.[2][10]

  • Unused Product and Residues: Collect in a suitable, closed container for disposal.[4]

  • Contaminated Packaging: Empty containers may retain product residue and can be dangerous.[2] They should be treated as hazardous waste.[2]

  • Neutralization: One method for neutralizing small quantities of this compound is by careful, controlled addition to a dilute bleach solution to form the non-pyrophoric this compound oxide.[1] This should only be performed by trained personnel with appropriate safety precautions.

Visualizing Safe Handling and Emergency Procedures

To further clarify the procedural flow, the following diagrams illustrate the logical relationships in handling this compound and responding to emergencies.

Trimethylphosphine_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep_Area Ensure Safe Work Area (Fume Hood, Eyewash, Shower) Gather_PPE Gather and Inspect PPE Prep_Area->Gather_PPE Prep_Equipment Prepare and Ground Equipment Gather_PPE->Prep_Equipment Handle_Chemical Handle this compound (Under Inert Atmosphere) Prep_Equipment->Handle_Chemical Decontaminate Decontaminate Equipment Handle_Chemical->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Personal_Hygiene Wash Hands and Exposed Skin Dispose_Waste->Personal_Hygiene caption Figure 1. Step-by-step workflow for the safe handling of this compound. Trimethylphosphine_Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Emergency Emergency Event Evacuate_Spill Evacuate Area Emergency->Evacuate_Spill Spill Skin_Contact Skin Contact: Rinse with Water for 15 min Emergency->Skin_Contact Exposure Eye_Contact Eye Contact: Rinse with Water for 15 min Emergency->Eye_Contact Exposure Inhalation Inhalation: Move to Fresh Air Emergency->Inhalation Exposure Remove_Ignition Remove Ignition Sources Evacuate_Spill->Remove_Ignition Absorb_Spill Absorb with Inert Material Remove_Ignition->Absorb_Spill Collect_Waste Collect for Disposal Absorb_Spill->Collect_Waste Seek_Medical Seek Immediate Medical Attention Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical caption Figure 2. Logical flow for responding to emergencies involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylphosphine
Reactant of Route 2
Trimethylphosphine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。